2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Description
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Properties
IUPAC Name |
2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-15)12(13)14-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIUIXHMHLEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde CAS number
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Physicochemical properties of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. The quinoline scaffold is a cornerstone in drug discovery, and this derivative, featuring strategically placed methoxy, chloro, and carbaldehyde groups, offers a unique combination of reactivity and potential biological relevance. This document details its synthesis via the Vilsmeier-Haack reaction, elucidates its core physicochemical and spectroscopic properties, explores its reactivity profile, and discusses its potential applications for researchers, scientists, and drug development professionals. All technical claims are substantiated with references to authoritative sources.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The class of 2-chloroquinoline-3-carbaldehydes, in particular, has garnered significant attention as versatile synthetic intermediates.[3] These molecules serve as powerful building blocks for the construction of complex, fused heterocyclic systems and for the introduction of diverse functional groups, making them invaluable in the drug discovery process.[1][4]
This compound (CAS No. 154343-51-8) is a notable member of this class. The molecule incorporates three key functional groups that dictate its chemical behavior:
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The Aldehyde Group (C3): A site for nucleophilic attack, condensation reactions, and oxidation/reduction, allowing for extensive derivatization.
-
The Chloro Group (C2): An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various substituents.
-
The Dimethoxy Groups (C5, C8): These electron-donating groups influence the electronic properties of the quinoline ring system and can play a role in modulating biological activity and pharmacokinetic properties.
This guide aims to provide a detailed understanding of this compound's properties, serving as a foundational resource for its application in synthetic and drug development workflows.
Synthesis and Mechanistic Insights
The most established and efficient route for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[5] This reaction accomplishes chlorination, formylation, and cyclization in a single pot from an appropriate acetanilide precursor.
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution and cyclization cascade.
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Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7] This species is the key formylating agent in the reaction.
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Electrophilic Attack and Cyclization: The Vilsmeier reagent attacks the electron-rich aromatic ring of the precursor, 2',5'-dimethoxyacetanilide. A subsequent intramolecular cyclization, dehydration, and chlorination cascade yields the final this compound product. The entire process is a sophisticated example of a multicomponent reaction.
Caption: Vilsmeier-Haack synthesis of the target compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are critical for handling, storage, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 154343-51-8 | [8][9][10][11] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [8][10] |
| Molecular Weight | 251.67 g/mol | [8] |
| Appearance | Yellow powder | [8] |
| Melting Point | 177 - 178 °C | [8] |
| Boiling Point | 416.3 °C at 760 mmHg (Predicted) | [9][10][11] |
| Density | 1.335 g/cm³ (Predicted) | [9][10][11] |
| Solubility | Soluble in ethyl acetate | [8] |
| Stability | Stable under recommended storage conditions | [9] |
Spectroscopic and Crystallographic Analysis
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features.
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¹H NMR: Protons on the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton would be a highly deshielded singlet (δ 9.5-10.5 ppm). The two methoxy groups would appear as distinct singlets in the upfield region (δ 3.8-4.2 ppm). The proton at the C4 position would be a characteristic singlet in the aromatic region.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be highly downfield (δ > 185 ppm). Aromatic carbons would resonate in the δ 110-160 ppm range. The methoxy carbons would appear around δ 55-65 ppm.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1690-1710 cm⁻¹), C-O stretches for the methoxy groups (around 1020-1250 cm⁻¹), and C=C/C=N stretches for the aromatic quinoline system (1500-1600 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 251, along with a characteristic M+2 peak at m/z 253 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Crystallographic Insights: Although the crystal structure for the title compound is not reported, the structure of its close derivative, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, has been determined.[12] This analysis reveals that the quinoline ring system is nearly planar. The crystal packing is stabilized by intermolecular C-H···O and C-H···N interactions, as well as significant π-π stacking, which are important non-covalent forces influencing the solid-state properties and potentially the biological interactions of this class of molecules.[12]
Reactivity Profile and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.
Caption: Principal reaction pathways for the title compound.
-
Reactions at the Aldehyde Group: The formyl group is a versatile handle. It readily undergoes condensation reactions with various nucleophiles such as anilines, hydrazines, and compounds with active methylene groups to form Schiff bases, hydrazones, and α,β-unsaturated systems, respectively.[4][5] Furthermore, it can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to other important classes of derivatives.
-
Reactions at the Chloro Group: The C2 position of the quinoline ring is electron-deficient, making the chloro substituent susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles, enabling the synthesis of a wide array of 2-substituted quinolines.
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Multicomponent and Cyclization Reactions: The dual reactivity of the aldehyde and chloro groups makes this molecule an ideal substrate for tandem and multicomponent reactions, leading to the rapid construction of fused heterocyclic systems like pyrano[2,3-b]quinolines and other complex scaffolds of high interest in drug discovery.[3]
Potential Applications in Drug Discovery
Given the established biological importance of the quinoline core, this compound represents a highly promising starting point for the development of novel therapeutic agents. The structural modifications enabled by its reactivity profile allow for the systematic exploration of structure-activity relationships (SAR). For example, structural modification of natural products containing a quinoline core has been shown to be an effective strategy for enhancing pharmacological activity.[13] The introduction of chlorine at the C2 position and a methoxy group at C8 have been identified as potentially important for cytotoxic effects in certain cancer cell lines.[13] The synthetic versatility of this compound allows chemists to generate libraries of novel quinoline derivatives for screening against various biological targets, including kinases, polymerases, and receptors implicated in cancer, infectious diseases, and inflammatory conditions.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound based on the Vilsmeier-Haack reaction.[8]
Materials:
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2',5'-dimethoxyacetanilide
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
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Ethyl acetate
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Ice
Procedure:
-
Reagent Preparation: In a flask equipped with a drying tube and magnetic stirrer, cool DMF to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with constant stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Cooling is essential to control the reaction rate and prevent side reactions.
-
Initial Heating: Gently heat the reaction mixture to 50 °C for approximately 45 minutes to ensure complete formation of the reagent.
-
Substrate Addition: Add solid 2',5'-dimethoxyacetanilide to the reaction mixture in portions.
-
Reaction: Heat the mixture to 75 °C for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: This temperature provides the necessary activation energy for the electrophilic substitution and subsequent cyclization cascade.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. Causality Note: This step hydrolyzes the reaction intermediates to form the final aldehyde product and neutralizes any remaining reactive reagents.
-
Precipitation and Filtration: Continue stirring the aqueous mixture for 3-4 hours to ensure complete precipitation of the solid product. Collect the solid by vacuum filtration.
-
Purification: Recrystallize the crude solid from ethyl acetate to yield the final product as a yellow powder.[8]
-
Characterization: Confirm the identity and purity of the compound using IR, NMR, and melting point analysis. The expected melting point is 177-178 °C.[8]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its preparation via the robust Vilsmeier-Haack reaction is efficient and well-documented. The compound's distinct physicochemical properties and the orthogonal reactivity of its aldehyde and chloro functional groups make it an exceptionally valuable intermediate for medicinal chemists and synthetic researchers. Its strategic use enables the creation of diverse molecular architectures built upon the privileged quinoline scaffold, paving the way for the discovery of new and potent therapeutic agents.
References
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Bouraiou, A., et al. (2015). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. IUCrData, 70(o964). Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Retrieved from [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. Retrieved from [Link]
-
Patil, S. S., & Rajput, P. R. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98. Retrieved from [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(38), 34335-34346. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Metwally, A. M., et al. (2012). Synthesis and Antimalarial Activity of (E) 2-(2'-Chloro-3'-Quinolinylmethylidene)-5,7-Dimethoxyindanones. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] These nitrogen-containing heterocycles are central to drugs exhibiting antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[2][3] Within this important class of compounds, 2-chloroquinoline-3-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[4] The presence of a reactive aldehyde function and a labile chloro group allows for sequential and diverse chemical modifications, making them ideal starting points for the construction of complex molecular architectures and compound libraries.
This technical guide provides a comprehensive scientific overview of a specific and valuable derivative: 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde. We will delve into its fundamental physicochemical properties, detail a robust and reproducible synthesis protocol, outline methods for its spectroscopic characterization, and explore its vast potential as a pivotal building block for professionals in drug discovery and development.
Part 1: Molecular Profile and Physicochemical Properties
This compound is a polyfunctionalized heterocyclic compound. Its structure is characterized by a quinoline core, a chlorine atom at the C2 position, a formyl (carbaldehyde) group at the C3 position, and two methoxy groups at the C5 and C8 positions. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the aldehyde is a key handle for condensation and derivatization. The electron-donating methoxy groups modulate the electronic properties of the aromatic system, influencing its reactivity and biological interactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [5][6] |
| Molecular Weight | 251.67 g/mol | [5] |
| CAS Number | 154343-51-8 | [5][6][7] |
| Appearance | Yellow Powder | [5] |
| Melting Point | 177-178 °C | [5] |
| Boiling Point (Predicted) | 416.3 ± 40.0 °C at 760 mmHg | [8][9] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [9] |
| Exact Mass | 251.0349 g/mol |
Part 2: Synthesis and Purification
The most reliable and widely adopted method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][10] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to cyclize and formylate an acetanilide precursor in a one-pot process. This methodology is highly effective for producing the target compound from the readily available 2',5'-dimethoxyacetanilide.
Experimental Workflow: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of 2-chloroquinoline-3-carbaldehydes.[5][11]
-
Reagent Preparation (Vilsmeier Reagent Formation): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 80 mL, 1.04 mol). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 250 mL, 2.7 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C for 45 minutes. The formation of the electrophilic Vilsmeier reagent occurs during this step.
-
Reaction with Substrate: To the prepared Vilsmeier reagent, add solid 2',5'-dimethoxyacetanilide (93.62 g, 0.48 mol) portion-wise.
-
Heat the resulting reaction mixture to 75 °C and maintain this temperature for 4.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water (approx. 2 L). This quenching step is highly exothermic.
-
Continue stirring the resulting slurry for 3 to 4 hours to ensure complete precipitation of the product.
-
Filter the solid precipitate using a Büchner funnel, and wash the filter cake thoroughly with water to remove any residual salts and DMF.
-
Purification: The crude solid is then purified by recrystallization from ethyl acetate to yield the title compound as a pure yellow powder (yield: ~11-15%).[5] The choice of ethyl acetate provides a good balance of solubility for the compound at elevated temperatures and insolubility at room temperature, facilitating high-purity crystal formation.
Part 3: Spectroscopic Characterization and Validation
Unambiguous structural confirmation of the synthesized molecule is critical. This is achieved through a combination of standard spectroscopic techniques. The data presented below are predictive, based on the known structure and typical values for related quinoline derivatives.
Table 2: Expected Spectroscopic Data for Structural Confirmation
| Technique | Expected Features |
| ¹H NMR | - A sharp singlet for the aldehyde proton (-CHO) around δ 9.5-10.5 ppm. - A singlet for the C4 proton of the quinoline ring around δ 8.5-9.0 ppm. - Aromatic protons on the benzene ring (C6-H, C7-H) appearing as doublets or multiplets in the δ 7.0-8.0 ppm region. - Two distinct singlets for the two methoxy group protons (-OCH₃) around δ 3.9-4.2 ppm. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 185-195 ppm. - Signals for the quinoline ring carbons between δ 120-160 ppm. - Signals for the two methoxy carbons around δ 55-65 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. - C-Cl stretching vibration around 700-800 cm⁻¹. - C-O stretching vibrations for the methoxy groups around 1020-1250 cm⁻¹. - C=C and C=N stretching of the aromatic quinoline system in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 251. - A characteristic M+2 isotope peak at m/z ≈ 253 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |
Part 4: Reactivity and Application as a Synthetic Intermediate
The true value of this compound lies in its capacity to serve as a versatile scaffold for generating diverse molecular libraries. Its two distinct reactive sites can be addressed selectively or in tandem to build complex heterocyclic systems.
Key Reaction Pathways
Caption: Major synthetic transformations of this compound.
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Reactions at the Aldehyde Group: The formyl group is a prime site for modification.
-
Condensation: It readily undergoes condensation with primary amines, hydrazines, and hydroxylamines to form Schiff bases (imines), hydrazones, and oximes, respectively.[1][3] This is a fundamental step in building larger molecules and is often used in the synthesis of novel anticancer agents.[10]
-
Reduction/Oxidation: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid.[4]
-
-
Reactions at the Chloro Group: The C2-chloro substituent is activated towards nucleophilic aromatic substitution (SₙAr).
-
Nucleophilic Substitution: It can be displaced by a wide range of nucleophiles, including amines, thiols, alkoxides, and azoles (e.g., triazoles, benzotriazoles).[2] This reaction is crucial for introducing diverse side chains and functionalities that can tune the biological activity of the final compound.
-
-
Tandem Reactions: The true synthetic power is unleashed when both functional groups react. Bifunctional nucleophiles, such as amino-thiols or diamines, can react in a stepwise or one-pot fashion to generate novel fused heterocyclic ring systems, significantly increasing molecular complexity and exploring new chemical space.[4]
Part 5: Potential Applications in Drug Discovery
While direct biological data for this compound is limited, its value is realized as a key intermediate for compounds in several therapeutic areas. The broader class of quinoline-carbaldehyde derivatives has shown significant promise.
Logical Flow from Scaffold to Therapeutic Target
Caption: Pathway from the core chemical scaffold to potential drug discovery applications.
-
Anticancer Research: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents. The synthesis of novel Schiff's bases from 2-chloroquinoline-3-carbaldehyde precursors has yielded compounds with promising in vitro anticancer activity against cell lines like MCF7 (breast cancer) and A549 (lung cancer).[10] Hydrazone derivatives have also shown potent cancer cell growth inhibitory effects.[12]
-
Antiparasitic Drug Development: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a crucial enzyme for the parasite's survival.[13] This highlights the potential for developing new treatments for leishmaniasis by using this scaffold as a starting point.
-
Antibacterial and Anti-inflammatory Agents: The quinoline core is present in many antibacterial (e.g., fluoroquinolones) and anti-inflammatory drugs.[1][2] The versatility of the 2-chloro-3-formyl substitution pattern allows for the creation of extensive libraries to screen for new leads in these areas.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with a robust and scalable synthesis via the Vilsmeier-Haack reaction, make it an accessible and reliable starting material. The dual reactivity of its chloro and aldehyde functionalities provides a gateway to immense chemical diversity, enabling the rapid generation of compound libraries for screening against a wide array of biological targets. From anticancer to antiparasitic applications, this quinoline derivative serves as a foundational building block for the next generation of therapeutic agents. Future research will undoubtedly continue to expand its utility in creating novel, potent, and selective small molecules to address unmet medical needs.
References
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Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - MDPI. (2018). Retrieved from [Link]
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This compound - CAS:154343-51-8 - Beijing xinhuahengfan technology development co. LTD. (n.d.). Retrieved from [Link]
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]
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Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1 - PubMed. (2020). European Journal of Medicinal Chemistry, 186, 111860. Retrieved from [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. (2016). Retrieved from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Publishing. (2018). Retrieved from [Link]
-
A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - The Royal Society of Chemistry. (2013). Retrieved from [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar. (2012). Retrieved from [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate. (2012). Retrieved from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - ResearchGate. (2018). Retrieved from [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (2018). Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document presents a detailed, theoretically-derived prediction of the ¹H and ¹³C NMR spectra. The analysis is grounded in established principles of NMR spectroscopy and supported by comparative data from structurally analogous quinoline derivatives. We delve into the rationale behind the predicted chemical shifts (δ), coupling constants (J), and signal multiplicities for each nucleus. Furthermore, this guide furnishes a robust, field-proven experimental protocol for the acquisition of high-resolution NMR data for this compound, intended to serve as a self-validating methodology for researchers. The content is structured to provide both a predictive reference and a practical guide for the structural elucidation of this and similar quinoline-based molecules.
Introduction: The Significance of Structural Elucidation
This compound is a highly functionalized quinoline derivative. The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[1] The specific substituents on this molecule—a chloro group at C2, an aldehyde at C3, and two methoxy groups at C5 and C8—create a unique electronic and steric environment, making it a versatile precursor for the synthesis of more complex molecular architectures.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution.[2][3] By probing the magnetic properties of atomic nuclei, specifically ¹H (protons) and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] For a compound like this compound, a thorough NMR analysis is not merely a characterization step but a prerequisite for its effective use in any research or development pipeline, confirming its identity and purity.[5]
Molecular Structure and Predicted NMR Analysis
To facilitate a clear discussion, the atoms of this compound are numbered according to standard IUPAC nomenclature as shown in the diagram below.
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, derived from a logical analysis of substituent effects and comparison with analogous structures, offers a reliable reference for researchers. The detailed experimental protocol outlines a self-validating methodology designed to yield high-resolution, unambiguous data. By synthesizing predictive analysis with practical, field-proven techniques, this guide empowers scientists in drug development and chemical research to confidently characterize this important heterocyclic compound, ensuring scientific integrity and accelerating their research endeavors.
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Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071–1076. [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]
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Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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Iraqi National Journal of Chemistry. (2023, March 27). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Singh, A., & Singh, R. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98. [Link]
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Step-by-step procedure for NMR data acquisition. (n.d.). [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
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University of Colorado Boulder. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]
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Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
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Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
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IR and mass spectrometry of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, quinoline scaffolds are foundational building blocks for a vast array of functional molecules.[1][2] Among the most versatile intermediates for their synthesis is this compound. This compound, typically synthesized via the Vilsmeier-Haack cyclization of an N-arylacetamide (specifically 2',5'-dimethoxyacetanilide), serves as a potent synthon where the chloro and formyl groups are gateways to diverse functionalization.[3]
Given its role as a critical precursor, unambiguous structural verification is paramount. This guide provides an in-depth analysis of the two primary spectroscopic techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, predictive data interpretation, and field-proven experimental protocols essential for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's architecture and fundamental properties.
-
Chemical Name: this compound
-
CAS Number: 154343-51-8[4]
-
Molecular Formula: C₁₂H₁₀ClNO₃[5]
-
Molecular Weight: 251.66 g/mol [6]
The structure contains a quinoline core, which is a fused benzene and pyridine ring system. It is substituted with a chlorine atom at position 2, a carbaldehyde (formyl) group at position 3, and two methoxy groups at positions 5 and 8.
Sources
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2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a member of the quinoline class of heterocyclic compounds. Quinolines are a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of this molecule, featuring a reactive chlorosubstituent at the 2-position, an aldehyde at the 3-position, and two methoxy groups on the benzene ring, suggests a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2][3] The aldehyde group is a key functional handle for various chemical transformations, such as reductive amination or condensation reactions, while the 2-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.[1]
The journey of any potential drug candidate from the laboratory to the clinic is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation development, and shelf-life.[4][5] This guide provides a comprehensive framework for the characterization of the solubility and stability of this compound, rooted in established scientific principles and regulatory expectations. As a Senior Application Scientist, the focus here is not merely on presenting protocols, but on elucidating the rationale behind the experimental choices, thereby empowering researchers to generate robust and meaningful data.
Solubility Profile: A Foundation for Preclinical Development
A compound's solubility dictates its absorption and, consequently, its bioavailability.[4] For oral drug candidates, poor aqueous solubility can be a major hurdle to achieving therapeutic concentrations in the bloodstream. Understanding the solubility of this compound in various media is therefore a critical first step in its preclinical evaluation.
Theoretical Considerations
The structure of this compound suggests it is a lipophilic molecule with limited aqueous solubility. The quinoline core and the chloro-substituent contribute to its hydrophobicity. The methoxy and aldehyde groups, while containing oxygen atoms capable of hydrogen bonding, are not sufficient to impart significant water solubility. The nitrogen atom in the quinoline ring is weakly basic and may be protonated at low pH, potentially increasing solubility in acidic media.
Recommended Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[6]
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound (solid, high purity)
-
Volumetric flasks
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
Solvents:
-
Purified water
-
pH 1.2 buffer (e.g., 0.1 N HCl)
-
pH 4.5 buffer (e.g., acetate buffer)
-
pH 6.8 buffer (e.g., phosphate buffer)
-
pH 7.4 buffer (e.g., phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Ethyl acetate
-
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of one of the test solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at high speed to further separate the solid from the supernatant.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. Adsorption to the filter material should be assessed and mitigated if necessary.[7]
-
Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of the dissolved compound using a stability-indicating HPLC-UV method.
-
Data Presentation: Hypothetical Solubility Data
The results of the solubility study should be presented in a clear and concise table.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mg/mL) | Classification |
| Purified Water | ~7.0 | 25 | < 1 | < 0.001 | Practically Insoluble |
| 0.1 N HCl | 1.2 | 37 | 5 | 0.005 | Very Slightly Soluble |
| Acetate Buffer | 4.5 | 37 | 2 | 0.002 | Practically Insoluble |
| Phosphate Buffer | 6.8 | 37 | < 1 | < 0.001 | Practically Insoluble |
| PBS | 7.4 | 37 | < 1 | < 0.001 | Practically Insoluble |
| Ethanol | N/A | 25 | 500 | 0.5 | Sparingly Soluble |
| Methanol | N/A | 25 | 350 | 0.35 | Sparingly Soluble |
| Acetonitrile | N/A | 25 | 200 | 0.2 | Slightly Soluble |
| DMSO | N/A | 25 | > 10000 | > 10 | Freely Soluble |
| Ethyl Acetate | N/A | 25 | 800 | 0.8 | Sparingly Soluble |
Solubility classifications are based on USP definitions.
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination
Stability Profile: Ensuring Integrity and Safety
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies, or stress testing, are a critical component of this process. They are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical procedures.[8][9]
Recommended Experimental Protocol: Forced Degradation Study
This protocol is designed to subject this compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8]
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat the solution at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep the solution at room temperature or slightly elevated temperature.
-
Withdraw samples at various time points, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without being overly complex.
-
Predicted Degradation Pathways
Based on the known chemistry of 2-chloroquinoline-3-carbaldehydes, the following degradation pathways are plausible:[1]
-
Hydrolysis: The 2-chloro substituent is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxy-5,8-dimethoxyquinoline-3-carbaldehyde. This reaction is likely to be more rapid under basic conditions.
-
Oxidation: The aldehyde group at the 3-position can be readily oxidized to a carboxylic acid, forming 2-chloro-5,8-dimethoxyquinoline-3-carboxylic acid.
-
Photodegradation: The quinoline ring system is aromatic and can absorb UV light, potentially leading to complex degradation pathways, including dimerization or ring-opening reactions.
Caption: Predicted Degradation Pathways
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Total Impurities | Major Degradation Products (Proposed) |
| 0.1 N HCl, 80 °C | 24 h | 92.5 | 7.5 | 2-Hydroxy-5,8-dimethoxyquinoline-3-carbaldehyde |
| 0.1 N NaOH, RT | 8 h | 85.2 | 14.8 | 2-Hydroxy-5,8-dimethoxyquinoline-3-carbaldehyde |
| 3% H₂O₂, RT | 24 h | 90.1 | 9.9 | 2-Chloro-5,8-dimethoxyquinoline-3-carboxylic acid |
| Solid, 80 °C | 7 days | 98.8 | 1.2 | Minor unidentified degradants |
| Photostability | 1.2 M lux hr | 96.4 | 3.6 | Minor unidentified degradants |
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method.[9][10] This is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Recommended HPLC Method Parameters
A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach for the analysis of small molecule pharmaceuticals.[10]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point, offering a good balance of efficiency and backpressure.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B will be necessary to elute the parent compound and its more and less polar degradation products. A scouting gradient (e.g., 5% to 95% B over 20 minutes) can be used to establish the initial separation conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
Injection Volume: 10 µL
The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks, as well as from any process impurities and excipients in a formulated product. Peak purity analysis using a PDA detector is essential to demonstrate this.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the characterization of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the application of established methodologies, such as the shake-flask method for solubility and comprehensive forced degradation studies, will yield the critical data necessary for its advancement in the drug discovery and development pipeline. The rationale and detailed protocols provided herein are designed to equip researchers with the tools and understanding to generate high-quality, reliable data, thereby enabling informed decisions about the future of this promising chemical entity.
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A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJSRED. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
RP-HPLC stability indicating method development for the estimation of drug marketed formulation. ScienceScholar. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
2-Chloro-6-methoxyquinoline-3-carbaldehyde. PubChem. [Link]baldehyde)
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Discovery and history of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
An In-Depth Technical Guide to 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: Synthesis, History, and Scientific Significance
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal and industrial chemistry.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have since been identified as the core scaffold for a vast array of biologically active compounds, including the renowned antimalarial drug, quinine.[1][3] The versatility of the quinoline nucleus allows for functionalization at various positions, leading to a diverse range of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2][4][5]
The synthesis of quinoline derivatives has been a subject of extensive research since the 19th century, with several named reactions being developed, including the Skraup, Doebner-von Miller, and Combes syntheses.[1][4][6] These classical methods, while foundational, often require harsh reaction conditions.[1] This has spurred the development of more efficient and regioselective synthetic routes, among which the Vilsmeier-Haack reaction has emerged as a powerful tool for the synthesis of 2-chloro-3-formylquinolines.[7]
The Advent of this compound: A Synthesis-Driven Discovery
The "discovery" of this compound is intrinsically linked to the advancements in synthetic organic chemistry, particularly the application of the Vilsmeier-Haack reaction to substituted acetanilides. This reaction provides a direct and regioselective route to functionalized quinolines that would be difficult to achieve through other means.
The Vilsmeier-Haack Reaction: A Versatile Tool for Quinoline Synthesis
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] In the context of quinoline synthesis, it involves the reaction of a substituted acetanilide with the Vilsmeier reagent, an electrophilic chloroiminium ion generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This process not only introduces a formyl group but also constructs the quinoline ring in a single, highly regioselective step.[8]
The general mechanism for the Vilsmeier-Haack cyclization of an acetanilide is depicted below:
Caption: Generalized workflow of the Vilsmeier-Haack reaction for quinoline synthesis.
The choice of a substituted acetanilide as the starting material is crucial as the substituents on the aniline ring direct the cyclization and determine the final substitution pattern of the quinoline product. Electron-donating groups on the acetanilide generally facilitate the reaction, leading to better yields.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is achieved through the Vilsmeier-Haack cyclization of 2',5'-dimethoxyacetanilide.[9] The electron-donating methoxy groups at the 2' and 5' positions of the acetanilide facilitate the electrophilic attack by the Vilsmeier reagent and direct the regioselective formation of the quinoline ring.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established synthetic procedures.[9]
Materials:
-
2',5'-Dimethoxyacetanilide
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Ice
Procedure:
-
Formation of the Vilsmeier Reagent: In a reaction vessel equipped with a stirrer and under a controlled atmosphere, cool dimethylformamide (80 mL, 1.04 mol) to 0°C. To this, slowly add phosphorus oxychloride (250 mL, 2.7 mol).
-
Initial Reaction: Heat the mixture to 50°C for 45 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Acetanilide: Add solid 2',5'-dimethoxyacetanilide (93.62 g, 0.48 mol) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 75°C for 4.5 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a mixture of water and ice with vigorous stirring.
-
Isolation: Stir the resulting suspension for 3 hours and 30 minutes to ensure complete precipitation of the product. Filter the solid product.
-
Purification: Recrystallize the crude solid from ethyl acetate to yield this compound as a yellow powder.[9]
Key Reaction Parameters and Insights
| Parameter | Value/Condition | Rationale/Insight |
| Starting Material | 2',5'-Dimethoxyacetanilide | The methoxy groups are electron-donating, activating the aromatic ring for electrophilic substitution and directing the cyclization. |
| Reagents | POCl₃ and DMF | These form the electrophilic Vilsmeier reagent responsible for both formylation and cyclization.[8] |
| Reaction Temperature | 75°C | Provides the necessary activation energy for the cyclization step.[9] |
| Reaction Time | 4.5 hours | Sufficient time for the reaction to proceed to completion, which should be confirmed by TLC.[9] |
| Work-up | Quenching with ice/water | Hydrolyzes the reaction intermediates to yield the final aldehyde product and precipitates the organic solid from the aqueous mixture. |
| Purification | Recrystallization | A standard method to obtain the product in high purity, in this case, using ethyl acetate.[9] |
Yield and Characterization: The reported yield for this synthesis is 11%.[9] The final product can be characterized by its melting point (177°-178° C) and spectroscopic methods such as IR and NMR.[9]
Chemical Properties and Applications
This compound is a versatile intermediate in organic synthesis. The presence of three reactive sites—the chloro group at the 2-position, the aldehyde at the 3-position, and the electron-rich quinoline ring—allows for a wide range of chemical transformations.
-
Nucleophilic Substitution at C2: The chloro group can be readily displaced by various nucleophiles to introduce different functionalities.
-
Reactions of the Aldehyde Group: The carbaldehyde group can undergo condensation reactions, reductions, and oxidations, providing a gateway to a diverse library of derivatives.[5]
-
Further Ring Modifications: The quinoline ring itself can be subject to further electrophilic substitution, although the existing substituents will direct the position of new groups.
The broader class of 2-chloroquinoline-3-carbaldehydes has been extensively studied for the synthesis of fused heterocyclic systems and as precursors to compounds with potential biological activities, including antimicrobial and anticancer properties.[5][8] The specific substitution pattern of this compound makes it a valuable building block for novel therapeutic agents.
Conclusion
This compound represents a confluence of historical synthetic methodology and modern drug discovery needs. Its synthesis, primarily through the robust and regioselective Vilsmeier-Haack reaction, is a testament to the enduring power of classical organic reactions. As a highly functionalized heterocyclic compound, it serves as a critical starting material for the development of new chemical entities with the potential for significant pharmacological applications. This guide provides the foundational knowledge for researchers to explore the rich chemistry of this valuable quinoline derivative.
References
-
Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
-
2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook.
-
Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction - PubMed.
-
Combes quinoline synthesis - Wikipedia.
-
Quinoline - Wikipedia.
-
The Skraup Synthesis of Quinolines - Organic Reactions.
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
-
How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
-
A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - The Royal Society of Chemistry.
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar.
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- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iipseries.org [iipseries.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde from 2',5'-dimethoxyacetanilide
Application Note & Protocol
Topic: One-Pot Synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde from 2',5'-Dimethoxyacetanilide via Vilsmeier-Haack Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Chloroquinoline-3-carbaldehydes are pivotal building blocks in synthetic organic and medicinal chemistry, serving as precursors for a wide array of fused heterocyclic systems and pharmacologically active molecules.[1][2][3] This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of this compound from the readily available starting material, 2',5'-dimethoxyacetanilide. The transformation is achieved through the Vilsmeier-Haack reaction, a versatile method that facilitates concurrent formylation, cyclization, and chlorination.[2] We delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for ensuring a successful and reproducible synthesis.
Introduction: The Strategic Importance of 2-Chloroquinoline-3-carbaldehydes
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[3] The presence of a chlorine atom at the 2-position and a formyl group at the 3-position makes 2-chloroquinoline-3-carbaldehyde a highly versatile synthetic intermediate. The reactive aldehyde can be readily transformed into various functional groups, while the chloro substituent is susceptible to nucleophilic substitution, enabling the introduction of a wide range of moieties to build molecular complexity.
The synthesis described herein utilizes the Vilsmeier-Haack reaction, a powerful and reliable tool for the formylation of electron-rich aromatic compounds.[4][5][6] The application of this reaction to acetanilides provides a direct and efficient route to 2-chloroquinoline-3-carbaldehydes, bypassing the need for multiple, sequential synthetic steps.[7]
Synthetic Strategy and Mechanistic Insight
The overall transformation converts 2',5'-dimethoxyacetanilide into this compound using a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Overall Reaction Scheme:
The Vilsmeier-Haack Reaction Mechanism
The reaction is a sophisticated cascade that begins with the formation of the electrophilic Vilsmeier reagent and proceeds through several key intermediates.[7][8]
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]
-
Activation of the Acetanilide: The acetanilide is converted into an imidoyl chloride and subsequently into a more reactive N-(α-chlorovinyl)aniline intermediate.[7]
-
Electrophilic Attack and Diformylation: This electron-rich enamine intermediate attacks the Vilsmeier reagent. The reaction proceeds via a diformylation at the β-position of the enamine.[7]
-
Cyclization and Aromatization: The diformylated intermediate undergoes an intramolecular cyclization. Subsequent elimination and aromatization steps, facilitated by the POCl₃ solvent, lead to the formation of the stable 2-chloroquinoline-3-carbaldehyde ring system.[2][9]
Caption: Key stages of the Vilsmeier-Haack reaction for quinoline synthesis.
Experimental Protocol
This protocol is adapted from established literature procedures which have demonstrated its reliability.[9]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2',5'-Dimethoxyacetanilide | 195.22 | 1.95 g | 10.0 | Starting material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 15 mL | 163 | Reagent and solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | 68.4 | Reagent |
| Ice | - | ~200 g | - | For work-up |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Avoid contact and use in a fume hood.
-
The reaction is exothermic and should be cooled appropriately.
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Vilsmeier Reagent Preparation: In the fume hood, add phosphorus oxychloride (15 mL) to the reaction flask. Cool the flask to 0 °C using an ice-water bath.
-
Addition of DMF: Add N,N-dimethylformamide (5 mL) dropwise to the cooled POCl₃ via the dropping funnel over 15-20 minutes with continuous stirring. The formation of the Vilsmeier reagent is exothermic; maintain the temperature at 0-5 °C during the addition.
-
Addition of Acetanilide: After the DMF addition is complete, add 2',5'-dimethoxyacetanilide (1.95 g, 10.0 mmol) portion-wise to the stirred solution.
-
Reaction Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring in the fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralization: Once the ice has melted, neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure this compound.
Workflow and Expected Results
The synthetic workflow is a straightforward one-pot process followed by standard purification.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline-3-Carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction stands as a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] A particularly impactful application of this reaction is in the synthesis of functionalized quinolines, which are foundational structures in a multitude of biologically active compounds and pharmaceutical agents.[1][4] This document provides an in-depth guide, including detailed application notes and experimental protocols, for the synthesis of quinoline-3-carbaldehydes, with a specific focus on 2-chloro-3-formylquinolines derived from N-arylacetamides.[1][5]
The quinoline ring system is of paramount interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[6] The Vilsmeier-Haack reaction provides a direct and efficient pathway to synthesize 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1][5][7] This one-pot cyclization leverages the Vilsmeier reagent, a chloroiminium salt typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[1] The resultant 2-chloro-3-formylquinolines are highly valuable synthetic intermediates, as the chloro and formyl groups can be readily transformed into a variety of other functionalities, thus enabling the creation of a diverse library of quinoline derivatives for drug discovery and development.[1][5]
I. Mechanistic Insights and Rationale
The Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a sophisticated process that proceeds through several key stages. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This occurs through the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1]
-
Expert Insight: The choice of POCl₃ is critical. While other acid chlorides can be used, POCl₃ is highly effective and commonly employed. The reaction is exothermic and should be performed at low temperatures (0-5°C) to control the formation of the reagent and prevent its decomposition.[6] Maintaining anhydrous conditions is essential as the Vilsmeier reagent is sensitive to moisture.
Stage 2: Electrophilic Attack and Cyclization
The N-arylacetamide substrate then reacts with the highly electrophilic Vilsmeier reagent. The reaction involves a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline.[1] The electron density of the N-arylacetamide plays a significant role in the success of the reaction.
-
Field-Proven Observation: The nature and position of substituents on the N-arylacetamide ring have a profound impact on the reaction outcome. Electron-donating groups (EDGs) on the aromatic ring of the N-arylacetamide generally enhance the reaction rate and improve yields by increasing the nucleophilicity of the ring.[1][8] Conversely, electron-withdrawing groups (EWGs) can hinder the reaction or lead to lower yields. The cyclization is particularly favored by N-arylacetamides that have electron-donating groups at the meta-position.[8]
Reaction Mechanism Overview
Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.
II. Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Researchers should note that optimization of reagent stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents:
-
N-Arylacetamide (substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium carbonate solution (saturated) or other suitable base
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask (three-necked)
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Reflux condenser with a calcium chloride guard tube
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (typically 2.5 to 12 equivalents relative to the substrate) dropwise to the cooled DMF with constant stirring.[6] Ensure the temperature does not rise above 5°C during the addition.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the Vilsmeier reagent.[6]
-
-
Reaction with N-Arylacetamide:
-
Add the corresponding N-arylacetamide substrate (1 equivalent) in portions to the freshly prepared Vilsmeier reagent under continuous stirring.
-
After the addition of the substrate, slowly raise the temperature of the reaction mixture and heat it, typically between 60-90°C.[2][8] The optimal temperature and reaction time will vary depending on the substrate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it can be highly exothermic and release HCl gas.
-
Neutralize the acidic solution with a saturated sodium carbonate solution or another suitable base until the product precipitates out completely.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any inorganic salts.[6]
-
-
Purification:
Experimental Workflow
Caption: General experimental workflow for quinoline-3-carbaldehyde synthesis.
III. Data and Expected Outcomes
The yield of the Vilsmeier-Haack reaction for quinoline synthesis is highly dependent on the reaction conditions and the nature of the substituents on the N-arylacetamide starting material.[1]
| Starting N-Arylacetamide | Product | Typical Yield (%) | Reference |
| Acetanilide | 2-Chloro-3-formylquinoline | Good | [5] |
| m-Methoxyacetanilide | 2-Chloro-7-methoxy-3-formylquinoline | High | [1] |
| o-Methylacetanilide | 2-Chloro-8-methyl-3-formylquinoline | Good | [9] |
| 4-Nitroacetanilide | 2-Chloro-6-nitro-3-formylquinoline | Moderate | [10] |
Note: "Good" and "High" yields are qualitative descriptors from the source material; specific percentages can vary based on experimental conditions.
IV. Troubleshooting and Expert Recommendations
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is oven-dried and reagents are anhydrous. The Vilsmeier reagent is highly susceptible to hydrolysis.
-
Substrate Reactivity: For electron-deficient N-arylacetamides, consider using a higher temperature, longer reaction time, or an increased excess of the Vilsmeier reagent.
-
Incomplete Reaction: Monitor the reaction progress closely using TLC to determine the optimal reaction time.
-
-
Side Reactions:
-
Purification Challenges:
-
Oily Product: If the product oils out during work-up, try extracting with a suitable organic solvent after neutralization.
-
Recrystallization Issues: If recrystallization is difficult, column chromatography may be required for purification.
-
V. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The Vilsmeier-Haack reaction is exothermic, especially during the formation of the reagent and the quenching step. Proper cooling and slow, controlled addition of reagents are essential.
-
The reaction can release hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure adequate ventilation.
VI. Conclusion
The Vilsmeier-Haack reaction is a powerful and adaptable tool for the synthesis of quinoline-3-carbaldehydes, which are key intermediates in the development of new pharmaceutical agents. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to safety protocols, researchers can effectively utilize this reaction to generate a diverse range of valuable quinoline derivatives.
VII. References
-
BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
-
BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
-
Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
-
Srivastava, V., & Singh, P. P. (2007). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Synthetic Communications, 37(21), 3741-3753. [Link]
-
Patel, K. D., Prajapati, S. M., & Patel, H. D. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 174-177.
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
-
El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(5), 1-38.
-
Gouda, M. A., Eldien, F. A. N., & Abdal-hafez, S. I. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(29), 17742-17764.
-
Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495.
-
Various Authors. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. [Link]
-
Moodley, K., & Singh, A. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
-
Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Scribd.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
BenchChem. (2025). optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
-
Sharma, S., Kaur, G., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27354-27382.
-
Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98.
-
Various Authors. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. SciSpace.
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 295-299.
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- 2. ijsr.net [ijsr.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
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Reactions of the aldehyde group in 2-chloroquinolines
An In-Depth Technical Guide to the Synthetic Transformations of the Aldehyde Group in 2-Chloroquinolines
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Chloroquinoline-3-carbaldehyde
The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] The introduction of a carbaldehyde group, particularly at the C3 position, transforms this scaffold into an exceptionally versatile synthetic intermediate.[2][3][4] The aldehyde group serves as a reactive handle for a vast array of chemical transformations, allowing for molecular elaboration and the construction of complex heterocyclic systems.
The reactivity of the aldehyde is significantly modulated by the electronic properties of the 2-chloroquinoline ring. The electron-withdrawing nature of both the quinoline nitrogen and the C2-chlorine atom enhances the electrophilicity of the aldehydic carbon, making it highly susceptible to nucleophilic attack.[5] This heightened reactivity, coupled with the potential for the C2-chlorine to act as a leaving group in subsequent nucleophilic aromatic substitution (SNAr) or cyclization reactions, provides a rich platform for synthetic innovation.[6]
This guide provides detailed application notes and protocols for the key reactions of the aldehyde group in 2-chloroquinolines, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful building block.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are a cornerstone of synthetic chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds. For 2-chloroquinoline-3-carbaldehyde, these reactions are particularly powerful for extending the molecular framework and introducing new functional groups.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, rhodanine derivatives), typically catalyzed by a weak base like piperidine or triethylamine.[7] The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration to yield a stable α,β-unsaturated product. These products are valuable intermediates for synthesizing more complex heterocyclic systems.[3]
The mechanism is initiated by the deprotonation of the active methylene compound by the base, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic aldehyde carbon. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the final condensed product. The electron-withdrawing groups on the active methylene compound are crucial for facilitating the initial deprotonation under mild basic conditions.[7]
Caption: Knoevenagel condensation workflow.
Protocol 1: Synthesis of 2-((2-Chloroquinolin-3-yl)methylene)malononitrile
This protocol describes a typical Knoevenagel condensation using malononitrile.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Piperidine
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg) in absolute ethanol (20 mL).
-
Add malononitrile (1.1 mmol, 72.7 mg) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion (typically within 15-30 minutes), a solid precipitate will form.
-
Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to afford the pure 2-((2-chloroquinolin-3-yl)methylene)malononitrile as a solid.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | 15 min | >90 | |
| 2-Chloroquinoline-3-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 30 min | ~85-90 | |
| 2-Chloroquinoline-3-carbaldehyde | Rhodanine Derivatives | Sodium Acetate | Acetic Acid | 2-4 h | 70-85 |
Schiff Base Formation with Amines and Hydrazines
The aldehyde group readily condenses with primary amines, anilines, and hydrazine derivatives to form imines (Schiff bases).[1][8] These reactions are often catalyzed by a small amount of acid and are typically reversible. The formation of the C=N bond is a fundamental step in the synthesis of many nitrogen-containing heterocycles and ligands.
Protocol 2: Synthesis of a 2-Chloroquinoline-3-yl Schiff Base
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg) in ethanol (15 mL) in a 50 mL flask.
-
Add the substituted aniline (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[9]
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of the aldehyde with a phosphorus ylide (phosphorane).[11] For 2-chloroquinoline-3-carbaldehyde, this reaction provides a reliable route to 3-vinylquinoline derivatives, which are important synthetic precursors.
The reaction mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[12] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E/Z isomerism) of the alkene depends largely on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically yield predominantly E-alkenes, while non-stabilized ylides favor Z-alkenes.[10]
Caption: General workflow for the Wittig reaction.
Protocol 3: Wittig Olefination using a Stabilized Ylide
This protocol describes the synthesis of ethyl 3-(2-chloroquinolin-3-yl)acrylate.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene or Benzene (anhydrous)
Procedure:
-
Combine 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383.2 mg) in a flask containing anhydrous toluene (25 mL).
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The residue will contain the product and triphenylphosphine oxide. Purify the crude mixture using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure alkene product.[11] A mixture of E and Z isomers may be obtained.[11]
| Aldehyde | Ylide | Solvent | Conditions | Product | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Ph₃P=CHCO₂Et | Toluene | Reflux, 12-24h | Ethyl 3-(2-chloroquinolin-3-yl)acrylate | [11] |
| 2-Chloroquinoline-3-carbaldehyde | Ph₃P=CHCOMe | Benzene | Reflux, 18h | 4-(2-Chloroquinolin-3-yl)but-3-en-2-one | [11] |
Oxidation and Reduction of the Aldehyde Group
Standard transformations of the aldehyde group, such as oxidation to a carboxylic acid and reduction to a primary alcohol, are readily achievable with 2-chloroquinoline-3-carbaldehyde, providing access to two other important classes of functionalized quinolines.
Oxidation to 2-Chloroquinoline-3-carboxylic Acid
The aldehyde can be smoothly oxidized to the corresponding carboxylic acid using various oxidizing agents. A mild and effective method involves using alkaline silver nitrate.[13] This carboxylic acid derivative is a valuable precursor for synthesizing amides, esters, and other acid derivatives.
Protocol 4: Oxidation with Alkaline Silver Nitrate
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Silver Nitrate (AgNO₃)
-
Sodium Hydroxide (NaOH)
-
Ethanol/Water mixture
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg) in ethanol (15 mL).
-
In a separate beaker, prepare a solution of silver nitrate (2.2 mmol, 373.7 mg) in water (5 mL).
-
Add aqueous sodium hydroxide solution (10%) to the silver nitrate solution until the initial precipitate of silver oxide just redissolves.
-
Add the prepared alkaline silver nitrate solution to the aldehyde solution and stir at room temperature for 4-6 hours.
-
After the reaction, filter the mixture to remove the silver mirror or precipitate.
-
Acidify the filtrate with dilute nitric acid to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol/water can be performed for further purification.[13]
Reduction to (2-Chloroquinolin-3-yl)methanol
The reduction of the aldehyde to a primary alcohol is a straightforward and high-yielding transformation, typically accomplished with mild hydride reducing agents like sodium borohydride (NaBH₄).[5]
Protocol 5: Reduction with Sodium Borohydride
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 191.6 mg) in methanol (15 mL) in a flask and cool the solution to 0 °C in an ice bath.[5]
-
Add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.[5]
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol.
-
Purify the product by recrystallization or column chromatography if necessary.
Multicomponent and Cyclization Reactions
The dual reactivity of 2-chloroquinoline-3-carbaldehyde, involving both the aldehyde and the chloro group, allows for elegant one-pot multicomponent reactions (MCRs) and cascade cyclizations to build complex fused heterocyclic systems.[3] These reactions are highly efficient in terms of atom economy and procedural simplicity. For instance, three-component reactions involving the aldehyde, an active methylene compound, and an enaminone or 6-aminouracil can lead to the synthesis of diverse naphthyridinone and pyrano[2,3-b]quinoline derivatives.
Conclusion
2-Chloroquinoline-3-carbaldehyde and its derivatives are exceptionally valuable building blocks in synthetic organic and medicinal chemistry. The aldehyde group provides a versatile handle for a wide range of transformations, including condensations, olefinations, redox reactions, and complex cyclizations. The protocols and data presented in this guide offer a robust starting point for researchers aiming to explore the rich chemistry of this scaffold. The ability to precisely manipulate the aldehyde functionality opens the door to a vast chemical space, enabling the development of novel compounds for drug discovery and materials science applications.
References
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Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]
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El-Sayed, M. A.-A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8507-8535. [Link]
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Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-15. [Link]
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El-Sayed, M. A.-A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Ningbo Innopharmchem Co., Ltd. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]
-
Abdel-Wahab, B. F., et al. (2021). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Synthetic Communications, 51(2), 200-221. [Link]
-
El-Sayed, M. A.-A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Abdel-Wahab, B. F., et al. (2016). The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(1), 103-109. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
-
ResearchGate. (2016). ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
Kumar, S., et al. (2011). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2016). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Fun, H.-K., et al. (2007). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2710. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution at the C2-Position of 2-Chloroquinolines
Preamble: The Strategic Importance of C2-Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. The ability to precisely modify this privileged heterocycle is paramount for the development of novel therapeutic agents and advanced materials. Among the various positions on the quinoline ring, the C2-position offers a strategic handle for molecular elaboration. The facile displacement of a halogen, typically chlorine, at this position via nucleophilic substitution opens a gateway to a diverse range of 2-substituted quinolines.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the theoretical underpinnings and practical execution of nucleophilic substitution reactions at the C2-position of 2-chloroquinolines. Moving beyond a mere recitation of procedures, this document elucidates the mechanistic rationale behind the choice of reagents and conditions, empowering the practitioner to not only replicate established methods but also to innovate and troubleshoot effectively.
Mechanistic Overview: Understanding the Reactivity of 2-Chloroquinolines
The C2-position of the quinoline ring is inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the endocyclic nitrogen atom. This effect is most pronounced at the α-positions (C2 and C4). Consequently, 2-chloroquinolines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.
The generally accepted mechanism for the SNAr reaction at the C2-position of a quinoline involves a two-step addition-elimination sequence.[1][2]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic C2-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this step.[3]
-
Leaving Group Expulsion: The chloride ion is subsequently eliminated, and the aromaticity of the quinoline ring is restored, yielding the 2-substituted product.
The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any additional substituents on the quinoline ring. For instance, electron-withdrawing groups on the quinoline ring can further enhance the electrophilicity of the C2-position and stabilize the Meisenheimer intermediate, thus accelerating the reaction.[1]
Visualizing the SNAr Mechanism
Sources
Derivatization of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
An In-Depth Guide to the Synthetic
Introduction: A Versatile Scaffold in Modern Drug Discovery
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its structure is endowed with two distinct and orthogonally reactive sites: a nucleophilically susceptible C2-chloro substituent and an electrophilic C3-carbaldehyde group. This unique arrangement allows for selective and sequential modifications, providing a robust platform for the synthesis of diverse molecular architectures. The quinoline core itself is a privileged scaffold, found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1]
This guide provides a comprehensive overview of the key derivatization strategies for this compound, supported by detailed protocols and mechanistic insights. The methodologies described herein are designed to empower researchers in drug development and synthetic chemistry to harness the full potential of this versatile intermediate.
Synthesis of the Core Intermediate
The parent compound, this compound, is most commonly synthesized via the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation and cyclization of an appropriate acetanilide precursor.
Protocol 1: Synthesis of this compound
-
Rationale: The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as a potent electrophile (the Vilsmeier salt, [ClCH=N(CH₃)₂]⁺Cl⁻). It attacks the electron-rich aromatic ring of 2',5'-dimethoxyacetanilide, leading to intramolecular cyclization, dehydration, and chlorination to yield the target quinoline.[1][4]
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, ~2.2 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, ~5.6 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for approximately 45 minutes to ensure complete formation of the Vilsmeier reagent.[2]
-
Add solid 2',5'-dimethoxyacetanilide (1.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 75-80 °C and maintain for 4-6 hours.[2][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
A solid precipitate will form. Continue stirring for 2-3 hours to ensure complete hydrolysis of any remaining Vilsmeier reagent.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethyl acetate to afford pure this compound as a yellow solid.[2]
-
Derivatization Strategies: A Tale of Two Reactive Sites
The synthetic utility of this scaffold lies in the ability to selectively target its two functional groups. The aldehyde is typically more reactive towards nucleophilic addition and condensation, while the C2-chloro group is amenable to substitution, particularly through transition metal-catalyzed cross-coupling reactions.
Workflow: Derivatization Pathways
Caption: Key derivatization pathways for the title compound.
Part 1: Transformations of the C3-Carbaldehyde Group
The aldehyde functionality serves as a versatile handle for chain extension and cyclization reactions.
Condensation Reactions: Formation of Schiff Bases (Imines)
Condensation with primary amines is one of the most fundamental reactions of the aldehyde group, yielding Schiff bases. These products are not only valuable final compounds but also intermediates for further transformations, such as reduction to secondary amines or cyclization reactions.[1][4]
Protocol 2: General Procedure for Schiff Base Synthesis
-
Rationale: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A catalytic amount of acid (like acetic acid) is often used to protonate the carbonyl oxygen, increasing its electrophilicity, and to facilitate the final dehydration step.[1]
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone).[1][4]
-
Add the desired primary amine (e.g., a substituted aniline or hydrazine hydrate, 1.0-1.2 eq).[1][5]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-6 hours, monitoring by TLC. For highly reactive amines, the reaction may proceed at room temperature.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold solvent and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
-
| Reactant | Product Type | Typical Conditions | Ref |
| Substituted Anilines | N-Aryl Imines | Acetone, reflux | [1] |
| Phenylhydrazine | N-Phenylhydrazone | Natural surfactant, short time | [1] |
| Hydrazine Hydrate | Hydrazone | Ethanol, reflux | [1][5] |
Part 2: Transformations of the C2-Chloro Group
The electron-withdrawing nature of the quinoline nitrogen and the C3-aldehyde facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. However, for a broader substrate scope and milder conditions, palladium-catalyzed cross-coupling reactions are the methods of choice.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[6][7] This reaction is indispensable for synthesizing libraries of 2-aminoquinoline derivatives, which are of significant interest in medicinal chemistry.[8]
Protocol 3: Buchwald-Hartwig Amination
-
Rationale: The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[9] Key steps include oxidative addition of the Pd(0) catalyst to the aryl chloride, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[7]
-
Procedure:
-
To an oven-dried Schlenk tube, add the Pd-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%).
-
Add this compound (1.0 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq).[7]
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add the amine (1.1-1.5 eq) and anhydrous solvent (e.g., toluene, dioxane, or THF).[7]
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide.[10][11] It allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C2 position of the quinoline core.
Protocol 4: Suzuki-Miyaura Coupling
-
Rationale: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling is driven by a Pd(0) catalytic cycle.[10] After oxidative addition of the aryl chloride to Pd(0), a key transmetalation step occurs where the organic group from the boron species is transferred to the palladium center. This requires activation of the boronic acid with a base to form a more nucleophilic boronate complex.[10] Reductive elimination then forms the new C-C bond.
-
Procedure:
-
In a flask, combine this compound (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq).[12]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G3, 1-5 mol%) and, if necessary, a supporting ligand.
-
Add a solvent system, often a mixture of an organic solvent and water (e.g., dioxane/H₂O, toluene/H₂O, or DMF).[12]
-
Degas the mixture by bubbling an inert gas (N₂ or Ar) through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.
-
Cool the mixture and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | C(aryl) - N | C(aryl) - C(aryl/vinyl) |
| Coupling Partner | Primary/Secondary Amine | Boronic Acid / Ester |
| Typical Base | NaOt-Bu, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Catalyst System | Pd source + Phosphine Ligand | Pd source + Phosphine Ligand |
| Key Step | Reductive Elimination from Pd-Amido | Transmetalation from Boron to Pd |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion and Outlook
This compound stands as a testament to the power of functionalized heterocyclic intermediates in modern chemical synthesis. The strategic and selective manipulation of its chloro and carbaldehyde groups opens a gateway to a vast chemical space of novel quinoline derivatives. The protocols and mechanistic discussions provided in this guide offer a robust framework for researchers to build upon. As catalyst systems evolve and new synthetic methodologies emerge, the potential for creating increasingly complex and biologically relevant molecules from this scaffold will only continue to expand, solidifying its role in the future of drug discovery and materials science.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
-
ChemicalBook. (n.d.). 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis.
-
Bayoumi, W. A., & El-Gamal, K. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
-
ResearchGate. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
-
ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
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Part 1: Synthesis of the Core Reagent: 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
An Application Guide to the Use of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde in Modern Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, this compound stands as a highly valuable and versatile scaffold. Its strategic placement of reactive functional groups—an electrophilic aldehyde, a displaceable C2-chloro substituent, and an electron-rich dimethoxy-substituted benzene ring—renders it an ideal precursor for constructing a diverse array of fused heterocyclic systems. These resulting compounds are of significant interest due to the established pharmacological importance of the quinoline nucleus, which is a core component in numerous therapeutic agents with activities ranging from anticancer to antimicrobial.[1][2]
This guide provides an in-depth exploration of the synthetic utility of this compound. It moves beyond simple procedural lists to offer insights into the causality behind experimental choices, detailed step-by-step protocols, and a clear visualization of synthetic workflows, empowering chemists to effectively harness this potent building block in their research endeavors.
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve a one-pot formylation and cyclization of an appropriate acetanilide.[6]
For the synthesis of our target molecule, 2',5'-dimethoxyacetanilide serves as the readily available starting material. The electron-donating nature of the methoxy groups facilitates the electrophilic aromatic substitution required for the cyclization step.
Protocol 1: Vilsmeier-Haack Synthesis of this compound[8]
This protocol details the preparation of the title compound from 2',5'-dimethoxyacetanilide. The causality behind this one-pot reaction is the in-situ formation of the Vilsmeier reagent (an electrophilic chloroiminium species) which first formylates the active methylene group of the acetanilide tautomer and subsequently acts as a dehydrating agent to drive the cyclization, ultimately forming the quinoline ring system with concomitant chlorination at the 2-position.
Materials:
-
2',5'-Dimethoxyacetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
Equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice-water bath to maintain a temperature of 0°C.
-
Carefully add N,N-dimethylformamide (2.16 eq) to the flask.
-
Slowly add phosphorus oxychloride (5.6 eq) dropwise to the DMF with continuous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, heat the mixture to 50°C for 45 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add solid 2',5'-dimethoxyacetanilide (1.0 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 75°C for approximately 4.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Continue stirring the resulting slurry for 3-4 hours to ensure complete precipitation of the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and air-dry.
-
Recrystallize the crude solid from ethyl acetate to yield this compound as a yellow powder.[7]
Data Summary:
| Starting Material | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | M.P. (°C) |
| 2',5'-Dimethoxyacetanilide | POCl₃, DMF | 75 | 4.5 | ~11% | 177-178 |
(Yields can be highly variable and depend on reaction scale and purification efficiency. The cited yield is from a specific patent example.)[7]
Part 2: Applications in Fused Heterocycle Synthesis
The true synthetic power of this compound lies in its ability to undergo cyclocondensation reactions with bifunctional nucleophiles. The general strategy involves the initial reaction at the aldehyde group, followed by an intramolecular nucleophilic aromatic substitution (SₙAr) at the C2 position, displacing the chloride and forming a new heterocyclic ring.
Application 1: Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinoline derivatives are of significant interest for their potential anti-inflammatory and anti-cancer activities.[8][9] Their synthesis from 2-chloroquinoline-3-carbaldehydes is a classical and efficient method involving condensation with hydrazine hydrate or its derivatives.[10]
Mechanism Insight: The reaction proceeds via initial condensation of hydrazine with the aldehyde to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, attacking the C2 position of the quinoline ring to displace the chloride ion and form the pyrazole ring. The reaction is often catalyzed by a small amount of acid or can be performed under neutral conditions in a suitable solvent.
Protocol 2: General Synthesis of 1H-Pyrazolo[4,3-c]quinolines
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Acetic Acid
-
Reflux condenser and standard heating setup
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Add a catalytic amount of acetic acid (optional, can improve reaction rate).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired 5,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline.
Application 2: Synthesis of Thieno[3,2-c]quinolines
The thieno[3,2-c]quinoline core is another privileged scaffold in medicinal chemistry, with applications as potential anticancer agents.[11] A common strategy for their synthesis is the reaction of a 2-chloroquinoline derivative with a sulfur-containing nucleophile, such as an ester of thioglycolic acid, followed by intramolecular cyclization.
Mechanism Insight: This transformation typically follows the Gewald reaction principles. The aldehyde first undergoes a Knoevenagel condensation with the active methylene group of the thioglycolate ester. The thiol group then displaces the C2-chloro substituent in an intramolecular SₙAr reaction. A base, such as triethylamine or potassium carbonate, is crucial here; it deprotonates the thiol, generating a more potent thiolate nucleophile, and also catalyzes the initial condensation step.
Protocol 3: General Synthesis of Ethyl Thieno[3,2-c]quinoline-2-carboxylates
Materials:
-
This compound
-
Ethyl thioglycolate
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Standard heating and stirring equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl thioglycolate (1.1 eq), and a suitable solvent like DMF.
-
Add a base, such as triethylamine (1.5 eq), to the mixture.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction's progress by TLC. The reaction may take several hours.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5,8-dimethoxythieno[3,2-c]quinoline-2-carboxylate.
Comparative Data for Thieno[3,2-c]quinoline Synthesis: [1]
| Reagents & Conditions | Product Type | Reference |
| (i) Reflux, 5h; (ii) Pyridine, reflux, 5h | Thieno[3,2-c]quinoline-2-carboxylates | [1] |
| (i) Et₃N/ClCH₂CH₂Cl, 0°C to 85°C | Substituted Thieno[3,2-c]quinolines | [1] |
Application 3: Synthesis of Isoxazolo[5,4-c]quinolines
Isoxazolo[5,4-c]quinolines are valuable heterocyclic systems that have been investigated for their potential as antimicrobial agents.[12] The synthesis is straightforward, involving the reaction of the 2-chloroquinoline-3-carbaldehyde with hydroxylamine.
Mechanism Insight: The reaction begins with the formation of an oxime intermediate from the aldehyde and hydroxylamine. The oxime's oxygen atom, upon deprotonation by a base, becomes a potent nucleophile. This nucleophile then attacks the C2 carbon of the quinoline ring, leading to intramolecular cyclization and the formation of the isoxazole ring.
Protocol 4: General Synthesis of Isoxazolo[5,4-c]quinolines
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or another suitable base
-
Ethanol/Water solvent mixture
Procedure:
-
Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 eq) to the solution to liberate free hydroxylamine and act as a base.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold water, and dry.
-
If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to yield the 5,8-dimethoxyisoxazolo[5,4-c]quinoline.
Conclusion
This compound is a powerful and adaptable building block for the construction of medicinally relevant fused heterocyclic systems. Through straightforward cyclocondensation reactions involving its aldehyde and chloro functionalities, a wide variety of scaffolds such as pyrazolo[4,3-c]quinolines, thieno[3,2-c]quinolines, and isoxazolo[5,4-c]quinolines can be accessed efficiently. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this reagent in the discovery and development of novel chemical entities.
References
-
Abu-Hashem, A. A., El-Gazzar, A. B. A., Abdelgawad, A. A. M., & Gouda, M. A. (2021). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 655-673. [Link]
-
Li, Y., et al. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Synthetic Communications, 52(20), 2821-2831. [Link]
-
Abu-Hashem, A. A., et al. (2021). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Taylor & Francis Online. [Link]
-
Li, Y., et al. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Taylor & Francis Online. [Link]
-
Abu-Hashem, A. A. (2021). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Semantic Scholar. [Link]
-
Hsieh, P.-C., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]
-
Banu, H., & Shaterian, H. R. (2021). Recent Advances in the Synthesis of Thienoquinolines (Quinoline-fused heterocycle). ResearchGate. [Link]
-
Russo, M., et al. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. Molecules, 28(18), 6558. [Link]
-
Hsieh, P.-C., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. [Link]
-
Li, Y., et al. (2022). The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. ResearchGate. [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]
-
Kim, D., et al. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – An Asian Journal, 16(22), 3702-3712. [Link]
-
Unknown. (2022). Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Kumar, A., & Kumar, A. (2022). Synthesis of pyrimido[4,5‐b]quinoline‐4‐ones. ResearchGate. [Link]
-
Fadda, A. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]
-
Nasr, M., Nabih, I., & Burckhalter, J. H. (1978). Synthesis of pyrimido[5,4-c]quinolines and related quinolines as potential antimalarials. Journal of Medicinal Chemistry, 21(3), 295-298. [Link]
-
da Silva, A. D. S., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8235-8247. [Link]
-
Ziarani, G. M., et al. (2022). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 12(1), 1959. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. [Link]
-
Kumar, D., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(44), 21625-21633. [Link]
-
Unknown. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. [Link]
-
Reddy, C. R., et al. (2018). One‐Pot Three‐Component Domino Synthesis of Isoxazolo[5,4‐b]pyrano[2,3‐f]quinolines: An Efficient Fluorescent Turn‐off Chemosensor for Picric Acid. ChemistrySelect, 3(31), 8931-8935. [Link]
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The Versatile Virtuoso: 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde as a Premier Building Block in Modern Medicinal Chemistry
Introduction: The Quinoline Core and the Strategic Advantage of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Within this privileged class of heterocycles, this compound emerges as a particularly powerful and versatile building block for the synthesis of novel drug candidates.
The strategic placement of its functional groups is key to its utility. The chlorine atom at the 2-position serves as an excellent leaving group for a variety of nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The carbaldehyde at the 3-position is a versatile handle for constructing a wide range of heterocyclic systems and for introducing diverse pharmacophoric elements. Furthermore, the 5,8-dimethoxy substitution pattern not only influences the electronic properties of the quinoline ring, modulating its reactivity, but also provides additional vectors for molecular recognition and can improve pharmacokinetic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this potent building block in medicinal chemistry endeavors, with a focus on the synthesis of kinase inhibitors.
Synthesis of the Building Block: A Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This one-pot cyclization and formylation reaction utilizes a substituted acetanilide as the starting material and a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).
Reaction Scheme:
Caption: Vilsmeier-Haack synthesis of the target building block.
Protocol 1: Synthesis of this compound
Materials:
-
2',5'-Dimethoxyacetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Ethyl acetate
Procedure:
-
To a stirred solution of DMF at 0 °C, slowly add POCl₃.
-
Allow the mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure the formation of the Vilsmeier reagent.
-
Add the 2',5'-dimethoxyacetanilide to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure this compound.
Expert Insight: The Vilsmeier-Haack reaction is a powerful tool, but it is crucial to control the temperature during the addition of POCl₃ to DMF, as the reaction is exothermic. The workup with ice water must also be performed with caution in a well-ventilated fume hood due to the exothermic quenching of excess POCl₃.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Quinolines are a well-established scaffold for the development of kinase inhibitors, with several FDA-approved drugs incorporating this core structure. This compound serves as an excellent starting point for the synthesis of diverse libraries of potential kinase inhibitors.
A. Synthesis of Pyrazolo[3,4-b]quinolines: A Privileged Scaffold
The pyrazolo[3,4-b]quinoline core is a recognized "privileged scaffold" in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases. The synthesis of this tricyclic system can be readily achieved from this compound.
Caption: Synthetic pathway to pyrazolo[3,4-b]quinolines.
Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]quinolines
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid
-
Pyridine (optional, as catalyst)
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Add a slight excess of hydrazine hydrate or the desired substituted hydrazine.
-
A catalytic amount of a base like pyridine can be added to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Scientific Rationale: This reaction proceeds through an initial condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the chlorine atom, followed by elimination of HCl, leads to the formation of the fused pyrazole ring. The 5,8-dimethoxy groups on the quinoline ring can influence the rate of this cyclization step through their electronic effects.
B. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Diversity
The chloro-substituent at the 2-position of the quinoline core is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl groups, which are common features in kinase inhibitors.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Expert Insight: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and may require optimization for specific substrates. The electron-rich nature of the 5,8-dimethoxyquinoline system may influence the oxidative addition step of the catalytic cycle.
The Sonogashira coupling enables the introduction of alkynyl moieties, which can act as linkers or pharmacophoric elements in kinase inhibitors.
Protocol 4: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound and the terminal alkyne (1.2-2.0 equivalents) in a suitable solvent, add the palladium catalyst (1-5 mol%) and CuI (1-10 mol%).
-
Add the amine base and stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a key structural motif in many Type II kinase inhibitors that bind to the "DFG-out" conformation of the kinase.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, the phosphine ligand, and the base in a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for the necessary time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the desired arylamine derivative by column chromatography.
Caption: Palladium-catalyzed functionalization of the 2-position.
Quantitative Data Summary
While specific yield and activity data for derivatives of this compound are not extensively available in the public domain, the following table provides representative yields for analogous transformations on related 2-chloroquinoline scaffolds to serve as a general guideline.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield Range (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 60-85 |
| Pyrazolo Synthesis | Hydrazine Hydrate | - | Acetic Acid | Ethanol | 75-90 |
Note: These yields are illustrative and will vary depending on the specific substrates and reaction conditions employed. Optimization is recommended for each new transformation.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its dual reactivity at the 2- and 3-positions provides a powerful platform for the synthesis of diverse libraries of complex molecules, particularly those targeting the kinome. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this remarkable scaffold in their drug discovery programs. The strategic application of modern synthetic methodologies to this building block will undoubtedly continue to fuel the discovery of novel therapeutic agents for years to come.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
Mohammadi, M., McMahon, G., Sun, L., et al. (1997). Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Science, 276(5314), 955–960. [Link]
-
Guagnano, V., Furet, P., Spanka, C., et al. (2011). Discovery of 3-(2, 6-dichloro-3, 5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083. [Link]
-
Liang, G., Liu, Z., Wu, J., et al. (2012). Anticancer molecules targeting fibroblast growth factor receptors. Trends in Pharmacological Sciences, 33(10), 531–541. [Link]
Sources
Application Notes and Protocols: Synthesis of Fused Quinoline Systems from 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Introduction: The Quinoline Core as a Privileged Scaffold in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone scaffold in the field of drug discovery and development.[1][2] Its derivatives are prevalent in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The functionalization of the quinoline core allows for the fine-tuning of its physicochemical properties and biological targets.[4]
Among the myriad of quinoline derivatives, those featuring additional fused heterocyclic rings are of particular interest. These fused systems create rigid, three-dimensional structures that can achieve high-affinity and selective interactions with biological targets. This guide focuses on the synthetic utility of a highly versatile building block, 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde , as a precursor for a diverse range of fused quinoline systems. The strategic placement of the chloro, aldehyde, and dimethoxy functionalities enables a rich portfolio of chemical transformations, making it an ideal starting point for constructing complex molecular architectures.
This document provides researchers, medicinal chemists, and drug development professionals with a detailed overview of key synthetic strategies, step-by-step protocols, and the underlying chemical principles for leveraging this powerful scaffold.
Part 1: Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, a powerful formylation method that simultaneously constructs the quinoline ring.[1][5][6]
Causality and Experimental Rationale
The reaction proceeds by treating a substituted acetanilide, in this case, 2',5'-dimethoxyacetanilide, with a Vilsmeier reagent generated in situ from a phosphorus halide (like phosphorus oxychloride, POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier reagent acts as both a formylating agent and a cyclizing agent. The electron-donating methoxy groups on the acetanilide ring activate it towards electrophilic attack by the Vilsmeier reagent, facilitating the initial formylation and subsequent intramolecular cyclization. The use of excess POCl₃ ensures the dehydration required for aromatization and the conversion of the intermediate quinolone to the 2-chloroquinoline product.
Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack synthesis workflow for the starting material.
Protocol 1: Synthesis of this compound[8]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| N,N-Dimethylformamide (DMF) | 73.09 | 80 mL | 1.04 | 2.17 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 250 mL | 2.70 | 5.63 |
| 2',5'-Dimethoxyacetanilide | 195.22 | 93.62 g | 0.48 | 1.00 |
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, remove the ice bath and warm the mixture to 50 °C for 45 minutes. The solution will become a thick, pale-yellow salt-like complex.
-
Addition of Acetanilide: Add solid 2',5'-dimethoxyacetanilide in portions to the reaction mixture. An exotherm may be observed; maintain control with an ice bath if necessary.
-
Reaction: Heat the reaction mixture to 75 °C and maintain for 4.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice and water with stirring. This quench is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Isolation: Stir the resulting slurry for 3-4 hours to ensure complete precipitation of the product. Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from ethyl acetate to yield the title compound as a yellow powder. Dry the product under vacuum. (Reported Yield: ~11-15%).
-
Characterization: Confirm the structure using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.
Part 2: Synthesis of Fused Systems via Annulation
The bifunctional nature of the starting material, with an electrophilic aldehyde at C3 and a leaving group (chloride) at C2, allows for direct ring-forming (annulation) reactions with binucleophilic reagents.
Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinoline derivatives are of significant interest due to their potential as anti-inflammatory agents.[7][8] The synthesis is typically achieved through a condensation reaction with hydrazine or its derivatives, followed by an intramolecular nucleophilic aromatic substitution.
Causality and Experimental Rationale
The reaction begins with the acid-catalyzed condensation of the hydrazine derivative with the C3-carbaldehyde to form a hydrazone intermediate. The subsequent step is an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the C2 position, displacing the chloride ion. The choice of solvent (e.g., ethanol, acetic acid) and the potential need for a base in the second step depends on the nucleophilicity of the hydrazine used. For simple hydrazine, heating in a protic solvent is often sufficient to drive the cyclization.
Reaction Scheme: Pyrazolo[4,3-c]quinoline Formation
Caption: General synthesis of a pyrazolo[4,3-c]quinoline system.
Protocol 2: Synthesis of 6,9-Dimethoxy-1H-pyrazolo[4,3-c]quinoline
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 265.68 | 1.0 g | 3.76 mmol | 1.0 |
| Hydrazine Hydrate (~64% soln) | 50.06 | 0.24 mL | ~4.9 mmol | ~1.3 |
| Ethanol | - | 20 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 2-3 drops | catalytic | - |
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.3 eq) and a catalytic amount of glacial acetic acid to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the resulting solid, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).
-
Characterization: Confirm the structure of the fused system by NMR and high-resolution mass spectrometry (HRMS). The disappearance of the aldehyde proton and the appearance of N-H protons in the ¹H NMR spectrum are key indicators of success.
Synthesis of Thieno[2,3-b]quinolines
Thieno[2,3-b]quinoline scaffolds are found in compounds with antimicrobial and antitumor activities.[9][10] A common route to these systems is the Gewald reaction, which involves the reaction of a carbonyl compound with an active methylene nitrile and elemental sulfur. A variation starts with a pre-functionalized quinoline. Here, we adapt this by reacting our scaffold with a sulfur nucleophile followed by cyclization.
Causality and Experimental Rationale
This protocol involves two key steps. First, the chlorine at C2 is displaced by a sulfur nucleophile, such as sodium sulfide or thioglycolate, to form a 2-mercaptoquinoline intermediate. This intermediate is then reacted with an α-halo carbonyl compound or α-halo nitrile (e.g., chloroacetonitrile). The sulfur atom acts as a nucleophile, displacing the halide. The final step is a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) where the carbanion generated from the active methylene group attacks the C3-aldehyde, followed by dehydration to form the fused thiophene ring.
Protocol 3: Two-Step Synthesis of an Amino-Thieno[2,3-b]quinoline
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (Step 1) | Amount (Step 2) |
| 2-Chloro-5,8-dimethoxy... | 265.68 | 1.0 g (3.76 mmol) | - |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 0.99 g (4.14 mmol) | - |
| Chloroacetonitrile | 75.50 | - | 0.31 mL (4.9 mmol) |
| Sodium Ethoxide (NaOEt) | 68.05 | - | 0.32 g (4.7 mmol) |
| Ethanol / DMF | - | 15 mL | 20 mL |
Procedure:
Step A: Synthesis of 2-Mercapto-5,8-dimethoxyquinoline-3-carbaldehyde
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium sulfide nonahydrate (1.1 eq) in water.
-
Heat the mixture to reflux for 3 hours. The solution will typically change color.
-
Cool the reaction, acidify with dilute HCl to pH ~5-6 to protonate the thiolate.
-
Filter the precipitated yellow solid, wash with water, and dry. This intermediate is often used directly in the next step.
Step B: Annulation to form 3-Amino-5,8-dimethoxythieno[2,3-b]quinoline-2-carbaldehyde
-
Suspend the crude 2-mercapto intermediate from Step A in ethanol.
-
Add sodium ethoxide (1.25 eq) as a base, followed by chloroacetonitrile (1.3 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The reaction involves S-alkylation followed by intramolecular cyclization.
-
Quench the reaction with water and filter the resulting precipitate.
-
Wash the solid with water and a small amount of cold ethanol. Purify by recrystallization from a suitable solvent like DMF/water if necessary.
Part 3: Fused Systems via Cross-Coupling and Cyclization
A more modular and powerful approach involves using palladium-catalyzed cross-coupling reactions to install a functionalized side chain at the C2 position, which then undergoes a subsequent intramolecular cyclization reaction. This strategy dramatically expands the scope of accessible fused systems.
Sonogashira Coupling for Furo[2,3-b]quinolines
The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[11][12] This can be used to synthesize 2-alkynylquinolines, which are precursors to furo[2,3-b]quinolines.[13][14]
Causality and Experimental Rationale
The catalytic cycle involves a palladium(0) species undergoing oxidative addition to the C-Cl bond of the quinoline. A copper(I) co-catalyst activates the terminal alkyne, which then transmetalates to the palladium center. Reductive elimination yields the 2-alkynylquinoline product and regenerates the palladium(0) catalyst.[11] To form the fused furan ring, the resulting alkyne can undergo an intramolecular cyclization. If the alkyne substrate contains a terminal hydroxyl group (e.g., propargyl alcohol), a base- or metal-catalyzed 5-endo-dig cyclization can be initiated where the hydroxyl oxygen attacks the alkyne, forming the furan ring.
Workflow for Furo[2,3-b]quinoline Synthesis
Sources
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- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
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- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles via Condensation Reactions of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and drug discovery. Compounds incorporating this nucleus exhibit a remarkable breadth of biological and pharmaceutical activities, including anticancer, anti-inflammatory, antimicrobial, antimalarial, and anti-HIV properties.[1][2][3][4] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.
Among the vast library of quinoline-based synthons, 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde stands out as a particularly valuable building block. Its structure is endowed with two highly reactive sites: an electrophilic aldehyde group at the 3-position and a chloro substituent at the 2-position, which can act as a leaving group in nucleophilic substitution reactions.[2] This dual reactivity provides a strategic platform for constructing complex, fused heterocyclic systems through sequential or one-pot reactions.
This guide provides an in-depth exploration of the condensation reactions of this compound with active methylene compounds—a cornerstone of C-C bond formation. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss the synthesis of advanced derivatives, such as pyrazolo[4,3-c]quinolines, which are of significant interest for their potential anti-inflammatory and kinase-inhibiting activities.[5][6][7]
Core Mechanistic Principles: The Knoevenagel Condensation
The reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base, is known as the Knoevenagel condensation.[8] It is a modification of the aldol condensation, specifically designed for highly acidic C-H bonds, which allows for milder reaction conditions and prevents the self-condensation of the aldehyde reactant.[8][9]
The Key Reactants
-
The Electrophile (this compound): The carbonyl carbon of the aldehyde group is highly electrophilic and serves as the primary site for nucleophilic attack.
-
The Nucleophile (Active Methylene Compound): These compounds feature a methylene (-CH₂-) group flanked by two strong electron-withdrawing groups (Z), such as nitrile (-CN), ester (-COOR), or carbonyl (-COR) groups.[10] This structural arrangement significantly increases the acidity of the methylene protons. In the presence of a base, one of these protons is readily abstracted to form a resonance-stabilized carbanion, a potent nucleophile.[10][11] Common examples include malononitrile, ethyl cyanoacetate, and diethyl malonate.[8]
Step-Wise Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established three-step sequence:
-
Carbanion Formation: A weak base (e.g., piperidine) abstracts an acidic proton from the active methylene compound to generate a nucleophilic carbanion.
-
Nucleophilic Addition: The newly formed carbanion attacks the electrophilic carbonyl carbon of the this compound, forming an aldol-type tetrahedral intermediate.
-
Dehydration: This intermediate rapidly undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product, often referred to as a Knoevenagel adduct.[8]
Caption: General Mechanism of Knoevenagel Condensation.
Experimental Application Notes & Protocols
Synthesis of Starting Material: this compound
The starting material is typically synthesized via the Vilsmeier-Haack reaction from 2',5'-dimethoxyacetanilide.[12]
-
Reaction: 2',5'-dimethoxyacetanilide is treated with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Procedure Outline: To a cooled solution of DMF, POCl₃ is added. The mixture is heated, and then the solid 2',5'-dimethoxyacetanilide is introduced. The reaction is heated for several hours (e.g., 4.5 hours at 75°C).[12]
-
Workup: The reaction is quenched by carefully pouring it onto a mixture of water and ice, followed by stirring to precipitate the product.[12]
-
Purification: The crude solid is collected by filtration and recrystallized from a suitable solvent like ethyl acetate to yield the pure product as a yellow powder.[12]
-
Characterization: Melting point: 177-178°C.[12] The structure is confirmed by IR and NMR spectroscopy.
Protocol 1: General Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((2-chloro-5,8-dimethoxyquinolin-3-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq, CAS: 154343-51-8)[13]
-
Malononitrile (1.1 eq, CAS: 109-77-3)
-
Ethanol (or Methanol), anhydrous
-
Piperidine (catalytic amount, ~5 mol%)
-
Glacial Acetic Acid (optional, co-catalyst)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel) and developing chamber
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.52 g, 10 mmol) in 20 mL of ethanol. Add malononitrile (0.73 g, 11 mmol).
-
Catalyst Addition: To the stirred solution, add 4-5 drops of piperidine.
-
Scientist's Note: Piperidine is a sufficiently weak base to catalyze the reaction by deprotonating the malononitrile without promoting the self-condensation of the aldehyde. In some cases, a few drops of glacial acetic acid can be added to create a buffered system, which can improve yields.[14]
-
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 30% ethyl acetate in hexane). The disappearance of the starting aldehyde spot indicates reaction completion, typically within 1-3 hours.
-
Workup and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. The product will often precipitate. If not, slowly pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol. Allow the solid to air-dry. For higher purity, recrystallize the product from ethyl acetate.
Protocol 2: Synthesis of Fused Pyrazolo[4,3-c]quinoline Derivatives
The Knoevenagel adducts or the parent aldehyde can be used to construct fused heterocyclic systems. This protocol outlines the reaction with hydrazine hydrate to form a pyrazole ring.
Objective: To synthesize a 1H-pyrazolo[4,3-c]quinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol, anhydrous
Procedure:
-
Reaction Setup: Dissolve this compound (10 mmol) in 25 mL of ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (12 mmol) dropwise to the stirred solution.
-
Reaction Execution: Reflux the mixture for 4-6 hours. The reaction involves an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic cyclization where the distal nitrogen of the hydrazine displaces the chlorine atom at the C2 position of the quinoline ring.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product often precipitates.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent like DMF or a mixed solvent system.
Caption: Experimental Workflow for Knoevenagel Condensation.
Data Summary and Characterization
The condensation reactions of this compound with various active methylene compounds are generally high-yielding. The resulting products are typically stable, crystalline solids.
| Active Methylene Compound | Catalyst/Solvent | Expected Product Type | Typical Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ, ppm) |
| Malononitrile | Piperidine/Ethanol | α,β-Unsaturated Dinitrile | >85% | 210-215 | ~8.8 (s, 1H, vinyl-H) |
| Ethyl Cyanoacetate | Piperidine/Ethanol | α,β-Unsaturated Cyanoester | >80% | 185-190 | ~8.9 (s, 1H, vinyl-H) |
| Diethyl Malonate | NaOEt/Ethanol | α,β-Unsaturated Diester | 70-80% | 130-135 | ~8.7 (s, 1H, vinyl-H) |
| Hydrazine Hydrate | Ethanol | Fused Pyrazoloquinoline | >75% | >250 | Absence of -CHO proton (~10.5 ppm) |
Characterization Notes:
-
¹H NMR: The most telling signal for a successful Knoevenagel condensation is the appearance of a singlet in the downfield region (δ 8.5-9.0 ppm), corresponding to the newly formed vinylic proton. The disappearance of the aldehyde proton signal (typically δ > 10 ppm) is also a key indicator.[14]
-
IR Spectroscopy: Look for the appearance of a strong C=C stretching vibration (around 1600-1620 cm⁻¹) and, in the case of nitrile adducts, a sharp C≡N stretch (around 2220 cm⁻¹). The characteristic aldehyde C=O stretch (around 1700 cm⁻¹) of the starting material will be absent.[14]
-
Mass Spectrometry: Provides confirmation of the molecular weight of the synthesized product.
Conclusion and Outlook
The Knoevenagel condensation provides a robust and efficient pathway for the functionalization of this compound. This reaction serves as a gateway to a diverse range of α,β-unsaturated systems and, more importantly, provides the necessary intermediates for the construction of novel, fused heterocyclic scaffolds like pyrazolo[4,3-c]quinolines.[1][15] The protocols outlined herein are reliable and scalable, offering researchers in drug discovery and medicinal chemistry a validated methodology to access these high-value compounds for further biological evaluation.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Gaikwad, N. D., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted active methylenes by condensation. Organic Chemistry Portal. [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
Ju, Y., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 20(7), 11985–12000. [Link]
-
Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1264, 133290. [Link]
-
ResearchGate. (n.d.). The catalyst 1 mediated Knoevenagel condensation of 8- hydroxyquinoline-2-carbaldehyde with ethyl-2-cyanoacetate. ResearchGate. [Link]
-
ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
Wang, L., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1058. [Link]
-
ResearchGate. (2009). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. ResearchGate. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 211-276. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). The Aldol Reactions of Active Methylene Compounds. ResearchGate. [Link]
-
Lee, J., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28859–28871. [Link]
-
Frontiers in Chemistry. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers. [Link]
-
Shivaji College. (n.d.). Active Methylene Compounds. Shivaji College. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Beilstein Journals. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones. YouTube. [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
YouTube. (2023). Knoevenagel condensation. YouTube. [Link]
-
PubMed. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. [Link]
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Application Notes and Protocols for 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde in Cancer Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[1][2][3] Several quinoline-based drugs have been successfully developed and are used in clinical practice for cancer therapy, underscoring the therapeutic potential of this structural motif.[4] The anticancer effects of quinoline derivatives are diverse, ranging from the inhibition of tubulin polymerization and cell migration to the induction of cell cycle arrest and apoptosis.[4][5]
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a specific derivative that holds promise for investigation in cancer research. While extensive research on this particular molecule is still emerging, preliminary studies and data on structurally related compounds suggest significant cytotoxic and pro-apoptotic activities.[6] Flow cytometry analyses have indicated that this compound can induce a dose-dependent increase in late apoptosis in cancer cells.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to investigate the anticancer potential of this compound, from its synthesis to detailed protocols for evaluating its mechanism of action.
Synthesis of this compound
The synthesis of this compound can be achieved through a Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds. The general procedure involves the reaction of a substituted acetanilide with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
A detailed synthesis protocol is as follows:
Materials:
-
2',5'-Dimethoxyacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethyl acetate
Procedure:
-
Cool a solution of dimethylformamide to 0°C.
-
Slowly add phosphorus oxychloride to the cooled DMF.
-
Heat the reaction mixture to 50°C for approximately 45 minutes.
-
Add solid 2',5'-dimethoxyacetanilide to the reaction mixture.
-
Heat the mixture for 4.5 hours at 75°C.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring it over a mixture of water and ice.
-
Stir the resulting mixture for 3.5 hours.
-
Filter the precipitate to collect the solid product.
-
Recrystallize the solid from ethyl acetate to yield the purified this compound.
Proposed Mechanism of Action and Investigational Strategy
Based on preliminary data for this compound and extensive research on related quinoline derivatives, a plausible mechanism of action involves the induction of apoptosis through the activation of intrinsic and/or extrinsic caspase pathways, potentially coupled with cell cycle arrest. Derivatives of quinoline-3-carboxylate have been shown to up-regulate intrinsic apoptosis pathways.[3][7] Other quinoline compounds induce apoptosis through the activation of both caspase-8 and caspase-9.[5] Furthermore, some quinoline derivatives can induce autophagic cell death via inhibition of the Akt/mTOR signaling pathway.[8]
The following diagram illustrates a hypothesized signaling pathway for the anticancer activity of this compound, which can serve as a framework for experimental investigation.
Caption: Experimental workflow for evaluating anticancer properties.
Part 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Part 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Part 3: Cell Cycle Analysis
This protocol uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Part 4: Western Blot Analysis of Key Signaling Proteins
This protocol examines the effect of the compound on the expression levels of proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Data Summary
While specific IC₅₀ values for this compound are not yet widely published, related quinoline-3-carbaldehyde and quinoline-3-carboxylate derivatives have shown potent anticancer activity. The table below summarizes the reported activity of some of these related compounds to provide a reference for expected potency.
| Compound Type | Cell Line | Reported IC₅₀ (µM) | Reference |
| Quinoline-based 3-cyanopyridinones | HePG2 | 6.95 - 8.02 | [9] |
| Quinoline-based 3-cyanopyridinones | HCT-116 | 7.15 - 8.35 | [9] |
| 2-(pyridin-2-yl)hydrazone derivative | Pancreas (DAN-G) | 1.23 | [10] |
| 2-(pyridin-2-yl)hydrazone derivative | Cervical (SISO) | 1.49 | [10] |
| Quinoline-3-carboxylate derivative | MCF-7 | 0.33 | [3] |
| Quinoline-3-carboxylate derivative | K562 | 0.28 | [3] |
Conclusion and Future Directions
This compound is a promising candidate for further investigation in cancer research due to its demonstrated ability to induce cytotoxicity and apoptosis. The protocols outlined in this application note provide a robust framework for elucidating its mechanism of action and evaluating its therapeutic potential. Future studies should focus on identifying its direct molecular targets, assessing its efficacy in in vivo tumor models, and exploring its structure-activity relationship through the synthesis and screening of related analogs. These efforts will be crucial in determining the potential of this compound as a lead for the development of novel anticancer agents.
References
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate.
-
Quinoline Analogs as Antiangiogenic Agents and Telomerase ... 6
-
ChemInform Abstract: Quinolines and Structurally Related Heterocycles as Antimalarials | Request PDF - ResearchGate.
-
Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - MDPI.
-
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - Taylor & Francis.
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC - NIH.
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed.
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed.
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial and Antifungal Evaluation of Quinoline Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Quinoline Scaffold in the Fight Against Microbial Resistance
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[1][3] The rise of antimicrobial resistance (AMR) poses a severe threat to global health, rendering many existing treatments ineffective and creating an urgent need for novel therapeutic agents.[3][4] Quinoline derivatives are a promising class of compounds in this ongoing battle, offering versatile structures that can be modified to overcome resistance mechanisms and exhibit potent activity against a wide range of bacterial and fungal pathogens.[3][5]
This guide provides an in-depth exploration of the mechanisms, structure-activity relationships (SAR), and practical protocols for the synthesis and evaluation of quinoline derivatives as antimicrobial and antifungal agents. The content is designed to provide researchers with both the foundational knowledge and the procedural detail required to advance the discovery and development of new quinoline-based drugs.
Part 1: Mechanisms of Antimicrobial and Antifungal Action
Understanding the mechanism of action is fundamental to rational drug design. Quinoline derivatives employ several sophisticated strategies to inhibit microbial growth, often targeting essential cellular processes.
Antibacterial Mechanism: Inhibition of DNA Synthesis
The primary antibacterial target for the most well-known quinoline derivatives, the fluoroquinolones, is the bacterial DNA replication machinery.[6]
-
Targeting DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology (supercoiling and decatenation) during replication. Quinolone derivatives selectively bind to the enzyme-DNA complex. This binding event stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. The accumulation of these stalled complexes leads to double-stranded DNA breaks, triggering a lethal cascade of cellular responses and ultimately resulting in bacterial cell death.[6] This targeted action provides a degree of selectivity for bacterial cells over eukaryotic cells.[6]
Caption: Antibacterial mechanism of quinoline derivatives via DNA gyrase inhibition.
Antifungal Mechanisms: A Multi-Pronged Attack
The antifungal activity of quinoline derivatives is more varied, often involving the disruption of the fungal cell membrane and wall, which are structurally distinct from mammalian cells.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Some quinoline derivatives act by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (LDM).[6] Depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane structure and function, leading to fungal growth inhibition.[6]
-
Direct Membrane Disruption: Certain quinoline compounds can directly interfere with the fungal cell membrane, causing increased permeability and the leakage of vital intracellular components like ions and small molecules.[7][8] This leads to a loss of cellular homeostasis and eventual cell lysis.[7]
-
Inhibition of Chitin Synthase: Chitin is a fundamental structural component of the fungal cell wall. By inhibiting chitin synthase, some quinoline derivatives can prevent proper cell wall formation, compromising the structural integrity of the fungus and making it susceptible to osmotic stress.[4]
Caption: Key antifungal mechanisms of quinoline derivatives.
Part 2: Structure-Activity Relationship (SAR) Insights
The biological activity of a quinoline derivative is highly dependent on the type and position of substituents on its core structure.[4] A thorough understanding of SAR is crucial for optimizing lead compounds into potent drug candidates.
-
For Antibacterial Activity: In the context of fluoroquinolones, a fluorine atom at position C6 is often critical for potent DNA gyrase inhibition. A substituent at C7, typically a nitrogen-containing heterocycle like piperazine, significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties.[5] Hybridizing the quinoline core with other bioactive scaffolds is a modern strategy to develop compounds active against multidrug-resistant strains.[5]
-
For Antifungal Activity: Lipophilicity plays a key role in the antifungal potency of quinoline derivatives, as it governs the compound's ability to penetrate the fungal cell membrane.[9] Electron-withdrawing groups, such as trifluoromethyl, can enhance activity.[7] Studies have shown that specific substitutions, like hydroxyphenylimino groups, can yield compounds with antifungal activity comparable or superior to standard drugs like fluconazole.[9]
Part 3: Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel quinoline derivatives. They are intended as a starting point and should be optimized based on the specific chemical properties of the compounds being investigated.
General Synthesis Protocol: Friedländer Annulation
The Friedländer synthesis is a classic and reliable method for preparing substituted quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Rationale: This protocol is chosen for its versatility and straightforward execution, allowing for the creation of a diverse library of quinoline derivatives by varying the two starting components.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoacetophenone derivative (1.0 mmol) in ethanol (10 mL).[10]
-
Reagent Addition: Add the α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol) to the solution.[10] A catalytic amount of a base (e.g., potassium hydroxide) or acid can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-4 hours.[10]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) against the starting materials.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[10]
-
Extraction: Dissolve the resulting residue in an organic solvent such as ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure quinoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FTIR.
Caption: General workflow for the development of quinoline-based antimicrobials.
In Vitro Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. It is the gold standard for quantitative antimicrobial susceptibility testing.
Rationale: This method is highly reproducible, quantitative, and allows for the simultaneous testing of multiple compounds against multiple microbial strains in a standardized 96-well plate format, conserving reagents and time. It follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of each test quinoline derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microplate Preparation: Dispense 50 µL of sterile microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into wells A through H of a 96-well microtiter plate.
-
Compound Dilution: Add an additional 50 µL of the stock solution (appropriately diluted in media) to the first column of wells, resulting in the starting test concentration. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate to the 10th or 11th column. Discard the final 50 µL from the last dilution well. This creates a gradient of compound concentrations.
-
Control Wells: Designate wells in column 11 as growth controls (media + inoculum, no compound) and wells in column 12 as sterility controls (media only).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.
-
Inoculation: Add 50 µL of the standardized inoculum to all wells except the sterility control wells. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth. A colorimetric indicator (e.g., resazurin) can be added to aid in visualization.
Part 4: Data Summary
The efficacy of quinoline derivatives can vary significantly based on their structure and the target organism. The table below summarizes the reported activity of representative compounds from the literature.
| Compound Class/Reference | Target Organism(s) | Reported Activity (MIC/EC₅₀ in µg/mL) | Reference |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | 15.6 | [11] |
| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus | 2.0 | [11] |
| 2,8-bis(trifluoromethyl)-4-quinolinol Derivative (Ac12) | Sclerotinia sclerotiorum | 0.52 | [7] |
| 2,8-bis(trifluoromethyl)-4-quinolinol Derivative (Ac12) | Botrytis cinerea | 0.50 | [7] |
| Substituted quinoline derivative | S. aureus | 6.25 | [1] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus spp. | 3.12 - 50 | [12] |
| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | [13] |
| Quinoline-piperazine Hybrids | Gram-positive and Gram-negative bacteria | Varies, often potent | [5] |
| Quinolinequinones (QQ7, QQ8) | Candida albicans | Comparable to Clotrimazole | [14] |
Conclusion
The quinoline scaffold remains an exceptionally valuable platform for the development of new antimicrobial and antifungal agents. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of activity against specific pathogens and the circumvention of existing resistance mechanisms. By combining rational design based on SAR with standardized evaluation protocols, researchers can continue to unlock the therapeutic potential of this important class of heterocyclic compounds. The methodologies and insights provided in this guide serve as a comprehensive resource for professionals dedicated to addressing the critical challenge of infectious diseases.
References
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available from: [Link]
-
Journal of Biomolecular Structure and Dynamics. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available from: [Link]
-
ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Available from: [Link]
-
Journal of Agricultural and Food Chemistry. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Available from: [Link]
-
Archiv der Pharmazie. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Available from: [Link]
-
Asian Pacific Journal of Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available from: [Link]
-
Molecules. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Available from: [Link]
-
ACS Precision Chemistry. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available from: [Link]
-
Bioorganic & Medicinal Chemistry. (n.d.). Antifungal properties of new series of quinoline derivatives. Available from: [Link]
-
RSC Advances. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link]
-
Molecules. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Available from: [Link]
-
Molecules. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]
-
ResearchGate. (n.d.). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Available from: [Link]
-
Molecules. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]
-
ResearchGate. (n.d.). Selected quinoline derivatives with antifungal activity. Available from: [Link]
-
Journal of Agricultural and Food Chemistry. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthesis. Our focus is on providing practical, field-proven insights to overcome common challenges and optimize your experimental outcomes.
I. Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules, exhibiting a wide range of activities including antimalarial, antibacterial, and anticancer properties.[1] The target molecule, with its specific substitution pattern, serves as a versatile intermediate for further chemical modifications.[1][2]
The most common and effective method for synthesizing this compound is through a Vilsmeier-Haack reaction .[3] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, a substituted acetanilide, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6][7]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you may encounter during the synthesis of this compound.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the likely causes?
A1: Low or no yield is a common frustration in organic synthesis. For this specific reaction, several factors could be at play:
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5][6] The success of the reaction is highly dependent on the electron-donating nature of the starting acetanilide. The 2',5'-dimethoxyacetanilide is a suitable substrate due to the activating effect of the methoxy groups. However, impurities in the starting material can significantly hinder the reaction.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive.[8] Any exposure to water will lead to its decomposition and a subsequent failure of the formylation. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your DMF and POCl₃ should be of high purity and anhydrous.
-
Reaction Temperature: The temperature profile of the reaction is critical. The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (0-5 °C) to prevent decomposition.[9] The subsequent reaction with the acetanilide requires heating, typically in the range of 75-80 °C, to drive the cyclization and formylation.[9] Sub-optimal temperatures can lead to an incomplete reaction or the formation of side products.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the acetanilide is important. An excess of the Vilsmeier reagent is generally used to ensure complete conversion of the starting material.[10] A typical ratio is 2 to 3 equivalents of the Vilsmeier reagent per equivalent of the acetanilide.
Q2: My reaction seems to stall, and I observe a significant amount of starting material even after prolonged reaction times. What can I do?
A2: If the reaction is not proceeding to completion, consider the following troubleshooting steps:
-
Increase Reaction Time and/or Temperature: While the typical reaction time is around 4-8 hours, some substrates may require longer heating or a slightly higher temperature to achieve full conversion.[9][11] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Increase the Equivalents of Vilsmeier Reagent: If a stoichiometric amount of the Vilsmeier reagent was used, increasing the excess to 2.5 or 3 equivalents might be necessary to drive the reaction to completion.[10]
-
Check for Competing Side Reactions: The presence of any nucleophilic impurities in your starting material or solvent can compete with the desired reaction, consuming the Vilsmeier reagent.
Formation of Side Products and Purification Challenges
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
A3: The Vilsmeier-Haack reaction can sometimes lead to the formation of undesired byproducts. Common side reactions include:
-
Incomplete Cyclization: If the reaction conditions are not optimal (e.g., insufficient heating), the intermediate may not fully cyclize to form the quinoline ring.
-
Polymerization/Tar Formation: Harsh reaction conditions, such as excessively high temperatures or the presence of strong acids, can lead to the polymerization of reactants and intermediates, resulting in a tarry reaction mixture.[12]
-
Formation of the Hydroxy-analogue: During the work-up, if the hydrolysis of the iminium salt intermediate is not carefully controlled, the 2-chloro group can be hydrolyzed to a 2-hydroxy group, leading to the formation of 2-hydroxy-5,8-dimethoxyquinoline-3-carbaldehyde.
To minimize side product formation:
-
Strict Temperature Control: Maintain the recommended temperature ranges for both the Vilsmeier reagent formation and the subsequent reaction.
-
Careful Work-up: The quenching of the reaction mixture with ice-water should be done slowly and with vigorous stirring to dissipate heat and prevent localized overheating, which can promote side reactions.[3]
-
Purification Strategy: The crude product is often a solid that can be purified by recrystallization from a suitable solvent like ethyl acetate.[9][11] Column chromatography can also be employed for more challenging separations.
Q4: My product is difficult to purify, and I am struggling to remove a persistent impurity. What are my options?
A4: If standard recrystallization is not effective, consider the following:
-
Solvent Screening for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation than a single solvent.
-
Column Chromatography: Silica gel column chromatography is a powerful tool for separating closely related compounds. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.
-
Derivative Formation: In some cases, it may be beneficial to convert the aldehyde to a more easily purifiable derivative (e.g., an oxime or a hydrazone), purify the derivative, and then regenerate the aldehyde.
III. Frequently Asked Questions (FAQs)
Q5: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A5: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[7][13]
-
Electrophilic Aromatic Substitution and Cyclization: The electron-rich 2',5'-dimethoxyacetanilide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to form the quinoline ring system. The final step is the hydrolysis of the resulting iminium salt during the work-up to yield the aldehyde.[3]
Q6: What are the key safety precautions I should take when performing this reaction?
A6: The Vilsmeier-Haack reaction involves hazardous reagents and requires strict safety protocols:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance.[8] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The reaction between DMF and POCl₃ is exothermic.[8] It is crucial to add the POCl₃ slowly to the DMF at a low temperature to control the reaction rate and prevent a runaway reaction.
-
Quenching: The work-up procedure, which involves quenching the reaction mixture with ice, is also exothermic and should be performed carefully to avoid splashing and uncontrolled boiling.[8]
Q7: Can I use other formylating agents for this synthesis?
A7: While the Vilsmeier-Haack reaction is the most common and efficient method, other formylation techniques exist. However, for this specific transformation, the Vilsmeier-Haack approach is well-established and generally provides good yields of the desired product.
IV. Experimental Protocols and Data
Optimized Synthesis Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
2',5'-Dimethoxyacetanilide
-
Ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (2.1 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (3 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 2',5'-dimethoxyacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 75-80 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Filter the solid and wash it thoroughly with water.
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound as a yellow solid.[9][11]
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [14] |
| Molecular Weight | 251.67 g/mol | [14] |
| Appearance | Yellow solid | [11] |
| Melting Point | 177-178 °C | [11] |
| Boiling Point | 416.3 °C at 760 mmHg | [14] |
V. Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: Vilsmeier-Haack reaction mechanism for the synthesis.
Caption: Troubleshooting workflow for low product yield.
VI. References
-
BenchChem. Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
BenchChem. Optimization of Vilsmeier-Haack reaction parameters.
-
BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
-
BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
-
BenchChem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
-
The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
-
The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
-
Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
-
BenchChem. Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
-
Wikipedia. Vilsmeier–Haack reaction.
-
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
-
NROChemistry. Vilsmeier-Haack Reaction.
-
YouTube. (2021). Vilsmeier-Haack Reaction.
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
-
Echemi. 2-chloro-5,8-dimethoxy-quinoline-3-carbaldehyde.
-
ResearchGate. (2025). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules.
-
TSI Journals. SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE.
-
Google Patents. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Optimizing Quinoline Synthesis via the Vilsmeier-Haack Reaction
Welcome to the technical support center for the Vilsmeier-Haack synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you improve your reaction yields and obtain high-purity products.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Quinoline Product
Question: My Vilsmeier-Haack reaction to synthesize a 2-chloro-3-formylquinoline from an N-arylacetamide has resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?
Answer: Low to no yield is a common issue that can arise from several factors related to reagent quality, reaction conditions, and the nature of your substrate.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Underlying Causes and Solutions
-
Inefficient Vilsmeier Reagent Formation: The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3]
-
Actionable Advice:
-
Reagent Quality: Use fresh, anhydrous DMF. Old or improperly stored DMF can contain dimethylamine, which will react with and consume the Vilsmeier reagent.[1] Similarly, ensure your POCl₃ is fresh and has been stored under anhydrous conditions to prevent decomposition.[1]
-
Stoichiometry: An excess of the Vilsmeier reagent is often necessary. The molar ratio of POCl₃ to both DMF and the N-arylacetamide substrate is a critical parameter to optimize. For some substrates, a high molar ratio of POCl₃ to the acetanilide can significantly enhance the yield.[2]
-
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electronic properties of the substituents on the N-arylacetamide play a significant role.[2]
-
Actionable Advice:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups on the aromatic ring of the N-arylacetamide will activate the ring towards electrophilic attack, generally leading to higher yields and shorter reaction times.[2][4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) will deactivate the ring, making the reaction much slower or even preventing it from proceeding under standard conditions.[1] For such substrates, consider more forcing conditions (higher temperatures, longer reaction times) or alternative synthetic routes.[5]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that must be tailored to the specific substrate.
-
Actionable Advice:
-
Temperature Control: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to control the exothermic reaction.[2][4] For the subsequent cyclization step, heating is typically required, often in the range of 80-90 °C.[2][4][6] However, for some sensitive substrates, excessive temperatures can lead to degradation, so careful optimization is key.[2][7]
-
Reaction Time: Incomplete conversion can result from insufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][4] Reaction times can vary from a few hours to over 16 hours depending on the substrate's reactivity.[2][4]
-
-
-
Improper Work-up Procedure: The work-up step, which involves hydrolysis of the iminium intermediate and precipitation of the product, is crucial for isolating the quinoline.
-
Actionable Advice:
-
Hydrolysis: After the reaction is complete, the mixture should be cooled and carefully poured into crushed ice with vigorous stirring to hydrolyze the reaction intermediates and quench excess reagents.[2][4][6][8]
-
Neutralization: The acidic solution must be neutralized to precipitate the product. This is typically done by adding a base such as sodium carbonate or sodium bicarbonate solution until the pH is approximately 7.[2][6][8] Insufficient neutralization will result in the product remaining in solution as a protonated salt.[8]
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Side Products and Purification Challenges
Question: I am observing multiple spots on my TLC plate and facing difficulties in purifying the desired quinoline. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products can complicate purification and significantly reduce the yield of your target compound. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Minimization Strategies
-
Diformylation: Highly activated aromatic rings can sometimes undergo diformylation, leading to the introduction of a second formyl group.
-
Reaction with Other Nucleophilic Functional Groups: If your N-arylacetamide substrate contains other nucleophilic groups, such as hydroxyl (-OH) or amino (-NH₂) groups, they can react with the Vilsmeier reagent.
-
Incomplete Cyclization: In some cases, the reaction may stall after the initial formylation of the aromatic ring, without subsequent cyclization to form the quinoline ring.
-
Minimization Strategy: Ensure that the reaction temperature is sufficient for the cyclization step and that the reaction is allowed to proceed for an adequate amount of time. Monitoring by TLC is crucial to confirm the consumption of the starting material and the formation of the product.[2]
-
Purification Protocol
A general protocol for the purification of 2-chloro-3-formylquinolines is as follows:
-
Filtration: After neutralization and precipitation during the work-up, collect the solid product by filtration using a Büchner funnel.[6]
-
Washing: Wash the crude product thoroughly with cold water to remove any inorganic salts.[4][6]
-
Drying: Dry the crude product, for instance, in a desiccator.[6]
-
Recrystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent like ethyl acetate.[4][6] If recrystallization does not yield a sufficiently pure product, column chromatography is a reliable alternative.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack synthesis of quinolines?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, which is the active Vilsmeier reagent.[2][3][9]
-
Electrophilic Substitution and Cyclization: The electron-rich N-arylacetamide attacks the Vilsmeier reagent. This is followed by a double formylation and an intramolecular cyclization, which, after elimination, yields the 2-chloro-3-formylquinoline.[2]
Caption: Simplified mechanism of quinoline synthesis.
Q2: What are the optimal molar ratios of reagents?
A2: The optimal ratios can vary depending on the substrate. However, a general starting point is a significant excess of POCl₃ relative to the N-arylacetamide. For example, some procedures report using a molar ratio of POCl₃ to the acetanilide substrate as high as 12:1 to achieve maximum yield.[2] The ratio of POCl₃ to DMF is typically closer to 1:1 for the formation of the reagent itself.[4]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave irradiation has been reported as a method to potentially shorten reaction times and improve yields in Vilsmeier-Haack reactions.[2][7] This approach offers a "green chemistry" alternative to conventional heating, often leading to significant rate enhancements.[7] However, careful temperature control is still critical, as excessive temperatures can cause product degradation.[2][7]
Q4: How does the work-up pH affect product isolation?
A4: The pH during work-up is crucial. The reaction mixture is highly acidic due to the presence of POCl₃ and byproducts. The quinoline product is basic and will exist as a soluble quinolinium salt in the acidic solution.[8] Neutralization with a base (e.g., sodium carbonate, sodium bicarbonate, or sodium hydroxide) to a pH of approximately 6-8 is necessary to deprotonate the quinoline and cause it to precipitate out of the aqueous solution, allowing for its isolation by filtration.[1][6][8]
Data Summary
Table 1: Effect of POCl₃ Molar Ratio on Yield
| Molar Ratio (POCl₃ : Substrate) | Representative Yield (%) |
| 4:1 | ~50% |
| 8:1 | ~75% |
| 12:1 | >90% |
| Data is representative for an activated substrate like m-methoxyacetanilide and can vary.[2] |
Table 2: General Reaction Conditions
| Parameter | Recommended Range | Notes |
| Vilsmeier Reagent Formation Temp. | 0 - 10 °C | Exothermic reaction, requires cooling.[4][6] |
| Cyclization Reaction Temp. | 80 - 100 °C | Substrate dependent; monitor for degradation.[4][6] |
| Reaction Time | 4 - 17 hours | Monitor by TLC for completion.[2][4][6] |
| Work-up pH | 6 - 8 | Crucial for product precipitation.[1][6] |
References
- BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem Application Notes and Protocols.
- BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem Technical Support.
- BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem Technical Support.
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. BenchChem Technical Support.
- Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180.
- Makhanya, B. et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Unknown Author. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. ResearchGate Q&A. Available at: [Link]
- Kumar, R. N., Suresh, T., & Mohan, P. S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) Quinolines by Vilsmeier Haack Reaction on Quinaldines: Construction of Diazepino Quinoline Heterocycles and Their Antimicrobial and Cytogenetic Studies. Acta Pharmaceutica, 53(1), 1-13.
-
PrepChem. (n.d.). Synthesis of Vilsmeier reagent. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate Q&A. Available at: [Link]
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Chronicle of Organic Chemistry, 2(4), 187-194.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 2-Chloroquinoline-3-carbaldehydes
Welcome to the technical support center for the synthesis of 2-chloroquinoline-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure, with a focus on troubleshooting common side reactions and optimizing experimental outcomes. The primary synthetic route discussed is the Vilsmeier-Haack reaction of acetanilides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing insights into their root causes and offering actionable solutions.
Question 1: Why is my yield of 2-chloroquinoline-3-carbaldehyde consistently low?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the stability and reactivity of the Vilsmeier reagent and the integrity of the starting materials.
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, the electrophilic species responsible for the formylation and cyclization, is sensitive to both moisture and heat.[1][2]
-
Causality: The reagent, a chloroiminium salt, readily hydrolyzes upon contact with water, rendering it inactive.[1] Thermal decomposition can also occur at elevated temperatures, leading to a decrease in the effective concentration of the reagent.[2][3]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The Vilsmeier reagent is typically formed at low temperatures (0-5 °C).[4] Maintain this temperature during the addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).
-
In Situ Generation and Use: Prepare the Vilsmeier reagent in situ and use it immediately for the best results.
-
-
-
Purity of Starting Materials:
-
Causality: Impurities in the starting acetanilide, such as unreacted aniline, can consume the Vilsmeier reagent in non-productive side reactions. Aniline can react with the Vilsmeier reagent to form N,N-dimethyl-N'-phenylformamidine.
-
Solution:
-
Recrystallize Acetanilide: Purify the starting acetanilide by recrystallization to remove any residual aniline or other impurities.
-
Verify Purity: Confirm the purity of the starting material using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).
-
-
-
Suboptimal Reaction Temperature:
-
Causality: While the Vilsmeier reagent is formed at low temperatures, the subsequent reaction with the acetanilide and the cyclization step often require heating.[5] Insufficient temperature can lead to an incomplete reaction.
-
Solution:
-
Gradual Heating: After the addition of the acetanilide at a low temperature, gradually increase the temperature of the reaction mixture.
-
Optimize Temperature: The optimal reaction temperature can vary depending on the specific acetanilide substrate. A typical range is 80-100 °C.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Question 2: My final product is contaminated with a significant amount of a byproduct that is difficult to separate. What could it be and how can I avoid it?
Answer:
The most common and often difficult-to-separate byproduct is the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
-
Formation of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde:
-
Causality: This byproduct is formed by the hydrolysis of the 2-chloro group of the desired product. This can occur during the aqueous workup of the reaction mixture, especially if the conditions are not carefully controlled.[7] The 2-chloro group in this quinoline system is susceptible to nucleophilic substitution.
-
Solution:
-
Controlled Workup: Perform the aqueous workup at low temperatures (e.g., by pouring the reaction mixture onto crushed ice).
-
Minimize Contact Time with Water: Do not leave the product in the aqueous phase for an extended period. Filter the precipitated product promptly.
-
Neutral or Slightly Basic Workup: Avoid strongly acidic or basic conditions during the workup, which can accelerate hydrolysis.
-
-
-
Unreacted Acetanilide:
-
Causality: If the reaction does not go to completion, unreacted starting material will contaminate the product.
-
Solution:
-
Monitor Reaction Progress: Use TLC to ensure the complete consumption of the starting acetanilide before proceeding with the workup.
-
Purification: Unreacted acetanilide can often be removed by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.[8]
-
-
Question 3: I am observing the formation of multiple products on my TLC plate, suggesting the presence of isomers. What is the cause and how can I improve the regioselectivity?
Answer:
The formation of regioisomers is a potential issue when using substituted acetanilides as starting materials.
-
Influence of Substituents:
-
Causality: The position of the substituents on the phenyl ring of the acetanilide directs the electrophilic attack of the Vilsmeier reagent and the subsequent cyclization. Electron-donating groups can activate multiple positions for electrophilic substitution, potentially leading to a mixture of isomers.[9]
-
Solution:
-
Careful Selection of Starting Material: The regioselectivity is largely determined by the substitution pattern of the starting acetanilide. In some cases, a mixture of isomers may be unavoidable.
-
Reaction Conditions: While the substrate is the primary determinant, fine-tuning the reaction temperature and time may slightly influence the isomeric ratio.
-
Chromatographic Separation: If a mixture of isomers is formed, separation can often be achieved using column chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes?
A1: The reaction proceeds in several steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[7][10]
-
Electrophilic Attack: The electron-rich aromatic ring of the acetanilide attacks the electrophilic carbon of the Vilsmeier reagent.
-
Second Formylation/Chlorination: A second equivalent of the Vilsmeier reagent reacts with the amide oxygen, facilitating the subsequent cyclization.
-
Cyclization: An intramolecular electrophilic aromatic substitution occurs, leading to the formation of the quinoline ring system.
-
Hydrolysis: During the aqueous workup, the iminium intermediates are hydrolyzed to the final aldehyde product.[10]
Q2: Can I use other reagents besides POCl₃?
A2: Yes, other acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate the Vilsmeier reagent from DMF. Phosphorus pentachloride (PCl₅) has also been used in place of POCl₃.[1]
Q3: What is the role of DMF in this reaction?
A3: DMF serves a dual purpose in this reaction. It acts as a reactant in the formation of the Vilsmeier reagent and often serves as the solvent for the reaction.[5]
Q4: How can I effectively purify the crude 2-chloroquinoline-3-carbaldehyde?
A4: The most common methods for purification are:
-
Recrystallization: This is effective for removing small amounts of impurities and for obtaining a crystalline product. Ethyl acetate is a commonly used solvent for recrystallization.[8]
-
Column Chromatography: For separating mixtures of isomers or removing more significant amounts of impurities with different polarities, silica gel column chromatography is a highly effective method.[4]
Data and Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Decomposition of Vilsmeier reagent | Use anhydrous conditions, control temperature during formation (0-5 °C), and use the reagent immediately. |
| Impure starting material | Recrystallize the acetanilide starting material. | |
| Incomplete reaction | Increase reaction temperature after addition of acetanilide and monitor by TLC. | |
| Product Contamination | Hydrolysis to 2-oxo derivative | Perform a cold and rapid aqueous workup. |
| Unreacted starting material | Monitor reaction to completion via TLC and purify by recrystallization or chromatography. | |
| Isomer Formation | Substituent effects on acetanilide | Carefully select starting materials; separate isomers by column chromatography. |
Experimental Protocol: General Synthesis of 2-Chloroquinoline-3-carbaldehyde
-
Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool DMF (3 equivalents) to 0 °C. Add POCl₃ (2 equivalents) dropwise while maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature.
-
Reaction with Acetanilide: Add the desired acetanilide (1 equivalent) portion-wise to the cold Vilsmeier reagent.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by silica gel column chromatography.
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-chloroquinoline-3-carbaldehydes.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
This guide provides in-depth troubleshooting and practical advice for the recrystallization of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde from ethyl acetate. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to explain the scientific principles behind each step, ensuring a higher rate of success and a deeper understanding of the crystallization process.
Core Experimental Protocol
This protocol outlines the standard procedure for the recrystallization of this compound. It is designed to be a self-validating system with clear checkpoints.
Objective: To purify crude this compound by removing process-related impurities.
Materials:
-
Crude this compound
-
Reagent-grade Ethyl Acetate (EtOAc)
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate
-
Watch Glass
-
Buchner Funnel and Filter Flask
-
Filter Paper
Step-by-Step Methodology
-
Solvent Volume Estimation: Begin by placing the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling stick or magnetic stir bar.
-
Dissolution: Add a small volume of ethyl acetate and gently heat the mixture to a near-boil.[1] Continue to add ethyl acetate in small portions until the solid is completely dissolved. The key is to use the minimum amount of hot solvent necessary to fully dissolve the compound.[1][2] Using excess solvent is the most common reason for poor or failed crystallization.[3]
-
Decolorization (Optional): If the hot solution is colored and the pure compound is known to be a light yellow or white powder, it may contain colored impurities.[4] Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Overuse of charcoal can adsorb your product and significantly reduce the yield.[5]
-
Hot Filtration (If charcoal was used or insoluble impurities are present): If you performed step 3, or if you observe insoluble material in the hot solution, a hot filtration is necessary.[2] This is a critical step to prevent premature crystallization in the funnel.[6]
-
Cooling & Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and allow the solution to cool slowly and undisturbed to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals, as the crystallization process is highly selective and tends to exclude impurity molecules from the growing crystal lattice.[1] Rapid cooling often leads to the formation of smaller, less pure crystals or precipitation.[5][7][8]
-
Inducing Crystallization (If necessary): If no crystals form after the solution has reached room temperature, the solution may be supersaturated.[3] Try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.[3]
-
Maximizing Yield: Once crystal formation is complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product, as solubility decreases significantly at lower temperatures.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[4] Wash the crystals with a minimum amount of ice-cold ethyl acetate to rinse away any soluble impurities adhering to the crystal surfaces.[1] Using warm or excessive solvent for washing will dissolve some of the product, leading to yield loss.[1]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[4] Transfer the purified crystals to a watch glass and allow them to air dry completely. The final product should be a yellow powder.[9]
Workflow for Recrystallization
Caption: Standard workflow for recrystallization.
Troubleshooting Guide (Q&A Format)
Question 1: I've added a lot of hot ethyl acetate, but some solid material won't dissolve. What's happening?
-
Possible Cause: The undissolved material is likely an insoluble impurity. Adding excessive solvent to try and dissolve it will result in a very poor yield.[5]
-
Solution:
-
Ensure you have added enough solvent to dissolve the actual product.
-
Perform a hot filtration: Keep the solution hot and filter it through a pre-warmed funnel to remove the insoluble impurities.
-
If you have already added a large excess of solvent, you will need to evaporate some of it after the hot filtration to bring the solution back to its saturation point before cooling.[3]
-
Question 2: My solution has cooled completely, but no crystals have formed. What should I do?
-
Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[3] The solution is not supersaturated, meaning the concentration of your compound is below its solubility limit even at the colder temperature.
-
Solution: Gently heat the solution to boil off some of the ethyl acetate. Reduce the volume by 10-20%, then allow it to cool again. Be careful not to evaporate too much solvent.
-
-
Possible Cause 2: The solution is supersaturated but requires a nucleation site to begin crystallization. [3]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Solution 2 (Seeding): If you have a small crystal of the pure product from a previous batch, add it to the solution. This "seed" crystal provides a template for further crystal growth.[3]
-
Question 3: Instead of crystals, an oily liquid has separated from the solution. What is "oiling out" and how do I fix it?
-
Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][5] This typically happens when the melting point of the solute is lower than the temperature of the solution at the point of saturation, often due to a high concentration of impurities depressing the melting point.[3] The resulting "oil" rarely forms pure crystals.[5]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot ethyl acetate. This keeps the compound dissolved for longer, allowing the solution to cool to a lower temperature before it becomes saturated.[3][5]
-
Ensure a very slow cooling rate. You can insulate the flask by placing it in a beaker of warm water and allowing both to cool together.[6] This gives the molecules more time to align into a proper crystal lattice.
-
Troubleshooting Decision Tree
Caption: Decision tree for common crystallization issues.
Question 4: My final yield is very low. What are the likely causes?
-
Possible Causes & Prevention:
-
Using too much solvent: As discussed, this leaves a significant amount of your product dissolved in the mother liquor.[5] Prevention: Use the absolute minimum amount of hot solvent required for dissolution.
-
Incomplete crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature. Prevention: After cooling to room temperature, always use an ice-water bath for at least 30 minutes to maximize precipitation.[6]
-
Excessive washing: Washing the collected crystals with too much solvent or with solvent that was not ice-cold.[1] Prevention: Use a minimal volume of ice-cold ethyl acetate for the wash.
-
Premature crystallization: The product crystallized in the filter funnel during a hot filtration. Prevention: Use a pre-warmed funnel and filter the solution quickly.
-
Frequently Asked Questions (FAQs)
Q1: Why is ethyl acetate a suitable solvent for this recrystallization? Ethyl acetate is an effective "mediocre" solvent for this compound.[2] This means it has a high temperature coefficient: it readily dissolves this compound when hot but has poor solubility for it when cold.[4] This differential solubility is the fundamental requirement for successful recrystallization.[2][10] Additionally, its boiling point (77°C) is high enough to effectively dissolve the compound but low enough to be easily removed during drying.
Q2: What is the expected appearance and melting point of the purified product? The purified product, this compound, should be a yellow powder.[9] Its reported melting point is 177-178°C.[9] A sharp melting point within this range is a good indicator of high purity. An impure sample will typically exhibit a lower and broader melting point range.
Q3: Can I use a different solvent? While other solvents might work, ethyl acetate is a documented and effective choice.[9][11] Choosing a new solvent requires systematic testing. A good solvent should not react with the compound and should exhibit the significant solubility difference between hot and cold conditions as described above.[4] Solvents with similar functional groups to the compound (e.g., esters for an ester-containing molecule) are often good starting points.[12]
Q4: How critical is the cooling rate? Very critical. A slow, gradual decrease in temperature is essential for forming pure, well-defined crystals.[8] When the solution cools slowly, molecules have time to selectively deposit onto the growing crystal lattice, excluding impurities.[1] Rapid cooling ("crashing out") traps impurities within the solid, defeating the purpose of recrystallization.[5][7]
Summary of Key Parameters
| Parameter | Value / Description | Source |
| Compound Name | This compound | [9][13] |
| CAS Number | 154343-51-8 | [13] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [13] |
| Appearance | Yellow Powder | [9] |
| Melting Point (Pure) | 177-178 °C | [9] |
| Recrystallization Solvent | Ethyl Acetate | [9] |
| Key to Success | Use minimum hot solvent; cool slowly and undisturbed. | [1][2] |
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Calgary. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). University of Pennsylvania. Retrieved from [Link]
- Fujiwara, M., et al. (2007). Crystallization of Organic Compounds. John Wiley & Sons.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization (chemistry). (2023). Wikipedia. Retrieved from [Link]
-
What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem. Retrieved from [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines. National Institutes of Health. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved from [Link]
- Gomaa, A. M., & Ali, M. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 123-149.
-
Quinoline. (2023). Wikipedia. Retrieved from [Link]
- Balaji, K., et al. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
- A REVIEW ON QUINOLINE AND ITS DERIV
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025).
- Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
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- 4. Recrystallization [sites.pitt.edu]
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- 9. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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Troubleshooting low conversion rates in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their quinoline synthesis protocols. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) - General Issues
Q1: My quinoline synthesis reaction is resulting in a low yield or failing completely. What are the most common initial factors to investigate?
Low yields in quinoline synthesis can often be traced back to a few fundamental parameters. Before delving into more complex troubleshooting, it's crucial to verify the basics. Many classical methods for quinoline synthesis are known for their harsh reaction conditions, which can lead to starting material degradation or the formation of unwanted side products[1][2][3].
Here is a checklist of initial factors to scrutinize:
-
Reagent Quality: Ensure the purity and dryness of your starting materials (anilines, carbonyl compounds, etc.) and solvents. Contaminants can interfere with the reaction[4].
-
Reaction Atmosphere: Some quinoline syntheses are sensitive to air and moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon)[4].
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.
-
Reaction Time and Temperature: Incomplete reactions will naturally result in low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Similarly, the reaction temperature can be highly sensitive, with non-optimal temperatures leading to slow reaction rates or increased side product formation[3][4].
Q2: I'm observing multiple spots on my TLC plate, indicating a complex mixture of products. What are the likely side reactions?
The formation of multiple products is a common issue, particularly in acid-catalyzed quinoline syntheses. The specific side reactions will depend on your chosen method, but some general possibilities include:
-
Self-condensation of Carbonyl Compounds: In reactions like the Friedländer synthesis, the ketone starting material can undergo self-condensation (an aldol condensation), which significantly reduces the yield of the desired quinoline[3].
-
Polymerization: Under harsh acidic conditions, anilines and other starting materials can polymerize, leading to intractable tars and low yields of the desired product.
-
Over-oxidation or Incomplete Oxidation: In syntheses requiring an oxidizing agent (e.g., Skraup synthesis), using too much or too little can lead to byproducts. Incomplete oxidation might leave you with a dihydroquinoline intermediate, while over-oxidation could potentially lead to degradation of the quinoline ring.
-
Formation of Regioisomers: When using unsymmetrical starting materials, the formation of different regioisomers is a frequent challenge[4]. This is particularly prevalent in the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses[4].
To diagnose the issue, it is recommended to isolate and characterize the major byproducts, if possible. This information will provide valuable clues about the competing reaction pathways.
Q3: How does the electronic nature of my aniline substituent affect the reaction outcome?
The electronic properties of substituents on the aniline ring play a critical role in the success of many quinoline syntheses.
-
Electron-donating groups (EDGs) on the aniline ring generally increase the nucleophilicity of the amine and the aromatic ring, which can facilitate the initial condensation and subsequent cyclization steps. This often leads to higher yields and faster reaction rates.
-
Electron-withdrawing groups (EWGs) , on the other hand, decrease the nucleophilicity of the aniline, making the initial steps of the reaction more difficult. Reactions with anilines bearing strong EWGs often require more forcing conditions (higher temperatures, stronger acids) and may still result in lower yields[5]. In some cases, the reaction may fail entirely.
If you are working with an aniline that has a strong electron-withdrawing group, you may need to explore alternative, more robust synthetic methods or consider using a protecting group strategy.
Section 2: Troubleshooting Specific Quinoline Syntheses
The Friedländer Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Q4: My Friedländer synthesis is giving a very low yield. How can I optimize the catalyst and solvent?
The choice of catalyst and solvent is critical in the Friedländer synthesis[3].
-
Catalyst Selection: Traditional methods often use strong acids or bases, which can cause side reactions[3]. Modern approaches have shown that milder and more efficient catalytic systems can significantly improve yields. These include:
-
Iodine: Molecular iodine has been shown to be an effective catalyst, benefiting from low toxicity and mild reaction conditions[6].
-
Ionic Liquids: Can act as both the catalyst and the reaction medium, sometimes providing excellent results in solvent-free conditions[3].
-
Metal Catalysts: Various metal catalysts have been employed to improve efficiency[7].
-
-
Solvent Choice: While traditional solvents like ethanol or DMF are common, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst[3][8]. In some cases, catalyst-free reactions in water at elevated temperatures have been shown to be highly efficient[8].
Experimental Protocol: Iodine-Catalyzed Friedländer Annulation
This protocol describes a method using molecular iodine as a catalyst[3].
-
To a solution of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (5 mL), add molecular iodine (10 mol%).
-
Reflux the reaction mixture for the time determined by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Skraup Synthesis
The Skraup synthesis is the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to form a quinoline.
Q5: The Skraup reaction is notoriously vigorous and often results in a tarry mess. How can I improve the reaction control and yield?
The highly exothermic nature of the classical Skraup synthesis is a major drawback. Modern modifications can significantly improve safety and yield.
-
Microwave Irradiation: Using microwave irradiation as a heat source has been shown to be an efficient method for the synthesis of quinolines, reducing reaction times and increasing yields[1].
-
Ionic Liquids: Replacing concentrated sulfuric acid with an imidazolium cation-based sulfonic acid ionic liquid can significantly improve the reaction outcome. In some cases, an exogenous oxidant may not be necessary[2].
-
Moderators: The addition of a moderator, such as ferrous sulfate, can help to control the exothermic nature of the reaction.
Troubleshooting Workflow: Skraup Synthesis
Caption: Simplified mechanism of the Combes quinoline synthesis.
Section 3: Purification Strategies
Q8: My crude quinoline product is difficult to purify. What are some effective purification techniques?
Purification of quinoline derivatives can be challenging due to the basicity of the nitrogen atom and the potential for closely related byproducts.
| Purification Method | When to Use | Key Considerations |
| Column Chromatography | The most common method for isolating the desired product from a mixture of byproducts. | The basicity of the quinoline may cause tailing on silica gel. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation. |
| Acid-Base Extraction | Useful for separating the basic quinoline product from non-basic impurities. | Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified and the pure quinoline extracted back into an organic solvent. |
| Crystallization | If a solid product is obtained, crystallization can be a highly effective purification method. | Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. |
| Distillation | For liquid quinolines, distillation (including steam distillation for high-boiling compounds) can be an effective purification method.[9] | This is most effective when the boiling points of the components in the mixture are significantly different. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Hasan, M. R., & Amarasekara, A. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 784. [Link]
-
Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(7), 441. [Link]
-
Girma, A. A., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19450-19479. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1221-1237. [Link]
-
Mishra, A., & Sharma, U. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Hasan, M. R., & Amarasekara, A. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 784. [Link]
- Li, W., et al. (2026).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
-
PMC. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection and Troubleshooting for the Functional-ization of 2-Chloroquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the catalytic functionalization of 2-chloroquinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the quinoline scaffold. As a heteroaromatic chloride, 2-chloroquinoline presents unique challenges, primarily due to the potential for the ring nitrogen to coordinate with and deactivate the metal catalyst.
This document provides in-depth, experience-driven answers to common questions, troubleshooting strategies for failed or low-yielding reactions, and detailed protocols to serve as validated starting points for your experiments.
Part 1: Frequently Asked Questions (FAQs) - Catalyst & Ligand Selection
This section addresses common questions encountered at the planning stage of a synthesis involving 2-chloroquinoline functionalization.
Question 1: Why is my standard Palladium-catalyzed cross-coupling reaction failing with 2-chloroquinoline?
Answer: The primary reason for the failure of standard cross-coupling protocols with 2-chloroquinolines is catalyst inhibition or deactivation by the quinoline nitrogen atom. The lone pair of electrons on the sp²-hybridized nitrogen can coordinate strongly to the electron-deficient palladium center (typically Pd(0) or Pd(II) intermediates) in the catalytic cycle. This coordination can lead to the formation of stable, off-cycle complexes that prevent the catalyst from participating in the desired reaction pathway (e.g., oxidative addition).
Essentially, the substrate itself acts as a ligand, competing with the intended phosphine or N-heterocyclic carbene (NHC) ligand and poisoning the catalyst. This is particularly problematic with electron-rich, sterically unhindered ligands that do not sufficiently shield the metal center.
Question 2: How do I choose the right ligand for a Suzuki-Miyaura coupling with a 2-chloroquinoline?
Answer: The choice of ligand is critical for a successful Suzuki-Miyaura coupling. The ideal ligand must be able to stabilize the palladium catalyst, promote the key steps of the catalytic cycle (especially the challenging oxidative addition to the C-Cl bond), and, most importantly, prevent deactivation by the quinoline nitrogen.
For this specific substrate, sterically bulky and electron-rich phosphine ligands are the preferred choice. These ligands create a crowded coordination sphere around the palladium atom, which sterically disfavors coordination of the quinoline nitrogen. They also promote the oxidative addition step.
Here is a general selection guide:
| Ligand Type | Examples | Rationale & Best Use Case |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | First choice for general screening. These Buchwald-type ligands are highly effective due to their steric bulk and electron-donating nature, which accelerates oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Excellent for challenging couplings. NHCs form very strong bonds with palladium, creating robust catalysts that are resistant to deactivation. They are particularly useful when phosphine ligands fail. |
| Bidentate "Bite Angle" Ligands | Xantphos, DPEPhos | Useful for controlling selectivity and minimizing side reactions. The defined bite angle can help stabilize the catalytic species and prevent β-hydride elimination, though they can sometimes be less active than bulky monophosphines for this substrate. |
Question 3: For a Buchwald-Hartwig amination, should I use a different catalytic system than for a Suzuki coupling?
Answer: Yes, the optimal catalytic system for C-N bond formation often differs from that for C-C bond formation. While there is some overlap, ligands specifically designed for C-N cross-coupling generally provide superior results.
For the Buchwald-Hartwig amination of 2-chloroquinolines, the key is to use a catalytic system that facilitates the difficult reductive elimination step to form the C-N bond. Palladium pre-catalysts, which are air-stable and form the active Pd(0) species in situ, are highly recommended for reproducibility.
-
Recommended Systems: Use a combination of a palladium pre-catalyst like G3 or G4 palladacycles with bulky biarylphosphine ligands such as BrettPhos or RuPhos. These systems are specifically designed to promote C-N reductive elimination and are highly active for heteroaromatic chlorides.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often superior to carbonate or phosphate bases for these transformations.
Part 2: Troubleshooting Guide for Failed Reactions
This section is structured to help you diagnose and solve problems when your experiment does not proceed as expected.
Problem 1: My reaction shows no conversion of the 2-chloroquinoline starting material.
Root Cause Analysis & Solution Pathway: This is typically due to an inactive catalyst or failure of the initial oxidative addition step.
Troubleshooting Diagram: No Reaction Conversion
Caption: Decision tree for troubleshooting no conversion.
Step-by-Step Solutions:
-
Verify Catalyst Activity: The most common failure point is the generation of the active Pd(0) species. If you are using Pd(OAc)₂ or Pd₂(dba)₃, ensure your ligands and reaction setup are scrupulously free of oxygen. An easier and more reliable approach is to switch to an air-stable palladium pre-catalyst (e.g., XPhos G3 Palladacycle), which is designed for consistent activation.
-
Enhance Oxidative Addition: The C2-Cl bond of quinoline is electron-deficient, but oxidative addition can still be challenging. Switch to a more electron-rich and sterically bulky ligand like SPhos or RuPhos. These ligands promote the formation of the highly reactive, low-coordinate L-Pd(0) species necessary for the reaction.
-
Check Your Base and Solvent: For Suzuki couplings, ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. For Buchwald-Hartwig reactions, ensure your solvent (e.g., Toluene, Dioxane) is rigorously dried, as water can hydrolyze the base and interfere with the catalytic cycle.
Problem 2: My reaction is sluggish and gives low yields, along with significant amounts of dehalogenated quinoline.
Root Cause Analysis & Solution Pathway: This scenario suggests that the desired cross-coupling pathway is slow and competing with a side reaction, most likely hydrodehalogenation (replacement of -Cl with -H) or protodeborylation (for Suzuki reactions). Catalyst deactivation is also a likely contributor.
Catalyst Deactivation & Side Reaction Pathway
Caption: Competing pathways in 2-chloroquinoline coupling.
Step-by-Step Solutions:
-
Combat Catalyst Poisoning: The formation of dehalogenated quinoline is often a sign that the catalyst is struggling. The quinoline nitrogen is likely coordinating to the palladium center, slowing down the productive catalytic cycle and allowing side reactions to occur.
-
Solution: Switch to a ligand that provides greater steric shielding. Xantphos, with its large bite angle, or a very bulky Buchwald ligand like XPhos can create a coordination environment that physically blocks the quinoline nitrogen from accessing the metal center.
-
-
Minimize Water Content: Hydrodehalogenation and protodeborylation (in Suzuki couplings) are often caused by trace amounts of water in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Dry your base in a vacuum oven before use. Consider adding anhydrous MgSO₄ or molecular sieves to the reaction, although this should be tested on a small scale first.
-
-
Optimize the Base: For Suzuki couplings, using a weaker base like K₂CO₃ or even an organic base can sometimes suppress the protodeborylation of the boronic acid partner, allowing the desired transmetalation to outcompete it.
Part 3: Key Experimental Protocols
The following protocols are provided as robust starting points. They should be optimized for your specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinoline
This protocol uses a reliable palladium pre-catalyst and a bulky phosphine ligand.
Diagram: Suzuki Coupling Workflow
Caption: Step-by-step workflow for Suzuki coupling.
Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 equiv), the corresponding boronic acid or boronate ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely powdered).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the SPhos G3 Palladacycle (1-2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water to create a 10:1 solvent mixture (e.g., 2.0 mL dioxane and 0.2 mL water for a 0.2 mmol scale reaction).
-
Degassing: Seal the vial and sparge the mixture with nitrogen or argon gas for 10-15 minutes.
-
Reaction: Place the vial in a preheated heating block at 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Title: The Role of Additives in Palladium-Catalyzed Cross-Coupling Reactions of Heteroaromatic Halides Source: Chemical Society Reviews URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling Reactions of 2-Chloroquinoline Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A Universal System for Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides, Bromides, and Iodides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling of 2-Chloroquinolines and 4-Chloroquinolines with Terminal Alkynes (Sonogashira Reaction) Source: Synthesis URL: [Link]
-
Title: Suzuki-Miyaura coupling of 2-chloroquinolines with arylboronic acids Source: Tetrahedron Letters URL: [Link]
Technical Support Center: Mastering Quinoline Synthesis Temperature Control
Welcome to the Technical Support Center dedicated to a critical, yet often challenging, aspect of quinoline synthesis: the precise management of reaction temperature. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond simply following a protocol to a deeper understanding of why and how temperature influences the success of their quinoline synthesis. By mastering temperature control, you can significantly improve yields, minimize impurities, and ensure the safety and reproducibility of your experiments.
This resource is structured to provide direct, actionable answers to common issues encountered in the lab. We will explore the thermal characteristics of key named reactions for quinoline synthesis and provide practical troubleshooting advice.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you might encounter during your quinoline synthesis, with a focus on temperature as the root cause and solution.
Issue 1: My Skraup or Doebner-von Miller reaction is extremely vigorous and difficult to control, leading to a low yield and significant tar formation.
Root Cause Analysis:
The Skraup and Doebner-von Miller syntheses are notoriously exothermic, particularly during the initial stages.[1][2][3][4] The strong acid, typically sulfuric acid, dehydrates glycerol (in the Skraup synthesis) to the highly reactive α,β-unsaturated aldehyde, acrolein.[1][3] This, followed by the subsequent Michael addition of the aniline and cyclization, generates a significant amount of heat.[3] If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to several undesirable outcomes:
-
Runaway Reaction: An uncontrolled exothermic reaction poses a significant safety hazard.[1][2]
-
Polymerization and Tar Formation: Excessive heat promotes the polymerization of the reactive intermediates, such as acrolein, resulting in the formation of intractable tars and a drastic reduction in the yield of the desired quinoline.[2][5]
-
Side Reactions: High temperatures can lead to undesired side reactions, further decreasing the purity of the final product.
Step-by-Step Mitigation Protocol:
-
Moderator Addition: The use of a moderator is crucial to tame the vigor of the reaction. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator that helps to ensure a smoother reaction profile.[2][5][6] Boric acid can also be employed for this purpose.[2][3][6]
-
Controlled Reagent Addition: Never mix all reactants at once. The sulfuric acid should be added slowly and cautiously to the cooled mixture of the aniline and glycerol (or α,β-unsaturated carbonyl compound).[2] Using a dropping funnel allows for precise control over the addition rate.
-
External Cooling: Begin the reaction in an ice bath to manage the initial exotherm upon mixing the reagents.[1][2] This is especially critical during the addition of the strong acid.
-
Gradual Heating: After the initial mixing and controlled exotherm, the reaction mixture should be heated gradually to initiate the cyclization and dehydration steps.[5] A typical temperature range for the main reaction phase is between 100-150°C.[7][8]
-
Efficient Stirring: Maintain vigorous and constant stirring throughout the reaction. This ensures even heat distribution and prevents the formation of localized hotspots.[2]
Issue 2: My Friedländer or Combes synthesis is giving a low yield, and I suspect a temperature-related problem.
Root Cause Analysis:
Unlike the highly exothermic Skraup synthesis, the Friedländer and Combes reactions are condensation reactions that often require heating to proceed at an appreciable rate.[9][10] However, the optimal temperature is a delicate balance. Insufficient heat will lead to an incomplete or very slow reaction, while excessive temperatures can cause decomposition of starting materials or products, or promote side reactions.[9][11]
-
Suboptimal Reaction Temperature: The activation energy for the condensation and cyclization steps may not be met if the temperature is too low.[9]
-
Decomposition: Quinoline and its derivatives, as well as the starting materials, can be susceptible to decomposition at very high temperatures, especially in the presence of strong acids or bases.[11]
-
Side Reactions: For instance, in the Friedländer synthesis, the ketone reactant can undergo self-condensation (aldol condensation), particularly under basic conditions, which is often accelerated at higher temperatures.[9][12]
Troubleshooting and Optimization Workflow:
-
Systematic Temperature Screening: If you suspect a suboptimal temperature, it is advisable to run a series of small-scale reactions at different temperatures (e.g., in 10-20°C increments) to identify the optimal range for your specific substrates.
-
Solvent Choice: The choice of solvent can influence the required reaction temperature. High-boiling point solvents like toluene or xylene allow for higher reaction temperatures under reflux.[12] In some cases, solvent-free conditions with heating can be effective.[12]
-
Catalyst Selection: The catalyst plays a crucial role and can affect the required temperature. For the Friedländer synthesis, a range of acid (e.g., p-TsOH, H₂SO₄, Lewis acids) and base (e.g., KOH, KOtBu) catalysts can be used.[9] The choice of catalyst may allow for the reaction to be run at a lower temperature.
-
Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction at different temperatures.[11][13] This will help you determine the point at which the starting material is consumed and the product is formed, without significant degradation.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Skraup synthesis?
A1: The Skraup synthesis generally requires a temperature range of 100–150°C for the main reaction phase.[7][8] However, it is critical to use an ice bath during the initial mixing of reagents to control the exotherm.[1]
Q2: How can I effectively monitor the internal temperature of a highly viscous quinoline synthesis reaction?
A2: For viscous reaction mixtures, a standard thermometer may not provide an accurate reading of the bulk temperature. A thermocouple with a digital reader is often more reliable. Ensure the probe is placed in a position where it is well-immersed in the reaction mixture and away from the walls of the flask to get a representative reading.
Q3: Can microwave heating be used to control the temperature in quinoline synthesis?
A3: Yes, microwave-assisted synthesis has been successfully applied to quinoline synthesis, particularly the Friedländer reaction.[14] Microwave heating can offer rapid and uniform heating, potentially reducing reaction times and improving yields.[14] For example, some Friedländer syntheses have been achieved with good to excellent yields in as little as 5-10 minutes at 160°C using microwave irradiation.[14]
Q4: My Combes synthesis requires high temperatures for cyclization. Are there ways to reduce this?
A4: The cyclization step in the Combes synthesis, which follows the initial condensation, often requires heating in a strong acid.[4][10] While high temperatures are common, you can explore the use of more efficient dehydrating agents. For instance, a mixture of polyphosphoric acid (PPA) and an alcohol can form a polyphosphoric ester (PPE) catalyst that may be more effective than concentrated sulfuric acid, potentially allowing for lower cyclization temperatures.[15]
Q5: Does the temperature profile need to be constant throughout the entire quinoline synthesis?
A5: Not necessarily. For some reactions, a two-stage temperature profile can be beneficial. For example, in the Skraup synthesis, some procedures recommend an initial heating period at a lower temperature followed by an increase to a higher temperature for the final cyclization and dehydration steps.[5] This can help to control the initial stages of the reaction and then drive it to completion.
Data and Protocols at a Glance
Table 1: Typical Temperature Ranges for Common Quinoline Syntheses
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations |
| Skraup | 100 - 150 | Highly exothermic; initial cooling is critical.[7][8] |
| Doebner-von Miller | 100 - 150 | Exothermic nature requires careful temperature management.[7] |
| Friedländer | 80 - 220 | Highly substrate and catalyst dependent; optimization is often necessary.[11][16] |
| Combes | Often requires heating for cyclization | Temperature depends on the acid catalyst and substrates used.[10] |
Visualizing the Workflow
A systematic approach is key to troubleshooting temperature-related issues. The following diagram illustrates a logical workflow for addressing low yields in quinoline synthesis, with a focus on temperature optimization.
Caption: A troubleshooting workflow for low yields in quinoline synthesis.
References
- Advance organic chemistry 1 ; Doebner Miller reaction | PPTX - Slideshare.
- Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem.
- Optimization of reaction conditions for the Friedländer synthesis with 1-(2-Amino-6-methylphenyl)ethanone - Benchchem.
- Troubleshooting low yield in Friedländer quinoline synthesis - Benchchem.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents.
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
- optimizing reaction conditions for quinolinone synthesis - Benchchem.
- Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide - Benchchem.
- Effects of time and temperature on the Friedländer quinoline synthesis... - ResearchGate.
- optimizing solvent and base conditions for quinoline synthesis - Benchchem.
- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
- Preparation and Properties of Quinoline.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- The Skraup Synthesis of Quinolines - ResearchGate.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
- Quinoline, Isoquinoline and Acridine synthesis, reactions and applications - YouTube.
- Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH.
- Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC) - Benchchem.
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
- avoiding common pitfalls in quinoline synthesis - Benchchem.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate.
- Doebner–Miller reaction - Wikipedia.
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH.
- Synthesis of quinolines - Organic Chemistry Portal.
- The Skraup Synthesis of Quinolines - Organic Reactions.
- Combes quinoline synthesis - Wikipedia.
- Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite - DergiPark.
- Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem.
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- 3. uop.edu.pk [uop.edu.pk]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 8. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for quinoline synthesis. As a Senior Application Scientist, I understand that while the synthesis of substituted quinolines is a cornerstone of medicinal chemistry, navigating the complexities of byproduct formation can be a significant challenge. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving higher purity and yield.
Frequently Asked Questions (FAQs): Common Synthetic Routes & Associated Byproducts
This section addresses prevalent side reactions in classical quinoline syntheses and provides targeted strategies for their mitigation.
Q1: My Doebner-von Miller reaction is yielding significant polymeric material and a low yield. What is the cause and how can I prevent this?
A1: This is a classic challenge in the Doebner-von Miller synthesis. The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone reactant.[1][2] These reactive intermediates, under the strongly acidic conditions required for the reaction, can polymerize more readily than they react with the aniline to form the desired quinoline.[2][3]
Causality & Mitigation Strategies:
-
High Reactant Concentration: A high concentration of the carbonyl compound favors self-polymerization.
-
Solution: Employ a slow, controlled addition of the α,β-unsaturated carbonyl compound to the reaction mixture. This maintains a low instantaneous concentration, disfavoring self-condensation.[1]
-
-
Harsh Reaction Conditions: High temperatures and strong acid concentrations accelerate polymerization.[2]
-
Solution 1 (Biphasic System): Use a two-phase solvent system, such as water/toluene. This sequesters the carbonyl compound in the organic phase, reducing its contact with the aqueous acid catalyst and thereby minimizing polymerization.[1][3][4]
-
Solution 2 (Temperature Control): Maintain the reaction at a moderate and carefully controlled temperature to prevent excessive polymerization.[1]
-
-
Catalyst Choice: The strength and type of acid can significantly impact the extent of polymerization.[2]
Q2: I am observing a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A2: Poor regioselectivity in the Combes synthesis is a common issue when using an unsymmetrical β-diketone, as the initial condensation with the aniline can occur at either carbonyl group, leading to two different enamine intermediates.[1][6] The subsequent acid-catalyzed cyclization, which is the rate-determining step, then produces a mixture of quinoline isomers.[7]
Causality & Control Strategies:
-
Steric Hindrance: The steric bulk of the substituents on both the aniline and the β-diketone can influence which carbonyl group is preferentially attacked and at which ortho position the ring closes.
-
Electronic Effects: The electronic properties of substituents on the aniline ring affect the nucleophilicity of the ortho positions, directing the cyclization.[1]
-
Solution: Carefully select the aniline substrate. Electron-donating groups can activate one ortho position over another, influencing the final product ratio.
-
-
Acid Catalyst: The choice of acid catalyst can alter the ratio of regioisomers formed.[1]
Q3: In my Friedländer synthesis with an unsymmetrical ketone, I'm getting poor regioselectivity and aldol condensation byproducts. How can I improve this?
A3: This is a dual challenge. Poor regioselectivity arises because an unsymmetrical ketone has two different enolizable α-methylene groups, leading to two possible condensation points with the 2-aminoaryl aldehyde or ketone.[10] The aldol self-condensation of the ketone is a competing side reaction, particularly under basic conditions.[11]
Causality & Mitigation Strategies:
-
Regioselectivity Control:
-
Catalyst Control: The choice of catalyst is crucial. Amine catalysts, especially cyclic secondary amines like pyrrolidine, can effectively direct the reaction towards a single regioisomer.[10] Ionic liquids have also been shown to promote regiospecific synthesis.[10]
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, yielding a single product.[10][11]
-
Reaction Conditions: Gradually adding the ketone substrate and using higher reaction temperatures can sometimes increase regioselectivity.[10]
-
-
Minimizing Aldol Byproducts:
-
Substrate Modification: If the synthesis allows, using a non-enolizable aldehyde or ketone will prevent self-condensation.[1] Alternatively, using an imine analogue of the o-aminoaryl ketone can circumvent the need for basic conditions that promote aldol reactions.[11]
-
Milder Conditions: Traditional high-temperature, strongly acidic or basic conditions can lower yields. Modern protocols often use milder catalysts, such as gold or iodine, which allow the reaction to proceed under more controlled conditions, reducing side reactions.[11][12]
-
Q4: How can I avoid the formation of quinoline-4-carboxylic acid byproducts in a Pfitzinger reaction when my target is a different substituted quinoline?
A4: The Pfitzinger reaction is specifically designed to synthesize quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a strong base.[13][14] The reaction proceeds through the base-catalyzed ring-opening of isatin to form an isatinic acid intermediate, which then condenses with the carbonyl compound and cyclizes.[14] Therefore, if your goal is to synthesize a quinoline without a 4-carboxylic acid group, the Pfitzinger reaction is not the appropriate method.
Solution: You should select an alternative classical synthesis that aligns with your desired substitution pattern, such as the Doebner-von Miller, Combes, or Friedländer synthesis.[15] For example, the Doebner-von Miller reaction is a common route to 2-substituted quinolines.[3]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Significant Tar/Polymer Formation | Harsh acidic conditions and high temperatures causing polymerization of reactive intermediates (e.g., acrolein in Skraup, α,β-unsaturated carbonyls in Doebner-von Miller).[2] | Use a Moderator: In the Skraup synthesis, add ferrous sulfate (FeSO₄) to make the reaction less violent and control the exotherm.[1][16]Control Reagent Addition: Add sulfuric acid or the carbonyl compound slowly with efficient cooling and stirring to prevent localized hotspots.[1][2]Use a Biphasic System: For Doebner-von Miller, a water/toluene system can sequester the carbonyl, reducing acid-catalyzed polymerization.[1][4] |
| Mixture of Regioisomers | Use of unsymmetrical starting materials (e.g., substituted anilines, unsymmetrical ketones or β-diketones) in reactions like Friedländer or Combes.[6] | Catalyst Screening: Test different catalysts (e.g., H₂SO₄ vs. PPA in Combes; amine catalysts in Friedländer) as they can influence the regiochemical outcome.[1][10]Steric/Electronic Control: Modify substrates to exploit steric hindrance or electronic effects that favor one cyclization pathway over another.[1][7]Optimize Conditions: Systematically vary temperature and solvent, as these can significantly impact the product ratio.[10] |
| Low or No Conversion | Inactive Catalyst: Catalyst may be old, impure, or used in insufficient quantity.Poor Reagent Quality: Starting materials may be impure or contain inhibitors.Suboptimal Conditions: Reaction temperature may be too low, or reaction time too short.[12] | Verify Reagent Purity: Use freshly purified starting materials and ensure catalysts are active.Optimize Catalyst Loading: Systematically screen catalyst loading to find the optimal concentration.Adjust Temperature/Time: Monitor the reaction by TLC or LC-MS and adjust the temperature and duration accordingly to drive the reaction to completion.[17] |
| Difficult Purification | Presence of closely related byproducts, unreacted starting materials, or polymeric residue. | Steam Distillation: For volatile quinolines, steam distillation is an effective method to separate the product from non-volatile tars and inorganic salts.[2]Acid/Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve the crude mixture in an organic solvent and wash with aqueous acid to extract the quinoline into the aqueous phase. Wash the aqueous phase with fresh solvent to remove neutral impurities, then basify to liberate the free quinoline base for extraction.[18]Chromatography: If isomers are present, column chromatography on silica gel or alumina is often necessary.Recrystallization of Salts: Convert the crude quinoline to a crystalline salt (e.g., hydrochloride, picrate) for purification by recrystallization, then regenerate the free base.[19] |
Visualizing Reaction Pathways and Troubleshooting
Mechanism: Doebner-von Miller Synthesis & Polymerization Byproduct
The following diagram illustrates the desired reaction pathway for the Doebner-von Miller synthesis of 2-methylquinoline and the competing, undesired polymerization side reaction.
Caption: Desired synthesis route vs. undesired polymerization side-reaction.
Troubleshooting Workflow for Byproduct Formation
This workflow provides a logical sequence of steps to diagnose and resolve issues with byproduct formation during quinoline synthesis.
Caption: A logical workflow for troubleshooting byproduct issues.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Byproducts
This protocol incorporates best practices to mitigate polymer formation.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Concentrated Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid in an aqueous solution.[1] Begin vigorous stirring.
-
Biphasic System: Add an equal volume of toluene to the flask to create a two-phase system.
-
Slow Addition: Charge the addition funnel with crotonaldehyde. Add the crotonaldehyde dropwise to the stirred, biphasic mixture over a period of 1-2 hours. A slow addition rate is critical to prevent polymerization.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully make the mixture strongly alkaline by slowly adding concentrated NaOH solution with cooling. This will liberate the free quinoline base.[2]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer two more times with fresh toluene.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation. The crude 2-methylquinoline can be further purified by vacuum distillation.[18]
By adhering to these troubleshooting guides and optimized protocols, researchers can significantly improve the outcome of their substituted quinoline syntheses, leading to higher yields, greater purity, and more efficient drug discovery workflows.
References
-
Various Authors. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Molecules. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]
-
Scilit. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Katritzky, A. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wondyfraw, A. W., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger reaction (G). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
Vennerstrom, J. L., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Retrieved from [Link]
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- 19. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Navigating the Acidic Stability of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Welcome to the technical support guide for 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde (CAS No. 154343-51-8). This versatile building block is instrumental in the synthesis of complex heterocyclic systems for pharmaceutical and materials science research[1][2]. However, its chemical architecture presents specific stability challenges, particularly under acidic conditions. This guide provides in-depth troubleshooting advice, proactive protocols, and answers to frequently asked questions to ensure the success of your experiments.
Section 1: Understanding the Core Instability Mechanism
The primary stability issue with this compound in an acidic environment is its susceptibility to hydrolysis . The 2-chloro substituent on the quinoline ring is prone to nucleophilic aromatic substitution, especially when the quinoline nitrogen is protonated by an acid.
The Causality Behind the Degradation:
-
Protonation: In the presence of an acid, the lone pair of electrons on the quinoline nitrogen atom accepts a proton (H⁺). This protonation makes the entire quinoline ring system more electron-deficient.
-
Activation at C2: The increased positive charge on the ring system significantly enhances the electrophilicity of the carbon atom at the C2 position, which is bonded to the chlorine atom.
-
Nucleophilic Attack: Nucleophiles present in the reaction mixture, most commonly water, can then readily attack the activated C2 carbon.
-
Substitution and Tautomerization: This attack leads to the displacement of the chloride ion (Cl⁻) and the formation of a 2-hydroxyquinoline intermediate. This intermediate rapidly tautomerizes to its more stable amide form, 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , also known as a quinolinone or carbostyril[3][4]. This hydrolysis is often irreversible and represents the principal degradation pathway.
This transformation is a known reaction for 2-chloroquinolines, with various acids, including formic and acetic acid, capable of promoting this hydrolysis, sometimes even at moderate temperatures[3][5].
Caption: Fig. 2: Recommended Workflow for Acid-Sensitive Reactions.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the primary degradation product under acidic conditions? The primary degradation product is 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , formed via hydrolysis of the 2-chloro group.[3]
-
FAQ 2: Are the dimethoxy or aldehyde groups also susceptible to acid? Under typical acidic conditions used for catalysis (pH 1-5), the 5,8-dimethoxy groups are generally stable. Very harsh conditions (e.g., refluxing in strong acid) could potentially cause ether cleavage, but this is a much less common issue than hydrolysis at C2. The aldehyde group is reactive and can form acetals in the presence of alcohols under acid catalysis, or participate in acid-catalyzed condensation reactions.[5] This is a reactivity consideration rather than a degradation pathway.
-
FAQ 3: How can I best monitor for degradation during my experiment? LC-MS (Liquid Chromatography-Mass Spectrometry) is the most effective technique. It allows you to separate the starting material from the more polar hydrolysis product and confirm their identities by mass. TLC (Thin-Layer Chromatography) is also very useful for real-time monitoring; the hydrolyzed product will typically have a lower Rf value (be less mobile) than the starting material due to its increased polarity.
-
FAQ 4: Is this instability common to all 2-chloroquinolines? Yes, the susceptibility of the 2-chloro group to nucleophilic substitution is a general feature of the 2-chloroquinoline scaffold.[1][6] The reaction is well-documented and is a common synthetic route to produce 2-quinolinones.[3] The electronic nature of other substituents on the ring can modulate the rate of this reaction, but the fundamental reactivity remains.
References
- Wang, M-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- Abdel-Wahab, B. F., et al. (2018).
- Pabbathi, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.
- Lee, B. S., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. Journal of Organic Chemistry, 67(22), 7884-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.
- Wikipedia. 2-Chloroquinoline.
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- ResearchGate.
- Kumar, D., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- RSC Publishing.
- Miller, W. K., et al. (1950). The Hydrolysis of 2-Fluoroquinoline in Acid Solution. Journal of the American Chemical Society.
- Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Sharma, P., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- Guidechem. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE (CAS No. 154343-51-8) SDS.
- Mekky, A. E. M. (2012).
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Validation & Comparative
A-Comparative-Guide-to-the-Spectroscopic-Characterization-of-2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Abstract
This guide provides an in-depth analysis of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We present a comprehensive characterization using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also a comparative analysis with analogous structures. The methodologies detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Significance of Substituted Quinolines
Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1][2] The specific substitution pattern on the quinoline ring dramatically influences the molecule's bioactivity and physicochemical properties. This compound is a versatile synthetic intermediate, with its chloro, methoxy, and aldehyde functionalities providing reactive handles for further chemical modification.[3][4] Accurate and unambiguous structural elucidation is the cornerstone of developing novel therapeutics and materials based on this scaffold. Spectroscopic techniques like NMR and IR are indispensable tools for this purpose.[1][2]
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for accurate spectral assignment. The following diagram illustrates the structure of this compound with the conventional numbering system used for NMR analysis.
Caption: Structure of this compound.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic, aromatic, and methoxy protons.
Causality of Chemical Shifts: The chemical shift of a proton is dictated by its local electronic environment.[1]
-
Aldehyde Proton (H-CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and is expected to resonate significantly downfield.
-
Aromatic Protons (H4, H6, H7): These protons resonate in the aromatic region. The H4 proton is particularly deshielded due to the anisotropic effect of the quinoline nitrogen and the electron-withdrawing aldehyde group at the adjacent C3 position.[2] The H6 and H7 protons will appear as a coupled system, with their exact shifts influenced by the electron-donating methoxy groups at C5 and C8.
-
Methoxy Protons (-OCH₃): The two methoxy groups are in different environments and are expected to appear as two distinct singlets in the upfield region of the spectrum.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-CHO | 10.0 - 10.5 | Singlet (s) | N/A |
| H4 | 8.5 - 9.0 | Singlet (s) | N/A |
| H7 | 7.0 - 7.5 | Doublet (d) | 8.0 - 9.0 |
| H6 | 6.8 - 7.2 | Doublet (d) | 8.0 - 9.0 |
| 8-OCH₃ | 3.9 - 4.2 | Singlet (s) | N/A |
| 5-OCH₃ | 3.8 - 4.1 | Singlet (s) | N/A |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Causality of Chemical Shifts:
-
Carbonyl Carbon (C-CHO): The aldehyde carbonyl carbon is significantly deshielded and will appear far downfield.
-
Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (110-160 ppm). Carbons attached to electronegative atoms (C2-Cl, C5-O, C8-O, C8a-N) will be shifted downfield.[5]
-
Methoxy Carbons (-OCH₃): These carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C8 | 150 - 155 |
| C2 | 148 - 152 |
| C5 | 145 - 150 |
| C4 | 138 - 142 |
| C8a | 135 - 140 |
| C4a | 125 - 130 |
| C3 | 120 - 125 |
| C7 | 110 - 115 |
| C6 | 105 - 110 |
| 8-OCH₃ | 55 - 60 |
| 5-OCH₃ | 54 - 59 |
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Modes:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected for the carbonyl group. Its position can be influenced by conjugation with the aromatic ring.
-
C-H Stretch (Aldehyde): Aldehydic C-H stretching typically shows one or two weak bands.[6]
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the fingerprint region.
-
C-O Stretch (Methoxy): Asymmetric and symmetric stretching of the C-O-C ether linkages will produce strong bands.
-
C-Cl Stretch: The carbon-chlorine stretch will appear as a band in the lower frequency region of the spectrum.[7]
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2820-2850 & 2720-2750 | C-H Stretch | Aldehyde |
| 1690-1715 | C=O Stretch | Aldehyde |
| 1580-1620 | C=C Stretch | Aromatic Ring |
| 1250-1300 | Asymmetric C-O-C Stretch | Aryl Ether |
| 1020-1075 | Symmetric C-O-C Stretch | Aryl Ether |
| 750-800 | C-Cl Stretch | Aryl Halide |
Comparative Analysis with a Simpler Analog
To understand the influence of the dimethoxy substituents, it is instructive to compare the expected spectra with that of a simpler analog, 2-Chloroquinoline-3-carbaldehyde .
| Feature | This compound | 2-Chloroquinoline-3-carbaldehyde | Rationale for Difference |
| ¹H NMR | |||
| Aromatic Protons | H6 and H7 are significantly shielded. | Protons on the benzene ring are more deshielded. | The electron-donating effect of the two methoxy groups increases electron density on the benzene ring, causing shielding. |
| Methoxy Signals | Two singlets around 3.8-4.2 ppm. | Absent. | Absence of methoxy groups. |
| ¹³C NMR | |||
| C5 and C8 | Significantly downfield (145-155 ppm). | Less deshielded. | Direct attachment to electronegative oxygen atoms. |
| C6 and C7 | Shielded (105-115 ppm). | Less shielded. | Increased electron density from the methoxy groups. |
| IR | |||
| C-O Stretches | Strong bands at 1250-1300 and 1020-1075 cm⁻¹. | Absent. | Presence of two C-O-C ether linkages. |
This comparison highlights how the addition of electron-donating groups systematically alters the spectroscopic fingerprint of the quinoline core, providing a powerful tool for confirming substitution patterns.
Experimental Protocols
Reproducible and high-quality data are contingent on meticulous sample preparation and data acquisition.
Workflow for Spectroscopic Analysis
Caption: General workflow for NMR and IR spectroscopic analysis.
Protocol 1: NMR Sample Preparation
-
Select a high-quality NMR tube and ensure it is clean and dry.[8][9]
-
Weigh 5-25 mg of the solid sample and transfer it to a small, clean vial.[8][10]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial.[11] The choice of solvent is critical as it must fully dissolve the sample without reacting with it.
-
Gently agitate the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[10]
-
Using a Pasteur pipette, transfer the solution into the NMR tube.
-
Cap the NMR tube securely and label it clearly.
Protocol 2: FT-IR Sample Preparation (Thin Solid Film Method)
-
Place a small amount (approx. 5-10 mg) of the solid sample into a clean vial.[12]
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[13]
-
Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[12][13]
-
Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.
-
Visually inspect the film. If it is too thin (resulting in weak peaks), add another drop of the solution and allow it to dry. If it is too thick (resulting in saturated peaks), clean the plate and prepare a more dilute solution.[13]
-
The plate is now ready for analysis.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The predicted spectral data, supported by the foundational principles of spectroscopy and comparative analysis, offer a clear and detailed fingerprint of the molecule. The electron-donating methoxy groups and the electron-withdrawing chloro and aldehyde groups create a unique electronic environment, which is clearly reflected in the distinct chemical shifts and vibrational frequencies. The protocols provided herein ensure that researchers can obtain high-quality, reproducible data for this important class of heterocyclic compounds.
References
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
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(n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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(n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
(n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
-
MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
(n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental vibrational frequencies of quinoline (cm −1 ). Retrieved from [Link]
-
ResearchGate. (2025). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]
-
Jetir.Org. (n.d.). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone. Retrieved from [Link]
-
(n.d.). 2-CHLORO-3-METHYL-5,8-DIMETHOXYQUINOLINE. Optional[FTIR]. Retrieved from [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Sci-Hub. (n.d.). Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and. Retrieved from [Link]
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A Comparative Guide to 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: Synthesis, Reactivity, and Application as a Core Medicinal Scaffold
Abstract
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic functionalization of this scaffold is paramount for modulating biological activity, and among the most versatile synthons are the 2-chloroquinoline-3-carbaldehydes. These compounds feature two highly reactive and orthogonal functional groups—a nucleophilically labile chlorine atom at the C2 position and an electrophilic aldehyde at the C3 position—providing a gateway to immense structural diversity.[1][3] This guide presents an in-depth comparison of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde with other key quinoline aldehyde analogues. We will dissect the nuances of their synthesis via the Vilsmeier-Haack reaction, compare their physicochemical properties, explore their differential reactivity, and provide experimental context for their application in creating biologically active molecules. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to select and utilize the optimal quinoline aldehyde building block for their specific research objectives.
The Strategic Synthesis of 2-Chloroquinoline-3-carbaldehydes: The Vilsmeier-Haack Approach
The most direct and widely adopted method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This powerful one-pot cyclization and formylation reaction transforms readily available N-arylacetamides into the desired quinoline core. The choice of substituents on the starting acetanilide is a critical experimental decision, as it directly dictates the substitution pattern on the resulting quinoline ring and can significantly influence reaction efficiency.
The reaction mechanism proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃). This reagent then effects a double formylation and intramolecular cyclization of the N-arylacetamide to yield the final product.[4] Electron-donating groups on the N-arylacetamide substrate are known to facilitate the reaction and improve yields.[4]
Figure 1: General experimental workflow for quinoline synthesis via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the title compound from 2',5'-dimethoxyacetanilide, a choice of starting material that strategically places electron-donating methoxy groups on the benzenoid ring of the quinoline system.
Materials:
-
2',5'-Dimethoxyacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Water, Ice
Procedure:
-
Reagent Preparation: In a flask equipped for stirring and temperature control, cool dimethylformamide (e.g., 80 mL, 1.04 mol) to 0°C.[5]
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (e.g., 250 mL, 2.7 mol) dropwise to the cooled DMF, maintaining the temperature at 0°C. The formation of the chloroiminium salt is exothermic and requires careful control.
-
Activation: After the addition is complete, heat the mixture to 50°C for approximately 45 minutes.[5]
-
Substrate Addition: Add solid 2',5'-dimethoxyacetanilide (e.g., 93.62 g, 0.48 mol) to the activated Vilsmeier reagent.[5]
-
Cyclization: Heat the reaction mixture to 75°C for 4.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a stirred mixture of water and crushed ice. This step must be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.
-
Precipitation: Continue stirring the aqueous mixture for several hours (e.g., 3.5 hours) to allow for complete precipitation of the crude product.[5]
-
Purification: Filter the resulting solid. Recrystallize the crude solid from ethyl acetate to yield this compound as a yellow powder.[5]
Comparative Physicochemical Properties
The substituents on the quinoline ring significantly influence the molecule's physical properties, such as melting point, solubility, and crystal packing. These properties are critical for handling, formulation, and downstream reaction setup.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | ![]() | C₁₂H₁₀ClNO₃ | 251.67[5] | 177–178[5] | Yellow Powder[5] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | ![]() | C₁₁H₈ClNO₂ | 221.64[6] | Not Reported | Crystalline Solid[6] |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | ![]() | C₁₁H₈ClNO | 205.64 | 197[7] | Not Reported |
| 2-Chloroquinoline-3-carbaldehyde (Unsubstituted) | ![]() | C₁₀H₆ClNO | 191.61 | 148-150 | Pale Yellow Precipitate[8] |
Analysis: The data clearly shows that the addition of substituents increases the molecular weight and generally raises the melting point. The two methoxy groups in the title compound contribute to a significantly higher melting point compared to the unsubstituted analogue, likely due to stronger intermolecular interactions and more efficient crystal packing.
Comparative Reactivity and Synthetic Utility
The true value of these quinoline aldehydes lies in their synthetic versatility. The C2-chloro and C3-formyl groups are handles for a vast array of chemical transformations, allowing for the construction of complex molecular architectures.
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring molecular framework found in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide delves into the biological significance of a specific derivative, 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde, and its related analogs. While direct experimental data on the title compound remains elusive in publicly accessible literature, a comparative analysis of its structural relatives provides compelling insights into its potential as a therapeutic agent.
The 2-Chloroquinoline-3-carbaldehyde Core: A Versatile Synthetic Intermediate
The 2-chloroquinoline-3-carbaldehyde framework is a versatile precursor in the synthesis of a diverse array of heterocyclic compounds.[2] The presence of the reactive chloro and aldehyde functionalities allows for a multitude of chemical transformations, leading to the generation of novel molecular entities with significant therapeutic potential.[4] The synthesis of this compound itself has been documented, paving the way for its biological evaluation.
Anticancer Activity: A Tale of Methoxy Substitution
While specific anticancer data for this compound is not yet reported, the potent cytotoxic effects of its analogs, particularly those with methoxy substitutions, are a strong indicator of its potential in oncology research.
A noteworthy example is the structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline . This molecule has demonstrated remarkable and selective cytotoxicity against colorectal cancer (CRC) cell lines.[5]
| Compound | Cell Line | IC50 (µM) |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 0.35[5] |
| Caco-2 (Colon) | 0.54[5] | |
| PANC-1 (Pancreatic) | >10[5] | |
| SMMC-7721 (Liver) | >10[5] | |
| AGS (Gastric) | >10[5] | |
| HIEC (Normal Intestinal Epithelial) | >10[5] |
Table 1: Cytotoxicity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline [5]
The sub-micromolar IC50 values against HCT116 and Caco-2 cells, coupled with its significantly lower toxicity towards normal intestinal epithelial cells, highlight the potential of the 8-methoxy substitution in conferring potent and selective anticancer activity.[5]
Further investigations into the mechanism of action revealed that this compound induces cell cycle arrest and apoptosis in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[5]
Visualizing the PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory points of the 2-chloro-8-methoxy quinoline analog.
The potent activity of the 8-methoxy analog strongly suggests that the presence and position of methoxy groups on the quinoline ring are critical determinants of anticancer efficacy. It is therefore highly probable that this compound, possessing two such groups, would also exhibit significant cytotoxic properties.
Furthermore, derivatives of 2-chloroquinoline-3-carbaldehyde, such as hydrazones, have demonstrated pronounced cancer cell growth inhibitory effects with IC50 values in the low micromolar range.[1][6] This further underscores the potential of this chemical scaffold in the development of novel anticancer agents.
Antimicrobial Activity: Exploring a Broader Therapeutic Window
The quinoline core is also a well-established pharmacophore in the realm of antimicrobial agents.[2] While direct antimicrobial data for this compound is lacking, studies on related analogs provide valuable insights.
Chalcones and flavones synthesized from 2-chloro-8-methoxy-quinoline-3-carbaldehyde have been screened for their antibacterial activity.[7] Additionally, ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde, including a 6-methoxy analog, have been synthesized and evaluated for their antimicrobial properties.[8][9] These findings suggest that the 2-chloroquinoline-3-carbaldehyde scaffold can be a fertile ground for the discovery of new antibacterial agents.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes and a standard methodology for assessing in vitro cytotoxicity.
Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
This reaction is a widely used method for the formylation of activated aromatic compounds and the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[2][4]
Materials:
-
Substituted Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Cool DMF in an ice bath.
-
Slowly add POCl₃ to the cooled DMF with stirring.
-
Add the substituted acetanilide to the Vilsmeier reagent.
-
Heat the reaction mixture under reflux for the appropriate time (typically 4-10 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate.
Visualizing the Vilsmeier-Haack Reaction Workflow
Caption: A stepwise workflow for the synthesis of 2-chloroquinoline-3-carbaldehydes.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
The compelling biological activities of analogs of this compound, particularly in the context of cancer, strongly warrant a thorough investigation of the title compound itself. The presence of two methoxy groups at positions 5 and 8 of the quinoline ring is an intriguing structural feature that could significantly influence its biological profile.
Future research should focus on:
-
The synthesis and purification of this compound.
-
In vitro screening of this compound against a panel of cancer cell lines and microbial strains to determine its IC50 and Minimum Inhibitory Concentration (MIC) values.
-
A systematic synthesis and biological evaluation of a series of dimethoxy-substituted analogs to establish a clear structure-activity relationship (SAR).
-
Mechanistic studies to elucidate the molecular targets and signaling pathways affected by the most potent compounds.
References
- Jadhav, S. B., et al. (2014). Synthesis and Antibacterial Activity of Some New Chalcones and Flavones Having 2-Chloro-8-Methoxyquinolinyl Moiety. International Journal of ChemTech Research, 6(7), 3629-3635.
-
Potdar, V. V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(6), 1518-1522. [Link]
-
Zhang, L., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(40), 35967-35978. [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [Link]
- Abdel-Wahab, B. F., et al. (2012).
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Potdar, V. V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]
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Korcz, M., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1497. [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 834-844.
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Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
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Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 569324. [Link]
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Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2017). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic & Medicinal Chemistry, 25(15), 4049-4060. [Link]
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Kouznetsov, V. V., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(35), 15065-15079. [Link]
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Korcz, M., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. PubMed. [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(9), 1109-1120. [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]
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ResearchGate. (n.d.). Structure activity relationship of compounds 5-8 on a panel of cancer cell lines. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]
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Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 25(24), 5943. [Link]
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A Comparative Guide to Validated Analytical Methods for 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
This guide provides a comprehensive comparison of validated analytical methods for the characterization and quantification of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde. As a crucial intermediate in various synthetic pathways, rigorous analytical control is paramount to ensure purity, stability, and consistency in research and drug development.[1] The methodologies discussed are grounded in established principles and validated against the internationally recognized standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[2][3]
Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most appropriate analytical strategy for their specific application, be it routine quality control, impurity profiling, or structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and concentration of synthetic intermediates like this compound. Its strength lies in its high resolution, reproducibility, and adaptability for quantitative analysis.
Expertise & Rationale
The selection of a Reversed-Phase HPLC (RP-HPLC) method is a logical starting point for a moderately polar compound like our target analyte. The non-polar stationary phase (e.g., C18) combined with a polar mobile phase allows for excellent separation based on hydrophobicity. The choice of an organic modifier like acetonitrile and a pH-modifying agent like formic acid in the mobile phase is critical for achieving sharp, symmetrical peaks by controlling the analyte's ionization state and improving retention.[4][5] Validation of such a method is essential to demonstrate its fitness for purpose, as outlined in the ICH guidelines.[6][7][8]
Experimental Protocol: Validated RP-HPLC Method
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for initial method development.[4]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
The gradient is optimized to ensure separation from potential impurities and starting materials. A typical gradient might run from 20% B to 80% B over 15-20 minutes.[5]
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected working range (e.g., 1-100 µg/mL).[4]
-
Prepare samples by accurately weighing and dissolving the material in the same solvent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte; typically set at the wavelength of maximum absorbance (λmax).
-
-
Validation Procedure: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]
HPLC Experimental Workflow
Caption: RP-HPLC workflow from sample preparation to final quantification.
Gas Chromatography (GC): An Alternative for Volatile Analytes
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For halogenated quinolines, GC can offer high efficiency and speed.[9][10]
Expertise & Rationale
The viability of GC depends on the thermal stability and volatility of this compound. Given its structure, it is likely sufficiently stable for GC analysis. A non-polar or mid-polarity column, such as one with a trifluoropropyl silicone stationary phase, is often effective for separating halogenated aromatic compounds.[9][10] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, making it suitable for purity and assay determination.
Experimental Protocol: GC-FID Method
-
Chromatographic System: A GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A trifluoropropyl silicone (e.g., QF-1) or 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9][10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Standard & Sample Preparation:
-
Prepare standards and samples in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Concentrations are typically in the range of 10-500 µg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C. An isothermal analysis may also be possible.[10]
-
Injection Mode: Split injection (e.g., 50:1 split ratio) for higher concentration samples to avoid column overload.
-
-
Validation Procedure: Similar to HPLC, the method must be validated for its intended purpose, following ICH guidelines to ensure reliable results.
GC Experimental Workflow
Caption: GC-FID workflow from sample injection to data analysis.
Mass Spectrometry (MS) and NMR Spectroscopy: Essential for Structural Confirmation
While HPLC and GC are ideal for quantification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable for definitive structural identification and characterization of the analyte and any potential impurities.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.
Application: When coupled with HPLC or GC (LC-MS, GC-MS), it becomes a powerful tool for identifying unknown impurities by providing both retention time and mass information. The isotopic pattern for chlorine (a ~3:1 ratio of M to M+2 peaks) is a key diagnostic feature for identifying chlorinated compounds like the target analyte.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[12]
Application: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide an unambiguous fingerprint of the molecule.[11][13] While primarily a qualitative technique, Quantitative NMR (qNMR) can be used as a primary method for determining concentration without the need for a specific reference standard of the same compound.
Spectroscopic Analysis Workflow
Caption: Workflow for structural elucidation using MS and NMR.
Comparative Summary and Recommendations
The choice of analytical method is dictated by the objective of the analysis. The following tables summarize the validation parameters and provide a direct comparison of the techniques.
Table 1: Typical Performance Characteristics for Chromatographic Methods
| Validation Parameter | HPLC-UV | GC-FID |
| Specificity | High; demonstrated by peak purity analysis (DAD) and separation from known impurities. | High; demonstrated by baseline separation of peaks. |
| Linearity (r²) | Typically > 0.999[4][14] | Typically > 0.998 |
| Range | Wide (e.g., 1 - 200 µg/mL) | Dependent on analyte volatility and column capacity. |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0%[7] | < 2.5% |
| LOD / LOQ | Low ng/mL range | Mid-to-high ng/mL range |
| Robustness | High; small variations in pH, mobile phase composition, and temperature have minimal effect. | Moderate; sensitive to changes in flow rate and temperature program. |
Note: These values are representative based on published methods for similar quinoline derivatives and must be experimentally determined for this compound.
Table 2: Head-to-Head Method Comparison
| Feature | HPLC | GC | MS | NMR |
| Primary Use | Quantification, Purity | Quantification, Purity | Identification, Structure | Identification, Structure |
| Analyte Type | Broad range, non-volatile | Volatile, thermally stable | Broad range | Soluble analytes |
| Sensitivity | High (ng) | High (ng) | Very High (pg-fg) | Low (µg-mg) |
| Sample Throughput | High | High | Medium | Low |
| Cost (Instrument) | Moderate | Low-Moderate | High | Very High |
| Required Expertise | Moderate | Moderate | High | High |
Senior Scientist's Recommendation
-
For Routine Quality Control (Assay and Purity): An RP-HPLC-UV method is the recommended choice. It offers the best combination of robustness, precision, and accuracy for quantitative purposes. Its widespread availability and moderate operational cost make it ideal for a QC environment.
-
For Identification of Unknown Impurities: LC-MS is the most powerful tool. It combines the superior separation of HPLC with the definitive identification capabilities of mass spectrometry, allowing for confident characterization of trace-level impurities.
-
For Definitive Structural Confirmation: NMR Spectroscopy is essential. It provides unambiguous structural information required for confirming the identity of a newly synthesized batch or for characterizing a primary reference standard.
-
For Rapid Screening of Volatile Impurities: GC-FID or GC-MS can be a valuable and time-efficient alternative to HPLC if the analyte and its potential impurities are thermally stable.[15]
By selecting the appropriate combination of these validated analytical methods, researchers and developers can ensure a comprehensive understanding and control of this compound, thereby guaranteeing the quality and integrity of their work.
References
-
Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 9(9), 563–564. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Wojtasiak, W., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Journal of Chromatographic Science. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]
-
Sree Divya, G., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
ResearchGate. (2011). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
Annals of Translational Medicine. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]
-
National Institutes of Health. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. (2012). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]
-
ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. [Link]
-
Sci-Hub. (2006). Structural Elucidation Using¹H‐NMR,¹³C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. [Link]9)
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A Comparative Guide to the Synthetic Reactivity of 2-Chloroquinoline and 2-Methoxyquinoline
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design, appearing in numerous FDA-approved drugs and clinical candidates. The functionalization of this privileged heterocycle is paramount, and the choice of substituent at the C2-position dramatically dictates the available synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 2-chloroquinoline and 2-methoxyquinoline. We will dissect their performance in essential synthetic transformations, supported by mechanistic insights and validated experimental protocols, to empower scientists to make informed strategic decisions in their synthetic campaigns.
At a Glance: The Electronic Dichotomy
The fundamental difference in reactivity between 2-chloroquinoline and 2-methoxyquinoline stems from the distinct electronic properties of the chloro and methoxy substituents.
-
2-Chloroquinoline : The chlorine atom exerts a strong -I (inductive) effect , withdrawing electron density from the quinoline ring and rendering the C2-position highly electrophilic. Its lone pairs provide a weak +R (resonance) effect , but this is overwhelmingly subordinate to the inductive withdrawal. Crucially, chloride is an excellent leaving group.
-
2-Methoxyquinoline : The oxygen of the methoxy group is also inductively withdrawing (-I ), but its lone pairs engage in a powerful +R (resonance) effect , donating electron density into the aromatic system. This resonance donation partially counteracts the inductive withdrawal, making the C2-position less electrophilic than in its chloro counterpart. Critically, methoxide is a very poor leaving group.
This electronic tug-of-war is the central theme that governs the divergent chemical behavior of these two molecules.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Realm of 2-Chloroquinoline
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
Mechanistic Causality: Why 2-Chloroquinoline Excels
The quinoline ring itself is inherently activated for SNAr at the C2 and C4 positions due to the powerful electron-withdrawing effect of the ring nitrogen. This nitrogen atom effectively stabilizes the negative charge that develops in the Meisenheimer intermediate.
2-Chloroquinoline is exceptionally well-suited for this transformation for two key reasons:
-
Activation : The strong inductive electron withdrawal by the chlorine atom further depletes the C2-position of electron density, making it a prime target for nucleophilic attack.[3]
-
Leaving Group Ability : Chloride is a stable anion and an excellent leaving group, facilitating the second, elimination step of the mechanism to restore aromaticity.
Conversely, 2-methoxyquinoline is a poor substrate for SNAr. The strong resonance-donating character of the methoxy group counteracts the activation provided by the ring nitrogen, and more importantly, methoxide (CH₃O⁻) is a strong base and a very poor leaving group. Displacing it requires harsh, often synthetically impractical, conditions.
Experimental Workflow: SNAr Mechanism
Sources
A Comparative Crystallographic Guide to 2-Chloro-5,8-dimethoxyquinoline Derivatives: Unveiling Structure-Property Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 2-Chloro-5,8-dimethoxyquinoline derivatives have emerged as a particularly interesting class of compounds, with their unique substitution pattern offering avenues for fine-tuning physicochemical and pharmacological properties.
This guide provides an in-depth comparative analysis of the X-ray crystal structures of selected 2-Chloro-5,8-dimethoxyquinoline derivatives. By examining the subtle yet significant interplay of intermolecular forces and conformational preferences, we aim to provide researchers with a deeper understanding of how molecular architecture influences solid-state properties, a critical aspect in drug development and materials science. We will delve into the synthesis, crystallization, and detailed structural analysis of these compounds, offering field-proven insights and robust experimental data to support our findings.
The Strategic Importance of Crystallographic Analysis
The three-dimensional arrangement of molecules in a crystal lattice, dictated by a delicate balance of intermolecular interactions, profoundly impacts a compound's solubility, stability, bioavailability, and ultimately, its efficacy. X-ray crystal structure analysis stands as the definitive method for elucidating this arrangement, providing precise information on bond lengths, bond angles, and the nature of non-covalent interactions such as hydrogen bonds and π-π stacking. For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR), identifying potential polymorphs, and guiding the design of next-generation derivatives with improved properties.
Experimental Roadmap: From Synthesis to Structure
The journey from a synthetic target to a fully characterized crystal structure involves a multi-step process that demands precision and a thorough understanding of the underlying chemical principles. Here, we outline a validated workflow for the synthesis and crystallographic analysis of 2-Chloro-5,8-dimethoxyquinoline derivatives.
Figure 1: A generalized experimental workflow for the synthesis and X-ray crystal structure analysis of 2-Chloro-5,8-dimethoxyquinoline derivatives.
Part 1: Synthesis and Purification
The common precursor for the derivatives discussed in this guide is 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde. Its synthesis and subsequent derivatization are critical first steps.
Protocol 1: Synthesis of Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate
This protocol is adapted from the work of Hayour, H. et al. (2014).[2]
-
Reaction Setup: To a cold (0°C) solution of sodium cyanide (NaCN) (3 mmol) in absolute ethanol (15 mL), add a mixture of this compound (1 mmol) and manganese dioxide (MnO₂) (6.7 mmol).
-
Reaction Execution: Stir the reaction mixture at 25°C for 3 hours. The causality behind using MnO₂ lies in its role as an oxidizing agent to facilitate the conversion of the aldehyde to the corresponding ethyl ester in the presence of cyanide and ethanol.
-
Purification: Upon completion, filter the reaction mixture through a short column packed with celite (4 cm) and silica gel (3 cm), eluting with dichloromethane (CH₂Cl₂). This straightforward filtration method is effective for removing the solid MnO₂ and other inorganic byproducts, yielding the pure product.
-
Characterization: Confirm the structure of the resulting ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate using standard spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Part 2: Single Crystal Growth – The Art and Science
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and often requires empirical screening.
Protocol 2: Crystallization by Slow Evaporation
This is a widely applicable technique for obtaining single crystals of organic compounds.
-
Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, ethanol). The ideal solvent is one in which the compound is moderately soluble at room temperature.
-
Crystallization Vessel: Place the solution in a clean, small vial or beaker.
-
Evaporation Control: Cover the vessel with a cap or parafilm with a few small perforations. The rate of evaporation is a critical parameter; slower evaporation generally leads to larger and better-quality crystals.
-
Incubation: Leave the vessel undisturbed in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on the goniometer head of the diffractometer.
Part 3: X-ray Diffraction and Data Analysis
The culmination of the experimental process is the collection and analysis of X-ray diffraction data to elucidate the crystal structure.
Protocol 3: Single-Crystal X-ray Data Collection and Structure Refinement
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Programs such as SAINT are commonly used for this purpose.[2]
-
Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This provides an initial electron density map.
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using a least-squares minimization algorithm. This iterative process improves the agreement between the calculated and observed structure factors. Programs like SHELXL are the standard for this step.[2]
-
Validation: Validate the final crystal structure using tools such as PLATON to check for missed symmetry and other potential issues. The final structure is typically reported as a Crystallographic Information File (CIF).
Comparative Structural Analysis
Here, we present a comparative analysis of the crystal structures of three 2-chloroquinoline derivatives. While two of these share the 5,8-dimethoxy substitution pattern, the third provides a point of comparison with a different substitution on the benzene ring.
| Compound | Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate [2] | Ethyl 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanooxirane-2-carboxylate [3] | 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline [4] |
| Formula | C₁₄H₁₄ClNO₄ | C₁₇H₁₅ClN₂O₅ | C₁₃H₁₄ClNO₃ |
| Crystal System | Triclinic | Triclinic | Orthorhombic |
| Space Group | P-1 | P-1 | Pca2₁ |
| Key Dihedral Angle(s) | Quinoline ring system and ester plane: 18.99(3)° | Quinoline heterocyclic ring and oxirane plane: 60.05(1)° | Dihedral angle between heterocyclic and carbocyclic rings of adjacent molecules: 2.84(12)° and 2.63(12)° |
| Key Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds, π-π stacking | C-H···O and C-H···N hydrogen bonds | π-π stacking |
Table 1: Comparative Crystallographic Data for Selected 2-Chloroquinoline Derivatives.
Structural Insights and Discussion
Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate: The crystal packing of this molecule is characterized by the formation of layers stabilized by C-H···O and C-H···N hydrogen bonds. Furthermore, aromatic π-π stacking interactions with centroid-centroid distances of 3.557(2) Å and 3.703(2) Å link these layers into a three-dimensional network. The dihedral angle of 18.99(3)° between the quinoline ring system and the ester plane indicates a relatively small twist of the substituent at the 3-position.
Ethyl 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanooxirane-2-carboxylate: In this derivative, the presence of a bulky and functionalized oxirane ring at the 3-position significantly influences the molecular conformation. The dihedral angle of 60.05(1)° between the quinoline's heterocyclic ring and the oxirane plane is notably larger than the twist observed in the previous example.[3] The crystal packing is also stabilized by intermolecular C-H···O and C-H···N hydrogen bonds, forming a three-dimensional network.[3]
2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline: This compound, with a single methoxy group at the 6-position, crystallizes in an orthorhombic system. Its crystal packing is dominated by π-π stacking interactions between adjacent molecules, forming chains.[4] The dihedral angles between the heterocyclic and carbocyclic rings of neighboring molecules are small, indicating a nearly parallel arrangement in the stacks.[4]
Figure 2: The interplay of key intermolecular interactions dictates the final crystal packing arrangement in 2-chloroquinoline derivatives.
The comparison of these three structures reveals how the nature and bulkiness of the substituent at the 3-position, as well as the substitution pattern on the benzene ring, can significantly alter the preferred molecular conformation and the dominant intermolecular interactions, leading to different crystal packing motifs. For instance, the presence of strong hydrogen bond acceptors in the first two examples leads to the formation of robust hydrogen-bonded networks, while the packing of the third is primarily governed by π-π stacking.
Conclusion and Future Outlook
The X-ray crystal structure analysis of 2-Chloro-5,8-dimethoxyquinoline derivatives provides invaluable insights into their solid-state behavior. The presented data and protocols offer a solid foundation for researchers working on the design and synthesis of novel quinoline-based compounds. The comparative analysis highlights the profound impact of subtle molecular modifications on the resulting crystal architecture.
Future work in this area should focus on synthesizing a broader range of derivatives with systematic variations in the substituents at different positions of the quinoline scaffold. Correlating these detailed structural features with experimental data on biological activity, solubility, and stability will be crucial for establishing robust structure-property relationships. Such a comprehensive understanding will undoubtedly accelerate the development of new and improved quinoline-based drugs and functional materials.
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A Researcher's Guide to In-Vitro Testing Protocols for Novel Quinoline Compounds
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The journey from a newly synthesized quinoline derivative to a potential clinical candidate is paved with rigorous preclinical evaluation, for which in-vitro testing serves as the foundational and high-throughput screening phase. This guide provides an in-depth comparison of essential in-vitro protocols, offering not just the methodology but the critical scientific reasoning behind each step, empowering researchers to design and execute a robust testing cascade.
The Foundational Tier: Assessing Baseline Cytotoxicity
Before exploring therapeutic efficacy, it is paramount to establish the general toxicity profile of a novel compound. This initial screen helps determine the therapeutic window and informs the concentration ranges for subsequent, more specific assays.
The MTT Assay: A Window into Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to cytotoxicity screening.[3][4] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3][4][5] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[4]
Why it's the standard: This assay is favored for its simplicity, high-throughput compatibility, and sensitivity. It provides a reliable initial assessment of a compound's effect on cell viability, which is a crucial first step in weeding out overtly toxic molecules.[3][4]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HeLa for cancer, Vero for general toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified duration (typically 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formazan crystals to form.[5]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 490-570 nm.[5] The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[3]
Efficacy Screening: Tailoring Assays to Therapeutic Goals
Once a compound's general toxicity is understood, the focus shifts to evaluating its potential therapeutic effects. The choice of assay is dictated by the intended application of the quinoline derivative.
The anticancer potential of quinolines is a significant area of research.[6][7] In-vitro assays in this domain aim to measure a compound's ability to inhibit cancer cell growth, induce cell death (apoptosis), and interfere with specific molecular pathways.
-
Anti-proliferative Assays: Beyond the initial MTT assay, methods like the Sulforhodamine B (SRB) assay can be used to assess cytotoxicity based on the measurement of cellular protein content.[7]
-
Apoptosis Assays: To determine if cell death occurs via apoptosis, assays that measure the activity of caspases (key enzymes in the apoptotic cascade) or use Annexin V staining to detect early apoptotic events are employed.
-
Cell Cycle Analysis: Flow cytometry can be used to analyze the cell cycle distribution of cancer cells treated with the quinoline compound. An accumulation of cells in a specific phase (e.g., G2/M) can indicate interference with cell division machinery.[8]
Quinolines, such as chloroquine, have historically been pivotal in the fight against malaria.[1] Testing novel derivatives for antimalarial activity is a priority.
SYBR Green I-based Fluorescence Assay: This is a widely used, high-throughput method for assessing the in-vitro susceptibility of Plasmodium falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. In the context of the assay, the dye can quantify the proliferation of the parasite within red blood cells. A reduction in fluorescence intensity in treated samples compared to controls indicates inhibition of parasite growth.
Why it's effective: This method is more sensitive and faster than traditional microscopic methods and avoids the use of radioactive materials like the [³H]-hypoxanthine incorporation assay.[1]
The quinolone scaffold is also central to a class of antibiotics (fluoroquinolones). Determining the antibacterial spectrum of new derivatives is crucial.
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of a compound's antibacterial potency.
Standardized Protocols: The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines (e.g., M07 for broth dilution methods) to ensure that MIC testing is standardized and results are reproducible and comparable across different laboratories.[9][10][11][12] Adherence to these protocols is critical for validating the antibacterial potential of a new quinoline compound.[9]
Workflow for In-Vitro Screening of a Novel Quinoline Compound
Caption: A streamlined workflow for the in-vitro evaluation of novel quinoline compounds.
Advanced Safety and Toxicity Profiling
Promising "hit" compounds must undergo further scrutiny to identify potential liabilities that could derail development. These assays investigate specific organ toxicities and mutagenic potential.
The Challenge: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14] Many compounds, including some quinolines, can block this channel, leading to a potentially fatal condition called Torsade de Pointes.[15][16] Therefore, early assessment of hERG activity is a regulatory requirement.[13]
The Gold Standard: The patch-clamp electrophysiology assay is the definitive method for assessing a compound's effect on the hERG channel.[15] This technique directly measures the potassium ion flow through the hERG channel in cells engineered to express it (e.g., HEK293 cells).[14][15] A reduction in current in the presence of the test compound indicates inhibition. While high-throughput binding assays exist, the patch-clamp provides functional data that is more predictive of in-vivo effects.[17]
The liver is the primary site of drug metabolism, making it susceptible to drug-induced injury (DILI). In-vitro models are essential for early prediction of hepatotoxicity.
Cell-Based Assays: Cultures of primary human hepatocytes are considered the gold standard for in-vitro liver toxicity testing as they retain many of the metabolic functions of the liver in vivo.[18] However, due to their limited availability and short lifespan in culture, immortalized liver cell lines like HepG2 are widely used for initial screening.[18][19] Assays typically measure cell viability, the formation of reactive oxygen species (ROS), and mitochondrial dysfunction.[20][21]
The Principle: The bacterial reverse mutation assay, or Ames test, is used to assess the mutagenic potential of a compound.[22][23] It employs several strains of Salmonella typhimurium with mutations in the gene required to synthesize the amino acid histidine.[23] These strains cannot grow on a histidine-deficient medium unless a back mutation (a reverse mutation) occurs.[22][23] A test compound is considered mutagenic if it significantly increases the number of revertant colonies compared to the spontaneous reversion rate.[23]
Why it's mandatory: This test is a critical component of the standard battery for genotoxicity assessment required by regulatory agencies.[23][24] It is highly effective at detecting the majority of genotoxic carcinogens.[24] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic only after being metabolized.[23]
Data Interpretation and Comparative Analysis
The ultimate goal of this testing cascade is to generate a comprehensive data package that allows for the objective comparison of novel quinoline compounds with existing standards and with each other.
Comparative Data Table: Hypothetical Quinoline Derivatives
| Compound ID | General Cytotoxicity (Vero, IC50 µM) | Anticancer (MCF-7, IC50 µM) | Antimalarial (P. falciparum, IC50 µM) | Antibacterial (E. coli, MIC µg/mL) | hERG Inhibition (IC50 µM) |
| QN-001 | > 100 | 5.2 | 0.05 | > 128 | 25.1 |
| QN-002 | 15.5 | 1.8 | 2.5 | 8 | 1.2 |
| QN-003 | > 100 | > 50 | > 10 | 0.5 | > 50 |
| Chloroquine | 85 | 25 | 0.02 (CQS) | NA | 15 |
| Doxorubicin | 1.2 | 0.1 | NA | NA | > 30 |
| Ciprofloxacin | > 200 | > 100 | NA | 0.015 | > 100 |
CQS: Chloroquine-Sensitive Strain, NA: Not Applicable
Analysis:
-
QN-001 shows a promising profile as a potential antimalarial agent. It has excellent potency against P. falciparum, low general cytotoxicity (high IC50 in Vero cells), and a reasonable safety margin for hERG inhibition.
-
QN-002 demonstrates potent anticancer activity but is hampered by general cytotoxicity and significant hERG inhibition, raising cardiotoxicity concerns.
-
QN-003 is a clear candidate for development as an antibacterial agent, with a potent MIC value and an excellent safety profile across the board.
This structured, multi-tiered approach to in-vitro testing ensures that novel quinoline compounds are evaluated in a scientifically rigorous and efficient manner. By understanding the "why" behind each protocol and carefully interpreting the comparative data, researchers can confidently identify lead candidates with the highest potential for success in future stages of drug development.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde Analogs as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of heterocyclic compounds: analogs of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde. Quinoline scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs, and their functionalization offers a robust platform for developing novel therapeutic agents, particularly in oncology.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and validated protocols to guide future discovery efforts.
The 2-Chloroquinoline-3-carbaldehyde Scaffold: A Privileged Framework for Drug Design
The quinoline ring system, a fusion of benzene and pyridine rings, is a well-established "privileged structure" in pharmacology, known for a wide spectrum of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] The 2-chloro-3-formylquinoline scaffold is a particularly versatile synthetic intermediate. The reactivity of the chlorine atom at the C2 position and the carbaldehyde group at the C3 position allows for extensive chemical modifications to generate diverse libraries of analogs.
-
C2 Position: The chlorine atom is susceptible to nucleophilic substitution, enabling the introduction of various oxygen, nitrogen, and sulfur-containing functional groups.[3]
-
C3 Position: The carbaldehyde (formyl) group is a prime site for forming new carbon-nitrogen bonds, most commonly through condensation reactions to create Schiff bases (imines).[4]
This dual reactivity is the cornerstone of SAR exploration for this class of compounds, allowing medicinal chemists to systematically modulate physicochemical properties like lipophilicity, electronic character, and steric bulk to optimize biological activity.
Synthesis Strategy: The Vilsmeier-Haack Reaction
The foundational synthesis of the 2-chloro-3-formylquinoline core, including the specific 5,8-dimethoxy substituted variant, is reliably achieved through the Vilsmeier-Haack reaction.[5][6] This one-pot cyclization is a powerful method for formylating electron-rich aromatic compounds and building the quinoline ring system.
Causality of Experimental Choice: The Vilsmeier-Haack reaction is preferred due to its efficiency and the use of readily available starting materials. It proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: An electrophilic chloroiminium salt is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[6][7]
-
Electrophilic Aromatic Substitution and Cyclization: The corresponding N-arylacetamide (in this case, 2',5'-dimethoxyacetanilide) reacts with the Vilsmeier reagent, undergoing a double formylation followed by intramolecular cyclization to yield the target 2-chloro-3-formylquinoline.[6]
The presence of electron-donating groups, such as the methoxy groups at the C5 and C8 positions, on the N-arylacetamide precursor generally facilitates the reaction and improves yields, making this a logical and effective synthetic route.[6]
Caption: General workflow for the Vilsmeier-Haack synthesis of the quinoline scaffold.
Comparative Analysis: Structure-Activity Relationships in Anticancer Activity
While data on the specific this compound scaffold is emerging, extensive research on related 2-chloroquinoline analogs, particularly Schiff base derivatives, provides critical insights into their SAR against cancer cell lines. The primary focus has been on evaluating their cytotoxic effects against lines such as MCF-7 (breast cancer) and A549 (lung cancer).[4]
Condensation of the C3-formyl group with various aromatic amines to form Schiff bases is the most widely explored modification. This strategy introduces a second aromatic moiety, providing a key interaction point with biological targets.
A study by Deokar et al. synthesized a series of Schiff bases by condensing substituted 2-chloro-3-formyl quinolines with substituted benzothiazole amines and evaluated their anticancer activity.[4] Although their quinoline core was substituted at the C6 position, the findings provide a valuable model for understanding SAR.
Key SAR Observations:
-
Influence of Quinoline Substituents: Analogs with a methoxy group at the C6 position of the quinoline ring consistently showed superior anticancer activity compared to those with methyl or chloro groups.[4] This suggests that electron-donating methoxy groups on the quinoline core, such as in the 5,8-dimethoxy scaffold, are favorable for cytotoxicity.
-
Influence of Benzothiazole Substituents: The presence of a fluorine atom on the appended benzothiazole ring significantly enhanced anticancer activity.[4] The analog combining a 6-methoxyquinoline with a 6-fluorobenzothiazole (Compound 5i in the study) demonstrated the highest potency against both MCF-7 and A549 cell lines.[4]
This highlights a synergistic effect where electron-donating groups on the quinoline core and an electronegative halogen on the terminal aromatic ring create a potent anticancer pharmacophore.
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative 2-chloro-6-substituted-quinoline-3-carbaldehyde Schiff base analogs against human breast (MCF-7) and lung (A549) cancer cell lines.[4] This data serves as a predictive model for the 5,8-dimethoxy series.
| Compound ID (Reference) | Quinoline Substituent (R¹) | Benzothiazole Substituent (R²) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 5c [4] | 6-OCH₃ | 6-F | 12.73 | 13.76 |
| 5f [4] | 6-CH₃ | 6-F | 13.78 | 13.44 |
| 5i [4] | 6-OCH₃ | 6-F | 10.65 | 10.89 |
| Doxorubicin (Standard) | - | - | 1.02 | 1.23 |
Data extracted from Deokar et al. (2024).[4] Note: The study reports two compounds, 5c and 5i, with identical substituents but different reported IC50 values; this guide presents the data as published. The most potent analog, 5i, reinforces the favorable combination of methoxy and fluoro substituents.
Caption: Key SAR findings for anticancer activity of quinoline-3-carbaldehyde Schiff bases.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, detailed experimental protocols for the synthesis of analogs and the evaluation of their biological activity are provided below.
This protocol describes the condensation reaction between a 2-chloroquinoline-3-carbaldehyde scaffold and an aromatic amine.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the this compound in absolute ethanol.
-
Addition of Amine: Add 1.1 equivalents of the desired substituted aromatic amine to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5]
-
Work-up: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the solid product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base analog.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8] It measures the metabolic activity of cells, as only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[9]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 or A549) in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium (e.g., DMEM).[4][10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs and a standard drug (e.g., Doxorubicin) in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for an additional 48-72 hours.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel anticancer agents. Comparative analysis of related analogs strongly suggests that:
-
The presence of electron-donating methoxy groups on the quinoline ring is beneficial for cytotoxic activity.
-
Derivatization of the C3-carbaldehyde into Schiff bases containing terminal aromatic rings with electronegative substituents, such as fluorine, can significantly enhance potency.
Future research should focus on synthesizing a dedicated library of this compound analogs, particularly Schiff bases with a diverse range of electronically and sterically varied aromatic amines. Further studies should also explore substitutions at the C2 position to compare the influence of different nucleophiles against the chloro-substituent. A comprehensive screening of these novel compounds against a broader panel of cancer cell lines will be crucial for identifying lead candidates with improved potency and selectivity for further preclinical development.
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Yuan, Z., et al. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry, 26(18), 6009-6014. [Link]
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Abdel-Wahab, B.F., et al. (2012). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Medicinal Chemistry Research, 21, 3848–3856. [Link]
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Abdel-Wahab, B.F., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(9), 1170. [Link]
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Ali, M.M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251-253. [Link]
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Naidoo, R.O., et al. (2022). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. International Journal of Molecular Sciences, 23(19), 11929. [Link]
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O'Neill, P.M., et al. (2010). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry, 18(1), 170-181. [Link]
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El-Sayed, N.N.E., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(32), 19575-19593. [Link]
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Singh, B., et al. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
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Bunescu, A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7136. [Link]
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Yuan, Z., et al. (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Bioorganic & Medicinal Chemistry Letters, 23(1), 123-127. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Adsule, S., et al. (2009). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. Journal of Medicinal Chemistry, 52(20), 6467–6471. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of even minute impurities can significantly impact biological activity, toxicity, and the overall success of a research endeavor. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of in-house synthesized 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde, a key building block in medicinal chemistry. We will explore the nuances of purification techniques and compare the rigor of various analytical methods, providing a framework for establishing a self-validating purity assessment workflow. This guide will also present a comparative analysis against a commercially available standard, offering insights into the expected purity benchmarks.
The Synthetic Pathway and Potential Impurities
This compound is commonly synthesized via the Vilsmeier-Haack reaction of 2',5'-dimethoxyacetanilide.[1] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[2] While effective, this synthetic route can introduce several potential impurities that must be diligently identified and quantified.
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: Residual 2',5'-dimethoxyacetanilide.
-
Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediates such as imidoyl chlorides and N-(α-chlorovinyl)anilines.
-
Side-Products: Diformylated intermediates may arise and persist in the final product.
-
Reagent Residues: Traces of DMF, POCl₃, and their degradation products.
A thorough understanding of these potential impurities is the cornerstone of developing a robust purity assessment strategy. It allows for the selection of analytical techniques best suited for their detection and quantification.
Purification Strategies: Beyond Simple Recrystallization
The initial purification of the crude product is a critical step that significantly influences the final purity. While recrystallization is a common and often effective technique, more rigorous methods like column chromatography may be necessary to remove closely related impurities.
Protocol 1: Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The choice of solvent is crucial for effective purification.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature and experimental observation, a mixed solvent system of ethyl acetate and petroleum ether is effective for the recrystallization of 2-chloroquinoline-3-carbaldehydes.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored by high molecular weight byproducts, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: Slowly add petroleum ether to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Protocol 2: Column Chromatography
For the removal of impurities with similar solubility to the target compound, column chromatography is the preferred method.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Slurry Packing: Prepare a slurry of the silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A common gradient for similar compounds is starting with 100% n-hexane and gradually increasing to a 8:2 mixture of n-hexane:ethyl acetate.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
A Multi-faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive and trustworthy assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.[5] For this compound, a reverse-phase HPLC method is recommended.
Table 1: Comparative HPLC Methods for Quinoline and Aldehyde Analysis
| Parameter | Method A: Quinoline Derivative Analysis | Method B: Aromatic Aldehyde Analysis |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | SunFire C18 (for reduced acetonitrile usage) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol | A: WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70:30 A:B) | Gradient elution to optimize separation |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | UV at 360 nm (after DNPH derivatization for aldehydes) or DAD |
| Reference | Adapted from Cardoso et al.[6] | Adapted from U.S. EPA methods[7] and Waters Corporation |
Rationale for Method Selection: A C18 column is a versatile choice for the separation of moderately polar aromatic compounds.[6] A Diode Array Detector (DAD) is highly recommended as it provides spectral information for each peak, aiding in peak identification and the detection of co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For halogenated heterocyclic compounds, specific GC columns can provide excellent separation.[8]
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Column | Trifluoropropyl silicone (QF-1) or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temp: 100°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Reference | Adapted from Gudzinowicz & Martin[8] |
Expert Insight: The fragmentation patterns observed in the mass spectrum are crucial for the structural elucidation of unknown impurities. Comparing these patterns with spectral libraries can lead to their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation and purity assessment of organic compounds.[9][10] ¹H NMR provides a quantitative measure of purity by comparing the integration of the signals of the target compound to those of any impurities.[9]
Key Aspects of NMR Purity Assessment:
-
Quantitative ¹H NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the synthesized compound can be determined.
-
Impurity Identification: The chemical shifts and coupling patterns of impurity signals can provide valuable structural information, aiding in their identification.[11][12] For instance, the presence of unreacted acetanilide would be indicated by a characteristic singlet for the acetyl group protons.
-
¹³C NMR: While not typically used for quantification, ¹³C NMR provides a "fingerprint" of the molecule. The presence of extra signals can indicate impurities.
Elemental Analysis (CHNX)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[7] A close correlation between the experimentally determined percentages and the calculated values for the pure compound is a strong indicator of purity.
Table 3: Theoretical vs. Hypothetical Experimental Elemental Analysis Data
| Element | Theoretical % for C₁₂H₁₀ClNO₃ | Hypothetical Experimental % |
| Carbon (C) | 57.27 | 57.15 |
| Hydrogen (H) | 4.01 | 4.05 |
| Nitrogen (N) | 5.57 | 5.50 |
Trustworthiness Check: The experimental values should ideally be within ±0.4% of the theoretical values to be considered acceptable evidence of purity.
Comparative Purity Analysis: In-House Synthesis vs. Commercial Alternative
To provide a practical context, let's compare the hypothetical purity data of an in-house synthesized batch of this compound with data from a commercially available product.
Table 4: Purity Comparison
| Analytical Technique | In-House Synthesized Batch (Hypothetical Data) | Commercial Alternative (Hypothetical Data from CoA) |
| Appearance | Pale yellow solid | Off-white to yellow powder |
| Purity by HPLC | 98.5% (by area normalization) | ≥99.0% |
| Purity by ¹H NMR | ~98% (estimated from integration) | Conforms to structure |
| Melting Point | 176-178 °C | 177-179 °C |
| Major Impurity (by GC-MS) | 0.8% 2',5'-dimethoxyacetanilide | Not detected |
| Residual Solvents | <0.1% Ethyl Acetate | <0.05% |
This comparison highlights that while the in-house synthesis can yield a product of acceptable purity for many research applications, commercially available standards often undergo more rigorous purification and quality control, resulting in a higher purity profile.
Visualizing the Workflow and Structures
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Chemical structure of the target compound and potential impurities.
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-step, rigorous process that demands a deep understanding of the synthetic route and the application of orthogonal analytical techniques. While simple recrystallization may suffice for some applications, column chromatography offers a more robust purification method. A comprehensive purity analysis should never rely on a single technique but rather a combination of HPLC, GC-MS, NMR, and elemental analysis to build a strong, self-validating data package. This diligent approach ensures the integrity of research data and is a critical component of successful drug discovery and development.
References
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
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Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
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Bayoumi, W. A., & Massoud, M. A. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 1-35. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]
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Sjöberg, P., & Wännman, H. (1987). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 59(13), 1773–1776. [Link]
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Cardoso, F. S. N., et al. (2016). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Malaria Journal, 15(1), 1-13. [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2012). UNCW Institutional Repository. [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. [Link]
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(PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. (2022). ResearchGate. [Link]
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Gudzinowicz, B. J., & Martin, H. F. (1965). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Analytical Chemistry, 37(6), 754–756. [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710. [Link]
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Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. [Link]
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Aydin, D., et al. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 10(35), 4305–4313. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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A Comparative Guide to the Synthetic Efficiency of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde Preparation
Abstract: 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors. The efficiency of its preparation directly impacts the overall cost and scalability of drug development programs. This guide provides an in-depth, objective comparison of the predominant synthetic methodologies for this compound, focusing on the classical Vilsmeier-Haack reaction pathway. We will dissect the experimental protocols, analyze the causal factors behind key procedural choices, and present a quantitative benchmark of their respective efficiencies. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this valuable building block.
Introduction: The Significance of a Versatile Quinoline Intermediate
Quinoline scaffolds are a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[1] The title compound, this compound, is a highly functionalized and versatile intermediate. The chloro-substituent at the 2-position acts as a proficient leaving group for nucleophilic substitution, while the carbaldehyde (formyl) group at the 3-position is a versatile handle for a myriad of chemical transformations, including condensations, oxidations, and reductions.[1] The 5,8-dimethoxy substitution pattern further modulates the electronic properties and potential biological interactions of its derivatives.
Given its strategic importance, the selection of an optimal synthetic route is a critical decision in any research or manufacturing campaign. This guide aims to provide a clear, data-driven comparison to inform this decision-making process.
Primary Synthetic Strategy: The Vilsmeier-Haack Reaction
The most established and widely reported method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3] This powerful one-pot reaction accomplishes both the formylation and cyclization of an appropriately substituted acetanilide precursor. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then reacts with the electron-rich acetanilide to induce cyclization, chlorination, and formylation, yielding the desired quinoline structure.[5]
Method 1: The Classical Vilsmeier-Haack Cyclization of 2',5'-Dimethoxyacetanilide
This approach represents the most direct pathway, starting from a commercially available or readily synthesized acetanilide.
Principle and Mechanism
The reaction is a cascade process initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium cation). The electron-rich aromatic ring of the 2',5'-dimethoxyacetanilide attacks this reagent. A subsequent series of intramolecular reactions, including cyclization and dehydration driven by the phosphorus oxychloride, leads to the formation of the quinoline ring. The POCl₃ serves a dual role: activating the DMF to form the formylating agent and acting as the chlorinating agent for the 2-position of the newly formed quinolone ring.
Detailed Experimental Protocol
This protocol is synthesized from established procedures.[6][7][8]
Step A: Preparation of the Vilsmeier Reagent
-
To a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF) (e.g., 3.5 equivalents).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (e.g., 2.8 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 30-45 minutes. The formation of the solid Vilsmeier reagent may be observed.
Step B: Cyclization and Formylation
-
To the prepared Vilsmeier reagent, add solid 2',5'-dimethoxyacetanilide (1.0 equivalent) portion-wise, managing any initial exotherm.
-
Heat the resulting reaction mixture to 75-80 °C and maintain for 4-8 hours.[6][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step C: Work-up and Purification
-
Carefully and slowly pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Continue stirring the resulting slurry for 2-3 hours to ensure complete hydrolysis of reactive species and precipitation of the product.[6]
-
Filter the resulting solid precipitate and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude solid. Recrystallization from a suitable solvent, such as ethyl acetate, is typically performed to yield the pure this compound.[6][7]
Workflow Visualization
Caption: Workflow for the Vilsmeier-Haack synthesis.
Process Insights and Causality
-
Reagent Stoichiometry: An excess of both DMF and POCl₃ is used to ensure the complete conversion of the acetanilide and to act as the reaction solvent.[6][8] The ratio can significantly impact yield and purity.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent degradation. The subsequent cyclization step requires heating to overcome the activation energy barrier.[7][9] Careful temperature management is crucial for safety and to minimize side-product formation.
-
Work-up: The quenching step on ice is critical for hydrolyzing the intermediate iminium species to the final aldehyde and for precipitating the organic product from the highly polar reaction medium.[6] Thorough washing is necessary to remove residual acids and salts.
-
Yield Variability: Literature reports for this specific transformation show a notable range in yields, from as low as 11% to more moderate levels.[6] This variability underscores the sensitivity of the reaction to scale, temperature control, and work-up procedures.
Method 2: Two-Step Approach via 5,8-dimethoxyquinolin-2(1H)-one
An alternative, though less direct, strategy involves the initial synthesis of the corresponding quinolinone, followed by a subsequent Vilsmeier-Haack reaction to install the 2-chloro and 3-formyl groups.
Principle and Mechanism
This method separates the ring formation from the chlorination/formylation.
-
Cyclization: 2',5'-dimethoxyaniline derivatives undergo cyclization to form 5,8-dimethoxyquinolin-2(1H)-one. This can be achieved through methods like the Conrad-Limpach synthesis, reacting the aniline with a β-ketoester like ethyl acetoacetate.[10]
-
Vilsmeier-Haack Reaction: The pre-formed quinolinone is then subjected to the Vilsmeier-Haack conditions (DMF/POCl₃). In this case, the reaction converts the N-H lactam to the 2-chloroquinoline while simultaneously formylating the electron-rich 3-position.
Detailed Experimental Protocol
Step A: Synthesis of 5,8-dimethoxyquinolin-2(1H)-one (This is a generalized Conrad-Limpach protocol)[10]
-
Combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) with a catalytic amount of weak acid (e.g., acetic acid).
-
Heat the mixture to 100-120 °C for 1-2 hours to form the intermediate enamine.
-
Add the crude enamine to a high-boiling point solvent (e.g., Dowtherm A) and heat to ~250 °C for 30-60 minutes to effect cyclization.
-
Cool the mixture, collect the precipitated solid by filtration, and purify by recrystallization.
Step B: Vilsmeier-Haack Reaction on Quinolinone
-
Prepare the Vilsmeier reagent as described in Method 1 (Section 3.2, Step A).
-
Add the synthesized 5,8-dimethoxyquinolin-2(1H)-one (1.0 equivalent) to the reagent.
-
Heat the mixture to 70-80 °C for several hours, monitoring by TLC.
-
Perform the work-up and purification as described in Method 1 (Section 3.2, Step C).
Workflow Visualization
Caption: Two-step synthesis via a quinolinone intermediate.
Process Insights and Causality
-
Process Complexity: This two-step method is inherently more complex and labor-intensive than the direct one-pot approach. It requires an additional reaction, isolation, and purification step.
-
High Temperatures: The thermal cyclization to form the quinolinone requires very high temperatures (~250 °C), which can be challenging to manage safely at a large scale and may lead to thermal degradation.[10]
-
Potential for Higher Overall Yield: While more complex, separating the two key transformations can sometimes allow for optimization of each step, potentially leading to a higher overall yield compared to the direct, but lower-yielding, one-pot method. The hydrolysis of 2-chloroquinoline-3-carbaldehydes back to the 2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a known reaction, suggesting the quinolinone is a stable intermediate.[8]
Comparative Benchmarking
To provide a clear, objective comparison, the following table summarizes the key performance indicators for each method based on literature precedents and established chemical principles.
| Parameter | Method 1: Direct Vilsmeier-Haack | Method 2: Two-Step via Quinolinone | Rationale & Justification |
| Number of Steps | 1 (One-pot) | 2 | Method 1 is procedurally simpler, combining cyclization and functionalization. |
| Reported Yield | Variable (Low to Moderate, e.g., 11%)[6] | Potentially Higher (Step-wise optimization) | While the direct route is prone to lower yields, optimizing two separate steps can sometimes improve the overall output. |
| Reaction Temperature | 75-80 °C | Step A: ~250 °C; Step B: 70-80 °C | Method 2 requires extremely high temperatures for the cyclization, posing scalability and safety challenges.[10] |
| Reagent Hazards | High (POCl₃ is corrosive and water-reactive) | High (POCl₃, high-boiling flammable solvents) | Both methods utilize hazardous materials, requiring stringent safety protocols. |
| Process Simplicity | High | Low | The one-pot nature of Method 1 makes it significantly more straightforward for lab-scale synthesis. |
| Scalability | Moderate | Low | The extreme temperature of the cyclization step in Method 2 makes it difficult and hazardous to scale up. |
Conclusion and Recommendations
The synthesis of this compound is most practically achieved via the Method 1: Direct Vilsmeier-Haack Cyclization . Despite its reported variability in yield, its procedural simplicity, one-pot nature, and avoidance of extreme temperatures make it the superior choice for both laboratory-scale synthesis and potential scale-up. The low reported yield of 11% in one instance highlights that the reaction is sensitive and requires careful optimization of stoichiometry, temperature, and reaction time to achieve more favorable outcomes.[6]
The Method 2: Two-Step via Quinolinone approach, while theoretically sound, introduces significant practical challenges. The high-temperature cyclization is a major barrier to safety and scalability. This route should only be considered if Method 1 consistently fails to provide the desired product or if the intermediate quinolinone is required for other purposes.
For any research or development campaign, it is strongly recommended to first optimize the direct Vilsmeier-Haack reaction (Method 1) by screening reaction times, temperatures, and reagent ratios before considering more complex, multi-step alternatives.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
This document provides essential, procedural guidance for the safe and compliant disposal of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde (CAS No. 154343-51-8). As a chlorinated, heterocyclic aromatic aldehyde, this compound requires stringent handling and disposal protocols to mitigate risks to personnel, the environment, and institutional compliance. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide drug development professionals and laboratory researchers with a self-validating system for waste management.
Hazard Profile and Waste Classification
Understanding the inherent hazards of a chemical is the first step toward managing its lifecycle safely. This compound belongs to a class of compounds—chlorinated aromatics—that are treated as hazardous until proven otherwise[1]. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components provide a clear indication of its necessary classification.
The presence of a chlorine atom on the quinoline ring system mandates its classification as a halogenated organic compound [2][3][4]. This is the single most critical factor determining its disposal pathway. Halogenated waste streams are significantly more expensive and complex to manage than non-halogenated streams, primarily because they require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts[5][6].
| Hazard Assessment Data | |
| Chemical Name | This compound |
| CAS Number | 154343-51-8[7][8] |
| Molecular Formula | C₁₂H₁₀ClNO₃[7] |
| Inferred Hazards | Based on the analogous compound 2-Chloro-7-methoxyquinoline-3-carboxaldehyde, hazards likely include:Harmful if swallowed (Acute Toxicity, Oral)[9]Causes serious eye irritation[9] |
| Primary Waste Classification | Halogenated Organic Hazardous Waste [1][2][10] |
Due to its classification, this compound and any materials contaminated with it must never be disposed of down the drain or in general laboratory trash[4][11]. Such actions are illegal and pose a significant threat to aquatic ecosystems and public health[4].
The Core Directive: Segregation and Containment
The foundational principle for managing this waste is strict segregation. Mixing halogenated waste with non-halogenated solvents or other waste types leads to a needlessly larger volume of high-cost hazardous waste and can create dangerous chemical reactions[4][12][13]. The entire mixture must be treated according to the requirements for the most hazardous component[4].
All waste containing this compound must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA)[14][15]. This ensures minimal transit of hazardous materials and clear accountability.
The following diagram outlines the critical decision-making process for waste segregation.
Caption: Waste segregation decision workflow.
Standard Operating Procedure for Disposal
Adherence to a standardized protocol is essential for ensuring safety and compliance. This procedure must be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA)[16][17].
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the last line of defense against exposure[1].
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult glove manufacturer data for compatibility.
-
Body Protection: A buttoned lab coat is mandatory. For tasks with a higher splash risk, a chemical-resistant apron should be used[1].
-
Work Area: All handling of the chemical and commingling of waste must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][10].
Step 2: Waste Collection and Containerization
-
Select the Correct Container: Use only containers provided or approved by your institution's Environmental Health and Safety (EHS) department. They must be made of a material compatible with halogenated organic compounds (e.g., polyethylene for liquids) and have a secure, screw-top cap[2][3].
-
Segregate Waste Streams:
-
Liquid Waste: Collect all solutions, mother liquors, and solvent rinses containing the compound in a container designated for "Halogenated Organic Liquid Waste"[3][10].
-
Solid Waste: Collect un-dissolved residual compound, contaminated weigh boats, and grossly contaminated items like absorbent pads in a container for "Halogenated Organic Solid Waste"[1].
-
Sharps: All contaminated needles, syringes, or broken glassware must be placed immediately into a puncture-proof, clearly labeled hazardous sharps container.
-
-
Do Not Overfill: Waste containers must not be filled beyond 90% of their capacity to allow for expansion and prevent spills[2][11].
Step 3: Labeling
Proper labeling is a critical regulatory requirement[14].
-
Timing: Affix a hazardous waste tag to the container before the first drop of waste is added[3][10].
-
Content: The label must clearly include:
-
The words "Hazardous Waste "[14].
-
The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or chemical formulas[3].
-
The approximate percentage of each constituent.
-
The relevant hazard warnings (e.g., Flammable, Toxic)[10][14].
-
The accumulation start date (the date the first waste was added)[15].
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[14][15].
-
Containment: Store waste containers in secondary containment (such as a chemical-resistant tray or bin) to contain potential leaks[10][15].
-
Closure: Keep waste containers securely closed at all times, except when actively adding waste. This is crucial to prevent the release of volatile organic compounds (VOCs) and to avoid spills[3][18].
-
Segregation: Do not store incompatible waste types together in the same secondary containment. For example, keep halogenated waste separate from acids or bases[6][13].
Decontamination and Spill Management
Disposal of "Empty" Containers
A container that held this compound is not truly empty and must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol)[19].
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste and MUST be collected and added to your "Halogenated Organic Liquid Waste" container[19].
-
Final Disposal: Once triple-rinsed and air-dried in a fume hood, deface or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy[6][19].
Spill Cleanup
In the event of a spill, immediate and correct action is critical[1].
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Contain: Working from the outside in, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[10].
-
Collect: Carefully collect all contaminated absorbent material using non-sparking tools.
-
Dispose: Place all collected spill debris into a designated hazardous waste container for "Halogenated Organic Solid Waste," seal it, and label it appropriately[1][10].
Final Disposal
The final step is the transfer of custody to trained professionals.
-
Once a waste container is full (or reaches its designated accumulation time limit), seal it securely and ensure the hazardous waste tag is complete and accurate.
-
Contact your institution's EHS department or designated hazardous waste contractor to schedule a pickup[14]. Do not attempt to transport the waste off-site yourself.
-
You will be required to sign a manifest, which is a legal document tracking the waste from "cradle to grave"[14].
By adhering to these scientifically grounded and procedurally robust guidelines, researchers can ensure the safe management and compliant disposal of this compound, fulfilling their professional responsibility to protect themselves, their colleagues, and the environment.
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US Bio-Clean. OSHA Compliance For Laboratories. [Link]
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Kohl, F. J. (1969). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 3(2), 150-151. [Link]
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Southwest Tennessee Community College. APPENDIX I: OSHA LABORATORY STANDARD. [Link]
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YOUTH Clean Tech. Chemical Safety in Labs: Handling and Storage. [Link]
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National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Personal protective equipment for handling 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
A Proactive Safety Framework for Handling 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of molecular structures and their potential reactivities. This guide provides essential safety and logistical information for handling this compound, a compound for which comprehensive toxicological data is not yet widely available.[1][2] In the absence of a complete hazard profile, we will adopt a proactive, risk-based approach, extrapolating from the known hazards of its structural components: the quinoline core, the aromatic aldehyde group, and the chlorinated aromatic system. This document serves as a foundational protocol to ensure the safety of all personnel.
Synthesized Hazard Assessment: A Logic-Based Approach
Due to the limited specific safety data for this compound[1][2], a conservative hazard assessment is necessary. We derive our safety protocols from an analysis of analogous compounds and the constituent functional groups.
-
Quinoline Core: The parent quinoline structure is associated with significant health hazards. It is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[3][4]
-
Aromatic Aldehyde Group: Aldehydes are a well-known class of compounds that can cause irritation to the skin, eyes, and respiratory system.[5][6]
-
Chlorinated Aromatic System: Chlorinated aromatic compounds can be environmentally persistent and often require specialized disposal methods.[7] Discharge into the environment must be strictly avoided.[4]
-
Close Structural Analogs: Safety data for structurally similar compounds, such as 2-Chloroquinoline-3-carbaldehyde and 2-Chloro-7-methoxyquinoline-3-carbaldehyde, provide the most direct evidence for potential hazards. These compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][8][9]
Based on this synthesized assessment, we must handle this compound as, at a minimum, a substance that is harmful, an irritant to skin, eyes, and the respiratory tract, and a potential long-term health hazard.
Table 1: Hazard Profile of Analogous Compounds
| Compound/Functional Group | CAS Number | Known Hazards | Source(s) |
| 2-Chloroquinoline-3-carbaldehyde | 73568-25-9 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [6][8] |
| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | 68236-20-4 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302). | [9] |
| Quinoline (Parent Core) | 91-22-5 | Harmful if swallowed/in contact with skin, Causes skin/eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long-lasting effects. | [3][4][10] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be aligned with the specific procedure being performed. The following protocols establish a baseline for safe handling.
Standard Laboratory Handling (Small Quantities, <1g, in solution)
-
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[11]
-
Hand Protection: Use chemical-resistant gloves. Double-gloving with nitrile gloves is highly recommended to provide robust protection. Gloves must be inspected before use and removed properly to avoid skin contact.[4][5] Dispose of contaminated gloves immediately as hazardous waste.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin on the arms and legs.
-
Footwear: Closed-toe and closed-heel shoes are mandatory.
Enhanced Precautions (Handling Powder, Scale-up >1g, or Risk of Aerosolization)
In addition to the standard PPE, the following are required:
-
Respiratory Protection: When handling the solid compound outside of a contained system (e.g., weighing), a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles. For procedures with a high potential for vapor or aerosol generation, a half-mask or full-face respirator with organic vapor cartridges should be used.[11] All respirator use requires prior medical evaluation and fit-testing.
-
Face Protection: A full face shield worn over chemical splash goggles is required when handling larger volumes or during procedures with a significant splash risk.[11][12]
-
Body Protection: A chemical-resistant apron worn over the lab coat provides an additional layer of protection against splashes.
The following diagram outlines the decision-making process for PPE selection.
Caption: PPE selection workflow based on task-specific risks.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include engineering controls, emergency preparedness, and proper waste management.
Engineering Controls & Handling Procedures
-
Ventilation: All work with this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[13]
-
General Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][13]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][4]
-
Spill Response: Evacuate the area. Wear enhanced personal protective equipment, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal is critical to ensure environmental and personnel safety.
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, glassware) must be treated as hazardous chemical waste.
-
Disposal Method:
-
DO NOT dispose of this chemical down the drain.[14] As a chlorinated aromatic compound, it may be persistent and harmful to aquatic life.[3][7]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste, typically involving incineration at a licensed facility.[10]
-
By adhering to these rigorous, evidence-based protocols, we can confidently and safely advance our research while upholding the highest standards of laboratory safety and environmental stewardship.
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2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE (CAS No. 154343-51-8) SDS - Guidechem.
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Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem.
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2-chloro-5,8-dimethoxy-quinoline-3-carbaldehyde - Echemi.
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2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem.
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Personal Protective Equipment | US EPA.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




